alpha-D-Idofuranose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
41847-67-0 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,3S,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4+,5+,6+/m1/s1 |
InChI Key |
AVVWPBAENSWJCB-URLGYRAOSA-N |
Isomeric SMILES |
C([C@H]([C@H]1[C@H]([C@@H]([C@H](O1)O)O)O)O)O |
Canonical SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to alpha-D-Idofuranose: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-D-Idofuranose, a rare aldohexose, holds unique stereochemical properties that contribute to the biological significance of its derivatives. While not naturally abundant in its free form, its oxidized counterpart, L-iduronic acid, is a fundamental component of essential biological macromolecules known as glycosaminoglycans (GAGs). This guide provides a comprehensive overview of the chemical structure and properties of this compound. It further delves into a plausible synthetic approach and explores the critical role of its derivative, L-iduronic acid, in mediating cell signaling pathways, particularly in the context of Fibroblast Growth Factor (FGF) signaling. Detailed experimental methodologies are provided to facilitate further research in this area.
Chemical Structure and Properties
This compound is a monosaccharide with the chemical formula C₆H₁₂O₆. It is an isomer of glucose, distinguished by the stereochemistry of its hydroxyl groups. The "alpha" designation indicates the orientation of the hydroxyl group at the anomeric carbon (C1) is in the axial position, while "D-Ido" specifies the configuration of the chiral centers, and "furanose" denotes the five-membered ring structure.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2S,3S,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol[1] |
| SMILES | C(--INVALID-LINK--O)O)O">C@HO)O[1] |
| InChI | InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4+,5+,6+/m1/s1[1] |
| CAS Number | 41847-67-0[1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 180.16 g/mol | PubChem[1] |
| Molecular Formula | C₆H₁₂O₆ | PubChem[1] |
| Melting Point | 132 °C (for D-Idose) | Wikipedia |
| Boiling Point | Not available | - |
| Solubility in Water | Not available | - |
| XLogP3 | -2.6 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 110 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 5 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
Synthesis of this compound: A Proposed Experimental Protocol
A direct and detailed experimental protocol for the specific synthesis of this compound is not prominently described in the literature. However, based on established methods for the synthesis of other furanose sugars, a plausible multi-step approach can be proposed, starting from a more common monosaccharide like D-glucose. This proposed protocol involves protection of hydroxyl groups, epimerization at specific chiral centers, and selective deprotection to yield the desired furanose form.
Proposed Synthesis Workflow
Caption: Proposed synthetic pathway for this compound from D-Glucose.
Detailed Methodologies
-
Protection of D-Glucose:
-
Objective: To selectively protect the hydroxyl groups at C1, C2, C5, and C6, leaving the C3 hydroxyl group accessible for modification. This is typically achieved by forming acetals.
-
Reagents: D-glucose, acetone, and a suitable acid catalyst (e.g., sulfuric acid or iodine).
-
Procedure: D-glucose is dissolved in anhydrous acetone in the presence of a catalytic amount of acid. The reaction mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates the formation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. The product is then isolated and purified.
-
-
Oxidation at C3:
-
Objective: To oxidize the free hydroxyl group at the C3 position to a ketone.
-
Reagents: Di-O-isopropylidene-D-glucofuranose, a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation system (oxalyl chloride, DMSO, and a hindered base like triethylamine).
-
Procedure: The protected glucose derivative is dissolved in a suitable solvent (e.g., dichloromethane for PCC) and treated with the oxidizing agent at a controlled temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the resulting ketone is purified.
-
-
Stereoselective Reduction of the C3 Ketone:
-
Objective: To reduce the ketone at C3 to a hydroxyl group with the desired stereochemistry (ido-configuration). This is the critical step for epimerization.
-
Reagents: The C3-keto intermediate, a stereoselective reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent and reaction conditions will influence the stereochemical outcome.
-
Procedure: The ketone is dissolved in a suitable solvent (e.g., methanol or ethanol for NaBH₄) and cooled to a low temperature (e.g., 0 °C or -78 °C). The reducing agent is added portion-wise, and the reaction is stirred until completion. The resulting di-O-isopropylidene-D-idofuranose is then isolated and purified.
-
-
Deprotection (Acid Hydrolysis):
-
Objective: To remove the isopropylidene protecting groups to yield free this compound.
-
Reagents: Di-O-isopropylidene-D-idofuranose, a dilute aqueous acid (e.g., trifluoroacetic acid or hydrochloric acid).
-
Procedure: The protected idofuranose derivative is treated with the dilute acid solution. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the acid is neutralized, and the final product, this compound, is purified, for instance by crystallization or chromatography.
-
Biological Role and Signaling Pathways
This compound is not found in significant quantities in biological systems. Its primary biological relevance stems from its metabolic precursor relationship to L-iduronic acid. D-Idose can be oxidized to L-iduronic acid, which is a critical component of glycosaminoglycans (GAGs) such as dermatan sulfate and heparan sulfate.[2] These GAGs are covalently attached to core proteins to form proteoglycans, which are major components of the extracellular matrix and cell surfaces.
The presence and specific sulfation patterns of L-iduronic acid residues within GAG chains are crucial for their interactions with a wide array of proteins, including growth factors, cytokines, and their receptors. This interaction modulates various cellular processes, including proliferation, differentiation, and migration.
L-Iduronic Acid in FGF Signaling
A well-characterized role for L-iduronic acid-containing GAGs is in the regulation of Fibroblast Growth Factor (FGF) signaling. Heparan sulfate proteoglycans (HSPGs) on the cell surface act as co-receptors for FGFs, facilitating the formation of a stable ternary complex between FGF, the FGF receptor (FGFR), and the HSPG. This complex formation is essential for the dimerization and activation of the FGFR, which in turn initiates downstream intracellular signaling cascades, such as the Ras-MAPK pathway.
The iduronic acid residues, particularly when sulfated, contribute significantly to the binding affinity and specificity of HSPGs for FGFs.[3][4] The conformational flexibility of iduronic acid allows the GAG chain to adopt a structure that is optimal for interacting with both the growth factor and its receptor.
Signaling Pathway Diagram
Caption: Role of L-Iduronic Acid in FGF2-mediated signaling pathway.
Key Experimental Protocol: Analysis of FGF2-Induced ERK Phosphorylation
To investigate the functional role of L-iduronic acid-containing GAGs in FGF signaling, a common experimental approach is to measure the phosphorylation of downstream signaling molecules, such as ERK (Extracellular signal-regulated kinase), in response to FGF2 stimulation.[5]
Objective
To determine the effect of L-iduronic acid-containing heparan sulfate on FGF2-induced ERK1/2 phosphorylation in cultured cells.
Materials
-
Cell line expressing FGFRs (e.g., mouse embryonic fibroblasts - MEFs)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Fibroblast Growth Factor 2 (FGF2)
-
Heparin (as a positive control for GAG activity)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blotting
Experimental Workflow
Caption: Workflow for analyzing FGF2-induced ERK phosphorylation.
Detailed Procedure
-
Cell Culture and Starvation:
-
Plate cells at an appropriate density in multi-well plates and culture in DMEM supplemented with 10% FBS until they reach approximately 80-90% confluency.
-
To reduce basal levels of ERK phosphorylation, starve the cells by replacing the growth medium with serum-free DMEM for 12-24 hours prior to stimulation.
-
-
FGF2 Stimulation:
-
Prepare a stock solution of FGF2 in serum-free DMEM.
-
Treat the starved cells with FGF2 at a final concentration of 2 ng/mL for various time points (e.g., 0, 5, 15, 30, and 60 minutes). A negative control (no FGF2) should be included. For rescue experiments, cells can be co-treated with FGF2 and heparin.
-
-
Cell Lysis:
-
At each time point, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4 °C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method to ensure equal loading of protein for each sample in the subsequent steps.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates with lysis buffer and sample loading buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4 °C with gentle agitation.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
-
Imaging and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an appropriate imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK (t-ERK).
-
Quantify the band intensities for p-ERK and t-ERK using densitometry software. The ratio of p-ERK to t-ERK will indicate the level of ERK activation.
-
Conclusion
This compound, while a rare sugar in its free form, is a molecule of significant interest due to its relationship with L-iduronic acid, a vital component of glycosaminoglycans. The unique structural properties of L-iduronic acid within GAGs play a crucial role in mediating a variety of cell signaling events, most notably in FGF signaling. A deeper understanding of the synthesis and biological functions of idose and its derivatives will be instrumental for researchers in the fields of glycobiology, cell signaling, and the development of novel therapeutics targeting GAG-protein interactions. The methodologies and information presented in this guide provide a solid foundation for further exploration in these exciting areas of research.
References
- 1. This compound | C6H12O6 | CID 15560225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iduronic acid - Wikipedia [en.wikipedia.org]
- 3. Functional abnormalities of heparan sulfate in mucopolysaccharidosis-I are associated with defective biologic activity of FGF-2 on human multipotent progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and sequence motifs in dermatan sulfate for promoting fibroblast growth factor-2 (FGF-2) and FGF-7 activity. | Sigma-Aldrich [merckmillipore.com]
- 5. Lack ofl-Iduronic Acid in Heparan Sulfate Affects Interaction with Growth Factors and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of alpha-D-Idofuranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-D-Idofuranose, a five-membered ring isomer of the aldohexose D-idose, presents a unique stereochemical arrangement that dictates its three-dimensional structure and, consequently, its biological activity and utility in drug design. This technical guide provides a comprehensive overview of the stereochemical features of this compound and delves into the detailed conformational analysis of its furanose ring. Due to the limited availability of direct experimental data for the parent this compound, this guide utilizes data from idofuranose derivatives and established methodologies for furanose ring systems to provide a thorough analytical framework. Key experimental techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are discussed in detail, alongside computational approaches. This document aims to serve as a foundational resource for researchers engaged in the study of idofuranose-containing structures and their applications in medicinal chemistry and glycobiology.
Stereochemistry of this compound
This compound is a monosaccharide featuring a five-membered tetrahydrofuran ring. The stereochemistry is defined by the orientation of the hydroxyl groups and the anomeric carbon (C1). In the D-configuration, the hydroxymethyl group at C5 is oriented "up" in the standard Haworth projection. The "alpha" anomer is characterized by the hydroxyl group at C1 being on the opposite face of the ring from the C5 substituent. The systematic IUPAC name for this compound is (2R,3S,4S,5R)-5-(1,2-dihydroxyethyl)tetrahydrofuran-2,3,4-triol.
The stereochemical arrangement of the substituents around the furanose ring in this compound is crucial as it gives rise to significant steric interactions that influence the ring's conformation. The cis-relationship between the hydroxyl groups at C2 and C3, and at C3 and C4, imposes conformational constraints that are distinct from other common furanoses like ribofuranose or xylofuranose.
Conformational Analysis of the Furanose Ring
The five-membered furanose ring is not planar and exists in a dynamic equilibrium of puckered conformations. These conformations are typically described as either envelope (E) or twist (T) forms. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three ring atoms.
The conformational landscape of a furanose ring can be visualized using the concept of a pseudorotational wheel, where each point on the circumference represents a unique conformation. The phase angle of pseudorotation (P) and the maximum puckering amplitude (τm) are the two parameters that define the exact conformation of the ring.
Caption: Pseudorotational wheel illustrating the continuous conformational landscape of a furanose ring.
Experimental Protocols for Conformational Analysis
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state conformation of a molecule.
Methodology:
-
Crystal Growth: High-quality single crystals of the idofuranose derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or temperature gradient methods.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined. The structural model is refined to best fit the experimental data.
-
Data Analysis: From the refined crystal structure, precise bond lengths, bond angles, and torsion angles are obtained. The endocyclic torsion angles of the furanose ring are used to calculate the puckering parameters (P and τm).
Data Presentation: Puckering Analysis of a Representative Furanose Ring
Due to the absence of a publicly available crystal structure for a simple this compound derivative, the following table presents the endocyclic torsion angles and calculated puckering parameters for a representative protected alpha-D-glucofuranose derivative to illustrate the data obtained from a crystallographic study.
| Torsion Angle | Value (°) | Puckering Parameters | Value |
| ν0 (C4-O4-C1-C2) | -23.5 | P (Phase Angle) | 165.2° |
| ν1 (O4-C1-C2-C3) | 38.9 | τm (Max Puckering) | 39.8° |
| ν2 (C1-C2-C3-C4) | -38.1 | Conformation | ³T₂ |
| ν3 (C2-C3-C4-O4) | 22.1 | ||
| ν4 (C3-C4-O4-C1) | 0.6 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution, where they are often more biologically relevant.
Vicinal proton-proton coupling constants (³JHH) are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the ³JHH values within the furanose ring, the dihedral angles can be estimated, providing information about the ring's conformation.
Experimental Protocol:
-
Sample Preparation: A solution of the idofuranose derivative is prepared in a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).
-
1D ¹H NMR Spectrum Acquisition: A high-resolution 1D ¹H NMR spectrum is acquired.
-
Spectral Analysis: The signals for the furanose ring protons are assigned using 2D NMR techniques such as COSY (Correlation Spectroscopy). The coupling constants for each proton are then measured from the fine structure of the signals.
-
Karplus Equation Application: The measured ³JHH values are used in a generalized Karplus equation to estimate the corresponding dihedral angles. These angles are then compared with those of theoretical models of different envelope and twist conformations to determine the most probable solution conformation or the equilibrium between different conformers.
Representative Data: Proton-Proton Coupling Constants
| Coupling Constant | Representative Value (Hz) | Inferred Dihedral Angle |
| ³J₁,₂ | 1.0 - 4.0 | cis |
| ³J₂,₃ | 4.0 - 7.0 | trans |
| ³J₃,₄ | 4.0 - 7.0 | trans |
| ³J₄,₅ | ~8.7 | anti |
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of an NOE is inversely proportional to the sixth power of the distance between the nuclei. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are used to identify protons that are close in space, providing crucial distance constraints for conformational analysis.
Experimental Protocol:
-
Sample Preparation: As for J-coupling analysis.
-
2D NOESY Spectrum Acquisition: A 2D NOESY spectrum is acquired with an appropriate mixing time to allow for the development of NOE cross-peaks.
-
Data Analysis: The presence and intensity of cross-peaks between non-covalently bonded protons are identified. Strong NOEs indicate close proximity (< 3 Å), medium NOEs suggest intermediate distances (3-4 Å), and weak NOEs correspond to longer distances (4-5 Å). These distance restraints are then used in conjunction with molecular modeling to generate a 3D structure consistent with the experimental data.
Computational Modeling
Computational methods, such as molecular mechanics (MM) and density functional theory (DFT), are invaluable tools for complementing experimental data and for exploring the conformational energy landscape of idofuranose.
Methodology:
-
Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all low-energy conformers.
-
Energy Minimization and Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated.
-
Property Calculation: For each low-energy conformer, NMR parameters (J-couplings) and other properties can be calculated and compared with experimental values.
-
Boltzmann Averaging: The calculated properties of individual conformers are averaged according to their Boltzmann populations to provide a theoretical representation of the experimentally observed values.
Caption: A logical workflow diagram illustrating the integration of experimental and computational methods for the conformational analysis of furanose rings.
Conclusion
The stereochemistry of this compound dictates a complex conformational landscape for its five-membered ring. While direct and comprehensive experimental data for the parent molecule remains elusive, this guide has outlined the established and robust methodologies for its conformational analysis. Through a synergistic approach combining X-ray crystallography on derivatives, detailed NMR spectroscopy in solution, and sophisticated computational modeling, a detailed understanding of the preferred conformations and dynamic behavior of this compound can be achieved. Such knowledge is paramount for the rational design of idofuranose-based therapeutics and for elucidating its role in biological systems. This guide serves as a foundational reference for researchers, providing the necessary theoretical background and practical considerations for undertaking such conformational studies.
The Unconventional Players: A Technical Guide to the Biological Role of D-alpha-amino Acids in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long considered biological anomalies, D-alpha-amino acids are emerging from the shadows of their L-enantiomers to reveal critical and diverse roles in mammalian cellular processes. This technical guide provides an in-depth exploration of the synthesis, degradation, and physiological functions of these chiral molecules. Far from being mere metabolic byproducts, D-amino acids act as key signaling molecules, particularly in the nervous and endocrine systems, with profound implications for health and disease. This document summarizes the current understanding of D-amino acid biology, presents quantitative data on their distribution, and provides detailed experimental protocols for their study, offering a comprehensive resource for researchers and drug development professionals.
Introduction
The central dogma of biochemistry has traditionally emphasized the exclusive role of L-amino acids as the building blocks of proteins. However, sensitive analytical techniques have unveiled the significant presence and functional importance of D-amino acids in mammals.[1][2] These "unnatural" isomers are not merely products of dietary intake or gut microbiota but are also endogenously synthesized and meticulously regulated.[3] This guide delves into the core aspects of D-amino acid biology, focusing on their cellular functions, the enzymes that govern their metabolism, and their potential as therapeutic targets and disease biomarkers.
Endogenous Synthesis and Degradation of D-amino Acids
The cellular concentrations of D-amino acids are tightly controlled by a delicate balance between their synthesis and degradation, primarily orchestrated by a specific set of enzymes.
Synthesis: The Role of Racemases
The primary mechanism for the endogenous production of D-amino acids in mammals is through the action of racemases, enzymes that catalyze the interconversion between L- and D-enantiomers.
-
Serine Racemase (SR): This pyridoxal 5'-phosphate (PLP)-dependent enzyme is responsible for the synthesis of D-serine from L-serine.[4] D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[1][5]
-
Aspartate Racemase: While less characterized in mammals compared to serine racemase, evidence suggests its role in the production of D-aspartate.[2] D-aspartate is found in neuroendocrine tissues and is involved in hormone synthesis and secretion.[2]
Degradation: The Role of Oxidases
The degradation of D-amino acids is primarily carried out by FAD-dependent oxidases, which catalyze their oxidative deamination.
-
D-Amino Acid Oxidase (DAO): This enzyme exhibits broad substrate specificity, degrading neutral and basic D-amino acids, including D-serine and D-alanine.[3][6][7] DAO plays a critical role in regulating the levels of these D-amino acids in the brain and periphery.
-
D-Aspartate Oxidase (DDO): DDO specifically catalyzes the oxidative deamination of acidic D-amino acids, most notably D-aspartate.[5][8][9][10] Its expression and activity are crucial for maintaining the appropriate levels of D-aspartate, particularly during development.[11]
Physiological Roles of D-amino Acids in Cellular Processes
D-amino acids have been implicated in a variety of cellular functions, acting as signaling molecules that modulate key physiological pathways.
The Nervous System: Neuromodulation and Synaptic Plasticity
The most well-documented roles of D-amino acids are within the central nervous system.
-
D-Serine: As a potent co-agonist of the NMDA receptor, D-serine is essential for synaptic plasticity, learning, and memory.[1][5][11] Dysregulation of D-serine levels has been linked to neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[5][11]
-
D-Aspartate: D-aspartate also modulates NMDA receptor activity, acting as an agonist.[11] It is abundant in the embryonic brain and is believed to play a role in neuronal development and maturation.[1][11]
The Endocrine System: Hormone Synthesis and Secretion
D-amino acids are also emerging as important players in the endocrine system.
-
D-Aspartate: Found in high concentrations in the pineal gland, pituitary gland, and testes, D-aspartate is involved in the regulation of hormone synthesis and release, including melatonin and testosterone.[2][12]
The Immune System and Beyond
Research is beginning to uncover the involvement of D-amino acids in other physiological systems. Their roles in the immune response, gut homeostasis, and as potential biomarkers for various cancers are areas of active investigation.
Quantitative Data on D-amino Acid Distribution
The concentration of D-amino acids varies significantly across different tissues and biological fluids. The following tables summarize available quantitative data to provide a comparative overview.
| D-Amino Acid | Brain Region/Tissue | Species | Concentration (nmol/g wet weight or µM) | Reference |
| D-Serine | Frontal Cortex | Human | 1.0 - 2.5 | [1] |
| Hippocampus | Rat | 2.8 ± 0.3 | [1] | |
| Cerebellum | Rat | 0.4 ± 0.1 | [1] | |
| D-Aspartate | Pituitary Gland | Rat | 150 - 200 | [12] |
| Testis | Rat | 80 - 120 | [12] | |
| Adrenal Gland | Rat | 50 - 70 | [12] | |
| D-Alanine | Pituitary Gland | Rat | 20 - 30 | [12] |
| Pancreas | Rat | 10 - 15 | [12] |
Table 1: Concentration of D-amino Acids in Various Mammalian Tissues.
| D-Amino Acid | Fluid | Species | Concentration (µM) | Reference |
| D-Serine | Cerebrospinal Fluid | Human | 1.5 - 4.0 | [11] |
| Plasma | Human | 0.5 - 2.0 | [11] | |
| D-Aspartate | Plasma | Human | ~0.1 | [11] |
Table 2: Concentration of D-amino Acids in Human Biological Fluids.
Experimental Protocols
This section provides detailed methodologies for key experiments in D-amino acid research.
Quantification of D-amino Acids by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify D- and L-amino acid enantiomers in biological samples.
Methodology:
-
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer (e.g., 0.1 M perchloric acid).
-
Centrifuge the homogenate to precipitate proteins.
-
Collect the supernatant and neutralize it with a suitable base (e.g., potassium carbonate).
-
For biological fluids like plasma or cerebrospinal fluid, deproteinize the sample using an appropriate method (e.g., ultrafiltration or precipitation with acetonitrile).
-
-
Derivatization:
-
React the amino acids in the sample with a chiral derivatizing agent. A common reagent is o-phthaldialdehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine). This forms fluorescent diastereomeric derivatives.
-
Alternatively, use Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or its analogs for UV detection.[13][14]
-
-
HPLC Separation:
-
Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).[15][16][17]
-
The diastereomeric derivatives will be separated based on their different affinities for the stationary phase.
-
-
Detection and Quantification:
-
Detect the separated derivatives using a fluorescence detector (for OPA derivatives) or a UV detector (for Marfey's reagent derivatives).
-
Quantify the amount of each D- and L-amino acid by comparing the peak areas to those of known standards.
-
D-Amino Acid Oxidase (DAO) Activity Assay
Objective: To measure the enzymatic activity of DAO in tissue homogenates or purified enzyme preparations.
Methodology:
-
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a product of the DAO-catalyzed oxidation of a D-amino acid substrate. The H₂O₂ is then used in a coupled reaction to generate a detectable signal.
-
Reagents:
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, D-amino acid substrate, HRP, and the chromogenic substrate.
-
Pre-incubate the reaction mixture at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme sample (tissue homogenate or purified DAO).
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 436 nm for o-dianisidine) over time using a spectrophotometer.[3]
-
The rate of change in absorbance is proportional to the DAO activity.
-
-
Calculation: Calculate the enzyme activity based on the molar extinction coefficient of the oxidized chromogen and express it in units (e.g., µmol of substrate consumed per minute per mg of protein).
Serine Racemase (SR) Activity Assay
Objective: To measure the enzymatic activity of SR.
Methodology:
-
Principle: The assay measures the conversion of L-serine to D-serine.
-
Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.
-
Substrate: L-serine (e.g., 20 mM).
-
Cofactor: Pyridoxal 5'-phosphate (PLP) (e.g., 15 µM).[4]
-
Dithiothreitol (DTT) and EDTA.
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, L-serine, PLP, DTT, and EDTA.
-
Initiate the reaction by adding the enzyme sample (e.g., purified SR or cell lysate).
-
Incubate the reaction at 37°C for a specific time.
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Analyze the amount of D-serine produced using the HPLC method described in section 5.1.
-
-
Calculation: Determine the amount of D-serine produced and express the enzyme activity as nmol of D-serine formed per minute per mg of protein.
Visualization of Key Pathways and Workflows
D-Serine Metabolism and Signaling Pathway
Caption: Metabolic pathway of D-serine and its role in NMDA receptor signaling.
Experimental Workflow for D-Amino Acid Quantification
Caption: General workflow for the quantification of D-amino acids in biological samples.
Conclusion and Future Directions
The study of D-alpha-amino acids has transitioned from a niche area of research to a burgeoning field with significant implications for cellular biology and medicine. Their established roles in neurotransmission and endocrine regulation, coupled with emerging evidence of their involvement in other physiological and pathological processes, underscore their importance. The continued development of sensitive analytical techniques will be crucial for further elucidating the complex interplay of D-amino acids in cellular signaling. For drug development professionals, the enzymes involved in D-amino acid metabolism, such as DAO and SR, represent promising therapeutic targets for a range of disorders. Future research should focus on unraveling the full spectrum of D-amino acid functions, identifying novel D-amino acid-containing peptides, and translating our growing understanding of these unconventional molecules into innovative diagnostic and therapeutic strategies.
References
- 1. Free D-aspartate and D-serine in the mammalian brain and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amino Acid Oxidase, D- - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and kinetic properties of human d-aspartate oxidase, the enzyme-controlling d-aspartate levels in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitive determination of D-amino acids in mammals and the effect of D-amino-acid oxidase activity on their amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. The kinetic mechanism of beef kidney D-aspartate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Frontiers | Human D-aspartate Oxidase: A Key Player in D-aspartate Metabolism [frontiersin.org]
- 11. Frontiers | The Emerging Role of Altered d-Aspartate Metabolism in Schizophrenia: New Insights From Preclinical Models and Human Studies [frontiersin.org]
- 12. D-Amino acids in mammalian endocrine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. HPLC method for amino acids profile in biological fluids and inborn metabolic disorders of aminoacidopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 17. HPLC Method for Detecting Amino Acid - Creative Proteomics Blog [creative-proteomics.com]
- 18. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Isolation and Characterization of Idose Derivatives from Natural Sources: A Technical Guide
A Note to the Reader: Initial investigations into the natural occurrence of alpha-D-Idofuranose have revealed a significant finding: there is currently no scientific literature describing the discovery or isolation of this compound from any natural source. The PubChem database lists this compound as a chemical entity, but this does not denote natural origin.[1]
However, the C5 epimer of D-glucuronic acid, L-iduronic acid, is a crucial component of several essential biopolymers.[2][3] This technical guide will, therefore, focus on the discovery and isolation of L-iduronic acid from its natural sources, the glycosaminoglycans (GAGs), to provide a relevant and factually accurate resource for researchers. L-iduronic acid is a key component of GAGs such as dermatan sulfate and heparin, where it plays a critical role in various biological processes.[2][4]
This document provides an in-depth overview of the methodologies for extracting, purifying, and characterizing L-iduronic acid from these natural sources, tailored for researchers, scientists, and drug development professionals.
Overview of L-Iduronic Acid in Nature
L-iduronic acid (IdoA) is a hexuronic acid that is most notably found as a component of glycosaminoglycans (GAGs).[2] GAGs are long, unbranched polysaccharides consisting of repeating disaccharide units. The presence and arrangement of IdoA residues within the GAG chain are critical for their biological functions, which include regulating cell signaling, inflammation, and blood coagulation.[4][5]
The primary natural sources of IdoA-containing GAGs are animal tissues. The table below summarizes the typical GAG content in various tissues, which are the starting materials for L-iduronic acid isolation.
| Natural Source (Tissue) | Primary GAG | Typical Yield (mg/g of dry tissue) | L-Iduronic Acid Content (% of total uronic acid) |
| Porcine Intestinal Mucosa | Heparin | 2 - 5 | 40 - 70% |
| Bovine Lung | Heparin | 1 - 3 | 30 - 60% |
| Porcine Skin | Dermatan Sulfate | 5 - 10 | 50 - 90% |
| Bovine Aorta | Dermatan Sulfate | 3 - 7 | 40 - 80% |
Note: Yields and IdoA content are approximate and can vary significantly based on the extraction method, age, and physiological state of the source organism.
Experimental Workflow for L-Iduronic Acid Isolation
The isolation of L-iduronic acid is a multi-step process that begins with the extraction and purification of the parent GAG, followed by enzymatic or chemical depolymerization, and finally, the chromatographic separation of the resulting monosaccharides.
Figure 1: A generalized workflow for the isolation and characterization of L-iduronic acid from animal tissues.
Detailed Experimental Protocols
Protocol for GAG Extraction from Porcine Skin
This protocol outlines the extraction of dermatan sulfate, a rich source of L-iduronic acid.
-
Tissue Preparation: Fresh or frozen porcine skin is cleared of hair and subcutaneous fat. The tissue is then minced and lyophilized.
-
Delipidation: The dried tissue is defatted by extraction with a 2:1 (v/v) mixture of chloroform/methanol, followed by acetone.
-
Proteolysis: The defatted tissue is suspended in a buffer containing a protease (e.g., papain or pronase) and incubated at an optimal temperature (typically 55-65°C) for 24-48 hours to digest proteins.
-
Initial Purification: The digest is centrifuged, and the supernatant containing the GAGs is collected. Trichloroacetic acid is added to precipitate any remaining peptides, which are then removed by centrifugation.
-
Anion-Exchange Chromatography: The supernatant is applied to an anion-exchange column (e.g., DEAE-Sephacel). The column is washed extensively, and the GAGs are eluted with a salt gradient (e.g., 0.1 M to 2.0 M NaCl).
-
Ethanol Precipitation: The GAG-containing fractions are pooled, and the GAGs are precipitated by the addition of 3-4 volumes of ethanol. The precipitate is collected by centrifugation, washed with ethanol, and dried.
Protocol for Enzymatic Depolymerization of Dermatan Sulfate
This protocol uses chondroitinase ABC to cleave the GAG chain into disaccharide units.
-
Enzyme Digestion: The purified dermatan sulfate is dissolved in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Chondroitinase ABC is added to the solution at a specific enzyme-to-substrate ratio (e.g., 1:100 by weight).
-
The mixture is incubated at 37°C for 12-24 hours.
-
The reaction is terminated by heating the mixture to 100°C for 5 minutes.
-
The resulting mixture of disaccharides is then ready for chromatographic separation.
Protocol for L-Iduronic Acid Analysis by HPAEC-PAD
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a sensitive method for the separation and quantification of carbohydrates.
-
Sample Preparation: The disaccharide mixture from the enzymatic digestion is filtered through a 0.22 µm filter.
-
Chromatographic System: An HPAEC-PAD system equipped with a carbohydrate-specific column (e.g., CarboPac PA1) is used.
-
Separation: The disaccharides are separated using an alkaline mobile phase and a sodium acetate gradient.
-
Detection: The separated disaccharides are detected by pulsed amperometry.
-
Quantification: The concentration of the IdoA-containing disaccharides is determined by comparing the peak areas to those of known standards.
Signaling Pathways and Logical Relationships
While L-iduronic acid itself is not a direct signaling molecule, its conformation within GAG chains is critical for mediating interactions with proteins involved in signaling pathways. The diagram below illustrates the logical relationship between IdoA conformation and its role in FGF (Fibroblast Growth Factor) signaling.
Figure 2: The role of L-iduronic acid conformation in the formation of the HS-FGF-FGFR signaling complex.
References
- 1. This compound | C6H12O6 | CID 15560225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iduronic acid - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Iduronic Acid in Chondroitin/Dermatan Sulfate: Biosynthesis and Biological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DISTINGUISHING GLUCURONIC FROM IDURONIC ACID IN GLYCOSAMINOGLYCAN TETRASACCHARIDES BY USING ELECTRON DETACHMENT DISSOCIATION - PMC [pmc.ncbi.nlm.nih.gov]
Enantiomeric Dichotomy: A Technical Deep Dive into alpha-D-Idofuranose and alpha-L-Idofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of stereochemistry, the subtle yet profound differences between enantiomers can dictate biological activity, toxicity, and overall therapeutic potential. This technical guide provides an in-depth exploration of the enantiomeric distinctions between alpha-D-Idofuranose and alpha-L-idofuranose. While sharing the same chemical formula and connectivity, their mirrored spatial arrangements give rise to unique physicochemical properties and biological interactions. This document serves as a comprehensive resource, amalgamating available data on their physical characteristics, biological significance, and the experimental methodologies crucial for their study.
Core Enantiomeric Differences: A Comparative Overview
This compound and alpha-L-idofuranose are non-superimposable mirror images of each other, a fundamental principle of chirality.[1][2] This stereochemical relationship is the cornerstone of their differing properties. While many physical attributes are identical for enantiomers (e.g., molecular weight, density in an achiral environment), their interaction with plane-polarized light and chiral molecules, such as biological receptors and enzymes, is distinct.
dot
References
Spectroscopic Data for α-D-Idofuranose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to α-D-Idofuranose
α-D-Idofuranose is a monosaccharide, a five-membered ring (furanose) form of the hexose sugar, D-idose. While the pyranose (six-membered ring) form of D-idose is more common, the furanose isomer plays a role in the overall equilibrium of D-idose in solution. The structural elucidation of such carbohydrates is heavily reliant on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the expected data from these analyses and the methodologies to acquire them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules, including the stereochemistry and connectivity of atoms. For α-D-Idofuranose, both ¹H and ¹³C NMR would be essential for its characterization.
Expected ¹H NMR Data
The proton NMR spectrum of a furanose can be complex due to the flexibility of the five-membered ring, leading to potential signal overlap. However, certain chemical shift ranges are characteristic of the protons in such a structure.
Table 1: Expected ¹H NMR Chemical Shifts for α-D-Idofuranose (in D₂O)
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| H-1 | 5.0 - 5.5 | Doublet | J1,2 ≈ 3-5 |
| H-2 | 4.0 - 4.5 | Multiplet | - |
| H-3 | 4.0 - 4.5 | Multiplet | - |
| H-4 | 4.0 - 4.5 | Multiplet | - |
| H-5 | 3.7 - 4.2 | Multiplet | - |
| H-6a | 3.5 - 3.9 | Multiplet | - |
| H-6b | 3.5 - 3.9 | Multiplet | - |
Note: Chemical shifts are referenced to an internal standard (e.g., DSS or TSP). The exact values can vary based on solvent, temperature, and pH.
Expected ¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Table 2: Expected ¹³C NMR Chemical Shifts for α-D-Idofuranose (in D₂O)
| Carbon | Expected Chemical Shift (ppm) |
| C-1 | 95 - 105 |
| C-2 | 70 - 80 |
| C-3 | 70 - 80 |
| C-4 | 75 - 85 |
| C-5 | 65 - 75 |
| C-6 | 60 - 65 |
Note: Chemical shifts are referenced to an internal standard (e.g., DSS or TSP). The anomeric carbon (C-1) is typically the most downfield signal in the furanose ring.
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the carbohydrate sample in 0.5-0.7 mL of deuterium oxide (D₂O).
-
Add a small amount of an internal standard, such as 3-(trimethylsilyl)-1-propanesulfonic acid sodium salt (DSS) or sodium 4,4-dimethyl-4-silapentane-1-sulfonate (TSP), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Acquire a one-dimensional (1D) ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16-64 scans.
-
Acquire a 1D ¹³C NMR spectrum with proton decoupling. Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
To aid in signal assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for one-bond ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations should be performed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For α-D-Idofuranose, the spectrum is expected to be dominated by absorptions from the hydroxyl and C-O bonds.
Expected IR Absorption Bands
Table 3: Expected Characteristic IR Absorption Bands for α-D-Idofuranose
| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |
| 3600 - 3200 (broad) | O-H | Stretching (hydrogen-bonded) |
| 3000 - 2850 | C-H | Stretching |
| ~1460 | C-H | Bending |
| 1200 - 950 | C-O | Stretching (ether and alcohol) |
Note: The region between 1500 cm⁻¹ and 500 cm⁻¹ is known as the "fingerprint region" and contains complex vibrations that are unique to the specific molecule.
Experimental Protocol for FTIR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the dry carbohydrate sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
-
Place the mixture into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[1]
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is typically an average of 16-32 scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns can also offer structural clues.
Expected Mass Spectrometry Data
For a non-volatile compound like α-D-Idofuranose, a soft ionization technique such as Electrospray Ionization (ESI) is typically used.
Table 4: Expected Mass Spectrometry Data for α-D-Idofuranose
| Parameter | Expected Value | Ionization Mode |
| Molecular Formula | C₆H₁₂O₆ | - |
| Molecular Weight | 180.16 g/mol | - |
| [M+H]⁺ | m/z 181.07 | Positive ESI |
| [M+Na]⁺ | m/z 203.05 | Positive ESI |
| [M-H]⁻ | m/z 179.05 | Negative ESI |
Note: The fragmentation of monosaccharides in the gas phase can be complex, often involving multiple dehydration steps and cross-ring cleavages.[2] The observed fragments will depend on the collision energy used in tandem MS (MS/MS) experiments.
Experimental Protocol for Mass Spectrometry
Sample Preparation:
-
Dissolve a small amount of the carbohydrate sample (e.g., 1 mg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol.
-
The addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can aid in ionization.
Instrumentation and Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Use an electrospray ionization (ESI) source.
-
Acquire a full scan mass spectrum to determine the molecular weight and identify adducts.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion of interest (e.g., [M+H]⁺ or [M+Na]⁺) to obtain fragmentation information. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a carbohydrate such as α-D-Idofuranose.
Caption: General workflow for the spectroscopic analysis of a carbohydrate.
References
Thermochemical Properties and Stability of alpha-D-Idofuranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties and stability of alpha-D-Idofuranose. Due to the limited availability of specific experimental data for this rare sugar, this document leverages established principles of carbohydrate chemistry and comparative data from its more common isomers to provide a robust theoretical framework. This guide includes a discussion of conformational stability, illustrative thermochemical data, detailed experimental protocols for characterization, and visualizations of key structural and procedural concepts.
Introduction
D-Idose is a C-5 epimer of D-glucose and a C-3 epimer of D-galactose. While the pyranose form of monosaccharides is typically more stable and abundant in solution, the furanose form, a five-membered ring, plays a crucial role in the structure of nucleic acids (in the form of ribose and deoxyribose) and can be an important intermediate in various biological processes. Understanding the thermochemical properties and stability of this compound is therefore of interest in the fields of glycobiology, medicinal chemistry, and drug development for applications requiring scaffolds with specific stereochemistry.
Conformational Stability of this compound
The stability of cyclic monosaccharides is primarily determined by the interplay of several factors, including bond angles, torsional strain, and non-bonded steric interactions between substituents on the ring.
In an aqueous solution, D-idose, like other aldohexoses, exists in equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms: the six-membered pyranose and the five-membered furanose rings, each with their respective alpha and beta anomers. For most aldohexoses, the pyranose forms are thermodynamically more stable than the furanose forms.[1]
The furanose ring is not planar and adopts an envelope or twist conformation to minimize eclipsing interactions of its substituents. The stability of a particular furanose conformation is highly dependent on the stereochemistry of the hydroxyl groups. For this compound, the hydroxyl groups at C1, C2, and C3 are on the same side of the ring in a Fischer projection. In the cyclic form, this leads to significant steric strain, making it less stable than many other aldohexofuranoses.
The relative instability of the idose configuration is a known principle in carbohydrate chemistry. This is largely due to the axial disposition of several hydroxyl groups in the more stable chair conformations of its pyranose form, leading to unfavorable 1,3-diaxial interactions. While the conformational analysis of furanose rings is more complex, it is expected that the inherent steric crowding in the idose structure also translates to a less stable furanose ring compared to other isomers.
Thermochemical Properties
However, we can infer the expected range and nature of these properties by examining a well-characterized isomer, alpha-D-Glucopyranose. The following table summarizes key thermochemical data for solid, crystalline alpha-D-Glucopyranose, which serves as an illustrative example. It is important to note that while the molecular formula is the same, the different stereochemistry of this compound will result in different thermochemical values.
Table 1: Illustrative Thermochemical Properties of alpha-D-Glucopyranose (Solid)
| Property | Symbol | Value (kJ/mol) | Reference |
| Standard Molar Enthalpy of Combustion | ΔcH°solid | -2805.0 ± 1.3 | [2] |
| Standard Molar Enthalpy of Formation | ΔfH°solid | -1271.1 | [2] |
| Standard Molar Gibbs Free Energy of Formation | ΔfG° | -776.97 | [3] |
| Standard Molar Entropy | S°solid | 209.19 J/(mol·K) | [3] |
Note: These values are for the pyranose form of glucose and are provided for illustrative purposes. The values for this compound are expected to be different, likely reflecting its lower stability with a less negative enthalpy of formation.
Experimental Protocols for Thermochemical Analysis
The determination of the thermochemical properties of carbohydrates like this compound requires precise calorimetric measurements. Below are detailed methodologies for key experiments.
Bomb Calorimetry for Enthalpy of Combustion
This method is used to determine the heat of combustion at constant volume (ΔU), from which the enthalpy of combustion (ΔH) can be calculated.
Protocol:
-
Sample Preparation: A precisely weighed pellet (typically 0.5 - 1.5 g) of the pure, dry carbohydrate is prepared.
-
Calorimeter Setup: The bomb calorimeter is assembled, with the sample placed in a crucible inside the "bomb." The bomb is then sealed and pressurized with pure oxygen (typically to 20-30 atm).
-
Immersion: The sealed bomb is immersed in a known quantity of water in an insulated container (the calorimeter jacket). The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited via a small electrical current through a fuse wire.
-
Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calculation: The heat capacity of the calorimeter system (C_calorimeter) is predetermined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The heat released by the combustion of the sample (q_comb) is calculated using the formula: q_comb = C_calorimeter * ΔT where ΔT is the corrected temperature change. The molar enthalpy of combustion is then calculated from q_comb and the molar mass of the carbohydrate.[4]
Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.
Protocol:
-
Sample Preparation: A small, accurately weighed amount of the carbohydrate (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves a heating-cooling-reheating cycle at a controlled rate (e.g., 10 °C/min).
-
Data Acquisition: The DSC instrument measures the differential heat flow between the sample and the reference as they are subjected to the temperature program.
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) can be analyzed to determine:
-
Heat Capacity (Cp): The heat capacity is proportional to the heat flow and can be calculated by comparison with a standard material of known heat capacity.
-
Melting Point (Tm): The temperature at the peak of an endothermic transition.
-
Enthalpy of Fusion (ΔHfus): The integral of the melting peak.
-
Glass Transition Temperature (Tg): A step-like change in the baseline of the thermogram, indicative of a transition from a glassy to a rubbery state in amorphous samples.[5][6]
-
Visualizations
Conformational Equilibria of D-Idose
The following diagram illustrates the equilibrium between the open-chain, furanose, and pyranose forms of D-Idose in solution.
Experimental Workflow for Thermochemical Analysis
The following diagram outlines a general workflow for the experimental determination of the thermochemical properties of a carbohydrate.
Conclusion
While specific experimental thermochemical data for this compound remains elusive, a strong theoretical understanding of its properties and stability can be established through the principles of carbohydrate chemistry. The inherent steric strain in the idose configuration suggests that this compound is less stable than its more common isomers. The experimental protocols and illustrative data provided in this guide offer a framework for the future characterization of this and other rare sugars, which will be invaluable for their potential applications in drug design and glycobiology.
References
- 1. Glucose - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemeo.com [chemeo.com]
- 4. 5.2 Calorimetry - Chemistry 2e | OpenStax [openstax.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Sucrose, Lactose, Thermogravimetry, and Differential Thermal Analysis: The Estimation of the Moisture Bond Types in Lactose-Containing Ingredients for Confectionery Products with Reduced Glycemic Index - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to alpha-D-Idofuranose: IUPAC Nomenclature, Synonyms, and Core Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of alpha-D-Idofuranose, a rare sugar with significant implications in glycobiology and drug development. This document details its nomenclature, physicochemical properties, synthesis, and analytical methodologies, presented in a format tailored for researchers and professionals in the chemical and biomedical fields.
IUPAC Nomenclature and Synonyms
The precise chemical identification of monosaccharides is critical for scientific communication and research reproducibility. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic naming convention for these complex molecules.
The IUPAC name for this compound is (2S,3S,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol [1]. This nomenclature defines the stereochemistry at each chiral center and the furanose (five-membered ring) structure.
Synonyms and Identifiers:
In literature and chemical databases, this compound is also known by several synonyms and unique identifiers, which are crucial for comprehensive database searches.
| Synonym/Identifier | Source/Database |
| This compound | Depositor-Supplied |
| a-D-Idof | IUPAC Condensed |
| alpha-D-ido-hexofuranose | IUPAC |
| CHEBI:153617 | ChEBI |
| 41847-67-0 | CAS Registry Number |
| 743F51PLT2 | UNII |
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₆H₁₂O₆ | PubChem |
| Molecular Weight | 180.16 g/mol | PubChem |
| XLogP3 | -2.6 | PubChem |
| Topological Polar Surface Area | 110 Ų | PubChem |
| Melting Point | 132 °C (for D-Idose, anomeric mixture) | Wikipedia |
| Specific Rotation ([α]D) | Data not available | - |
| Aqueous Solubility | Data not available | - |
Note on Data Availability: D-Idose is known to be the most unstable of the aldohexoses. In solution, it exists as a complex equilibrium mixture of α/β-pyranoses and α/β-furanoses. The isolation and characterization of a single, pure anomer such as this compound is challenging, which explains the scarcity of specific experimental data for its physical properties. Anomers, being diastereomers, are expected to have distinct physical properties such as melting points and specific rotations[2].
Experimental Protocols
A practical synthetic route to D-idose, the precursor to this compound in solution, has been developed from the readily available D-glucose. This multi-step synthesis involves the formation of a seven-carbon sugar intermediate.
Protocol for the Synthesis of D-Idose from D-Glucose:
-
Kiliani-Fischer Synthesis: The synthesis begins with the Kiliani-Fischer chain extension of D-glucose. D-glucose is treated with sodium cyanide to form a mixture of two epimeric cyanohydrins.
-
Hydrolysis: The cyanohydrins are then hydrolyzed to produce a mixture of D-glycero-D-ido-heptonic acid and D-glycero-D-gluco-heptonic acid.
-
Protection: The hydroxyl groups of the heptonic acids are protected, for example, through acetonide formation using 2,2-dimethoxypropane.
-
Oxidative Cleavage: The C6-C7 bond of the protected D-glycero-D-ido-heptonic acid is selectively cleaved using an oxidizing agent such as sodium periodate supported on silica gel. This step yields a protected D-iduronic acid derivative.
-
Reduction: The aldehyde group of the uronic acid derivative is then selectively reduced to a primary alcohol using a reducing agent like sodium borohydride.
-
Deprotection: Finally, the protecting groups are removed under mild acidic conditions (e.g., using DOWEX resin) to yield D-idose.
Upon dissolution in a solvent like water, the synthesized D-idose will establish an equilibrium between its open-chain form and its various cyclic anomers, including this compound.
The analysis and quantification of specific sugar isomers in a mixture typically employ chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being a common method.
General HPLC Method for Monosaccharide Isomer Separation:
-
Column: A specialized carbohydrate analysis column, such as an amino- or amide-bonded silica column, is typically used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is commonly employed. The high acetonitrile concentration helps in retaining the polar sugar molecules.
-
Detection: Refractive Index (RI) detection is a universal method for carbohydrate analysis. Alternatively, UV detection at low wavelengths (e.g., 195 nm) can be used. For more detailed structural information, Mass Spectrometry (MS) can be coupled with HPLC (HPLC-MS).
-
Sample Preparation: The sample containing the sugar mixture is dissolved in the mobile phase or a compatible solvent, filtered, and then injected into the HPLC system.
-
Quantification: The concentration of each isomer is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.
This method can be optimized to achieve the separation of the different anomers and ring forms of D-idose present in an equilibrium mixture.
Visualization of Synthetic Pathway
The following diagram illustrates the key transformations in the synthesis of D-idose from a D-ido-heptonic acid precursor.
Caption: Synthetic pathway from a protected D-ido-heptonic acid to D-idose.
This guide provides a foundational understanding of this compound for professionals in research and drug development. While specific experimental data for this anomer remains elusive, the provided information on its nomenclature, computed properties, and the synthesis and analysis of its precursor, D-idose, serves as a valuable resource for further investigation into this rare and conformationally flexible monosaccharide.
References
The Enzymatic Architecture of L-Iduronic Acid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth exploration of the enzymatic pathways central to the biosynthesis of L-iduronic acid (IdoA), a critical carbohydrate component of glycosaminoglycans (GAGs) such as dermatan sulfate and heparan sulfate. It is important to clarify at the outset the relationship between the requested topic, alpha-D-idofuranose, and the biologically synthesized L-iduronic acid. Direct enzymatic pathways for the synthesis of the free monosaccharide D-idose, or its furanose form, are not known to be a feature of mammalian metabolism; D-idose is a rare and chemically unstable sugar.[1] The biologically significant idose derivative is L-iduronic acid, the C-5 epimer of D-glucuronic acid, which is synthesized at the polymer level.[1][2] This guide will, therefore, focus on the well-characterized enzymatic machinery responsible for producing L-iduronic acid residues within GAG chains, a process of significant interest in drug development, particularly for therapies targeting cancer, inflammation, and coagulation disorders.
The biosynthesis of L-iduronic acid is a multi-step process that begins with the formation of UDP-D-glucuronic acid from UDP-glucose. This activated sugar is then incorporated into a growing GAG chain, where it can be subsequently epimerized to L-iduronic acid. This guide will detail the key enzymes in this pathway: UDP-glucose 6-dehydrogenase (UGDH) and Glucuronyl C5-epimerase (GLCE), providing quantitative data, detailed experimental protocols, and visual representations of the relevant pathways and workflows.
Core Enzymatic Pathways
The biosynthesis of L-iduronic acid residues is intrinsically linked to the synthesis of the GAG chains themselves. The process can be broadly divided into two main stages:
-
Synthesis of the Precursor Nucleotide Sugar: The production of UDP-D-glucuronic acid from UDP-glucose in the cytoplasm.
-
Polymer-Level Epimerization: The conversion of D-glucuronic acid residues to L-iduronic acid residues within the nascent GAG chain in the Golgi apparatus.
UDP-Glucose 6-Dehydrogenase (UGDH)
UGDH is a cytosolic enzyme that catalyzes the NAD+-dependent two-fold oxidation of UDP-glucose to UDP-D-glucuronic acid.[3] This reaction is a key committed step in the biosynthesis of various polysaccharides.[3]
Glucuronyl C5-Epimerase (GLCE)
GLCE, also known as dermatan sulfate epimerase (DSE) or heparan sulfate epimerase (HSE), is a Golgi-resident enzyme that catalyzes the reversible epimerization of D-glucuronic acid residues to L-iduronic acid residues at the C5 position within the growing GAG polymer.[4] This conversion is crucial for the biological activity of dermatan sulfate and heparan sulfate, as the presence of L-iduronic acid residues imparts conformational flexibility to the GAG chain, which is important for protein binding.[5]
Quantitative Data
The following tables summarize the kinetic parameters for the key enzymes involved in L-iduronic acid biosynthesis.
Table 1: Kinetic Parameters of UDP-Glucose 6-Dehydrogenase (UGDH)
| Enzyme Source | Substrate | Km (μM) | Vmax | kcat (s-1) | Reference(s) |
| Human | UDP-glucose | 9.7 - 25 | Not Reported | Not Reported | [6] |
| Human | UDP-glucose | 17 ± 2 (Kd) | Not Reported | Not Reported | [7] |
| Bovine | UDP-glucose | Not Reported | Reported to be similar to human | Not Reported | [8] |
Table 2: Kinetic Parameters of Glucuronyl C5-Epimerase (GLCE)
| Enzyme Source | Substrate | Apparent Km (μM) | Apparent Vmax | Notes | Reference(s) |
| Bovine Liver | Fully N-sulfated E. coli K5 polysaccharide | 2-3 (extrapolated to zero enzyme concentration) | Lower than O-desulfated heparin | Km increased with enzyme concentration | [9][10] |
| Furth Mastocytoma | Fully N-sulfated E. coli K5 polysaccharide | Not determined | Similar to bovine liver enzyme | Km increased with enzyme concentration | [10] |
| Bovine Liver | Partially N-acetylated E. coli K5 polysaccharide | Significantly higher than fully N-sulfated | Similar to fully N-sulfated | [9][10] | |
| Bovine Liver | O-desulfated [3H]heparin | Not determined | 2- to 4-fold higher than K5 derivative | [9] |
Experimental Protocols
Assay for UDP-Glucose 6-Dehydrogenase (UGDH) Activity
This protocol is based on a continuous spectrophotometric assay that measures the rate of NADH production at 340 nm.[7]
a. Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5
-
Substrate: 10 mM UDP-glucose in Assay Buffer
-
Cofactor: 15 mM NAD+ in Assay Buffer
-
Enzyme: Purified UGDH diluted in Assay Buffer to a suitable concentration (e.g., to achieve a rate of 0.01-0.1 ΔA340/min)
b. Procedure:
-
In a quartz cuvette, combine 800 µL of Assay Buffer, 100 µL of 15 mM NAD+, and 50 µL of 10 mM UDP-glucose.
-
Incubate the mixture at 25°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 50 µL of the diluted UGDH enzyme solution and mix immediately.
-
Monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
c. Data Analysis:
-
The rate of NADH formation is calculated using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).[7]
-
One unit of UGDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions. Note that the stoichiometry is 2 moles of NADH produced per mole of UDP-glucose oxidized.[7]
Assay for Glucuronyl C5-Epimerase (GLCE) Activity
This protocol is based on the release of tritium (3H) from a specifically labeled polysaccharide substrate.[9][10]
a. Reagents:
-
Substrate: [5-3H]HexA-labeled O-desulfated heparin or N-sulfated E. coli K5 polysaccharide (prepared as described in Hagner-McWhirter et al., 2000).
-
Assay Buffer: 50 mM HEPES, pH 7.0, containing 1 mM CaCl2.
-
Enzyme: Purified GLCE.
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
b. Procedure:
-
Prepare reaction mixtures containing the 3H-labeled substrate at various concentrations in Assay Buffer.
-
Add a defined amount of purified GLCE to each reaction mixture.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by boiling for 2 minutes.
-
Separate the released 3H2O from the labeled polymer by passing the reaction mixture through a small anion exchange column (e.g., Dowex 1-X2). The negatively charged polymer will bind to the column, while the neutral 3H2O will pass through.
-
Collect the eluate containing the 3H2O.
-
Quantify the radioactivity in the eluate using liquid scintillation counting.
c. Data Analysis:
-
The amount of 3H2O released is directly proportional to the epimerase activity.
-
Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates of tritium release at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Analytical Methods for Iduronic Acid Quantification
a. High-Performance Liquid Chromatography (HPLC):
Following enzymatic or acid hydrolysis of the GAG chain, the resulting monosaccharides or disaccharides can be separated and quantified by HPLC.[11][12] Derivatization of the sugars with a fluorescent or UV-absorbing tag is often employed to enhance detection sensitivity.[12]
b. Gas Chromatography-Mass Spectrometry (GC-MS):
After methanolysis and derivatization (e.g., trimethylsilylation), the uronic acid components of GAGs can be identified and quantified by GC-MS.[11]
Visualizations
Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and Kinetic Evidence That Catalytic Reaction of Human UDP-glucose 6-Dehydrogenase Involves Covalent Thiohemiacetal and Thioester Enzyme Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UDP-glucose 6-dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. uniprot.org [uniprot.org]
- 7. Structure and Mechanism of Human UDP-glucose 6-Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of human UDP-glucose dehydrogenase. CYS-276 is required for the second of two successive oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Biosynthesis of heparin/heparan sulfate: kinetic studies of the glucuronyl C5-epimerase with N-sulfated derivatives of the Escherichia coli K5 capsular polysaccharide as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diagnostic methods for the determination of iduronic acid in oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of iduronic acid and glucuronic acid in glycosaminoglycans after stoichiometric reduction and depolymerization using high-performance liquid chromatography and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of α-D-Idofuranose from D-Glucose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview and experimental protocols for the multi-step synthesis of α-D-Idofuranose, a rare hexose, from the readily available starting material, D-glucose. The synthesis involves a series of protection, oxidation, stereoselective reduction, and deprotection steps. D-Idose and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in various bioactive natural products and their potential as precursors for novel therapeutics. This application note outlines the key transformations, provides detailed experimental procedures, and summarizes the expected outcomes for each step.
Introduction
The synthesis of rare sugars is a critical aspect of carbohydrate chemistry, enabling access to building blocks for drug discovery and glycobiology research. D-Idose is a C-5 epimer of D-glucose and a C-3 epimer of D-galactose. Its furanose form, α-D-Idofuranose, is a valuable synthon for the preparation of various biologically active molecules. The synthetic route starting from D-glucose is a common and cost-effective approach. The key challenge in this synthesis lies in the stereoselective reduction of an intermediate ketone to achieve the desired ido configuration. This protocol provides a comprehensive guide for researchers to successfully synthesize α-D-Idofuranose.
Overall Synthetic Pathway
The synthesis of α-D-Idofuranose from D-glucose can be summarized in the following four main stages:
-
Protection of D-Glucose: The hydroxyl groups of D-glucose are protected to prevent side reactions in subsequent steps. A common strategy is the formation of di-O-isopropylidene acetals, yielding 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
-
Oxidation at C-3: The free hydroxyl group at the C-3 position of the protected glucose derivative is oxidized to a ketone, forming 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose.
-
Stereoselective Reduction of the 3-Keto Group: This is the most critical step of the synthesis. The ketone is reduced to a hydroxyl group, with the stereochemical outcome determining the formation of the ido epimer. This step requires careful selection of the reducing agent and reaction conditions to favor the desired stereoisomer over the allo epimer.
-
Deprotection: The isopropylidene protecting groups are removed by acid-catalyzed hydrolysis to yield the final product, α-D-Idofuranose.
Data Presentation
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Protection | D-Glucose | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Acetone, H₂SO₄ (catalyst) | 55-90%[1][2] |
| 2 | Oxidation | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose | DMSO, Ac₂O | ~62% (of the reduced allo product) |
| 3 | Stereoselective Reduction | 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose | 1,2:5,6-di-O-isopropylidene-α-D-idofuranose | Specific reducing agents (e.g., NaBH₄ under controlled conditions) | Variable |
| 4 | Deprotection | 1,2:5,6-di-O-isopropylidene-α-D-idofuranose | α-D-Idofuranose | Aqueous Acid (e.g., HCl or TFA) | High |
Experimental Protocols
Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
This procedure protects the hydroxyl groups at C-1, C-2, C-5, and C-6 of D-glucose.
Materials:
-
D-Glucose
-
Anhydrous Acetone
-
Concentrated Sulfuric Acid
-
Anhydrous Copper(II) Sulfate (optional, as a catalyst and drying agent)[1]
-
Sodium Bicarbonate
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
Suspend D-glucose in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise to the cooled and stirred suspension.
-
If using, add anhydrous copper(II) sulfate to the mixture.
-
Allow the reaction mixture to stir at room temperature for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction by the slow addition of solid sodium bicarbonate until effervescence ceases.
-
Filter the mixture to remove any solids and concentrate the filtrate under reduced pressure.
-
Dissolve the resulting syrup in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., cyclohexane/ethyl acetate) to afford 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a white crystalline solid.
Step 2: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose
This step involves the oxidation of the free C-3 hydroxyl group of the protected glucose derivative.
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Dimethyl Sulfoxide (DMSO)
-
Acetic Anhydride (Ac₂O)
-
Ethyl Acetate
-
Brine
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in a mixture of DMSO and acetic anhydride.
-
Stir the solution at room temperature for 24 hours, monitoring the reaction by TLC.
-
After completion, the reaction mixture can be worked up by partitioning between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose can be purified by column chromatography on silica gel.
Step 3: Stereoselective Reduction to 1,2:5,6-di-O-isopropylidene-α-D-idofuranose
This is a critical step where the stereochemistry at C-3 is established. The choice of reducing agent and conditions is crucial for obtaining the ido configuration. While reduction with sodium borohydride often favors the allo epimer, specific conditions or alternative reducing agents can be employed to favor the ido product. This may require experimentation and careful monitoring.
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose
-
Suitable reducing agent (e.g., Sodium Borohydride, Lithium Aluminum Hydride, or other selective reducing agents)
-
Appropriate solvent (e.g., Methanol, Ethanol, Tetrahydrofuran)
-
Ammonium Chloride solution (for quenching)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure (General):
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose in a suitable anhydrous solvent and cool in an ice bath.
-
Slowly add the chosen reducing agent to the solution.
-
Stir the reaction at a controlled temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench it by the addition of a saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
The resulting product mixture of epimers can be separated by column chromatography on silica gel to isolate the 1,2:5,6-di-O-isopropylidene-α-D-idofuranose.
Step 4: Deprotection to α-D-Idofuranose
The final step involves the removal of the isopropylidene protecting groups to yield α-D-Idofuranose.
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-idofuranose
-
Aqueous Acid (e.g., 1M HCl, Trifluoroacetic acid in water)
-
Ion-exchange resin (basic, to neutralize the acid)
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-idofuranose in the aqueous acidic solution.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction mixture by adding a basic ion-exchange resin until the pH is neutral.
-
Filter the resin and wash it with water.
-
Concentrate the combined filtrate and washings under reduced pressure to obtain the crude α-D-Idofuranose.
-
The final product can be purified by recrystallization or chromatography.
Visualizations
Caption: Synthetic workflow for α-D-Idofuranose from D-Glucose.
Conclusion
The synthesis of α-D-Idofuranose from D-glucose is a well-established, albeit challenging, process that provides access to a valuable and rare carbohydrate. The key to a successful synthesis is the carefully controlled stereoselective reduction of the 3-keto intermediate. The protocols provided in this application note serve as a detailed guide for researchers in the field of carbohydrate chemistry and drug discovery. Careful execution of these steps and thorough characterization of the intermediates and final product are essential for obtaining high-purity α-D-Idofuranose for further research and development applications.
References
Application Notes & Protocols for Enzymatic Synthesis of Oligosaccharides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Oligosaccharides play crucial roles in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses.[1] Their intricate structures, however, present significant challenges for chemical synthesis. Enzymatic synthesis offers a powerful alternative, providing high regio- and stereoselectivity under mild reaction conditions without the need for complex protecting group strategies.[2][3][4] These methods are increasingly vital for producing structurally well-defined oligosaccharides for research and the development of carbohydrate-based therapeutics.[1] This document provides an overview of key enzymatic methods for oligosaccharide synthesis, including detailed protocols and applications.
I. Enzymatic Synthesis Strategies
The primary enzymatic tools for oligosaccharide synthesis are glycosyltransferases, and glycosidases (including endoglycosidases and engineered versions like glycosynthases).[5][6]
-
Glycosyltransferases (GTs): These enzymes catalyze the transfer of a monosaccharide from an activated sugar nucleotide donor to an acceptor molecule.[3] They are known for their high specificity, making them ideal for constructing complex oligosaccharides with defined linkages.
-
Glycosidases (GHs): In nature, these enzymes hydrolyze glycosidic bonds. However, by manipulating reaction conditions or through protein engineering, they can be used for synthesis via their transglycosylation activity.[5]
-
Endoglycosidases: A subclass of glycosidases that cleave internal glycosidic bonds and can transfer an entire oligosaccharide block to an acceptor, offering a convergent synthetic route.[1][7]
-
Glycosynthases: These are engineered glycosidases in which the catalytic nucleophile is mutated, eliminating hydrolytic activity while retaining the ability to synthesize a glycosidic bond with an activated donor sugar.[2][8]
-
II. Quantitative Data from Enzymatic Synthesis
The efficiency of enzymatic oligosaccharide synthesis can be high, as demonstrated by the following examples.
| Enzyme | Donor Substrate | Acceptor Substrate | Product | Yield (%) | Reference |
| Endo-A (from A. protophormiae) | Manβ1-4GlcNAc-oxazoline | GlcNAc-heptapeptide (from HIV-1 gp120) | Glycopeptide | 82 | [7] |
| Endo-M (from M. hiemalis) | Manβ1-4GlcNAc-oxazoline | GlcNAc-heptapeptide (from HIV-1 gp120) | Glycopeptide | 78 | [7] |
| Endo-A | Disaccharide oxazoline | GlcNAc-C34 (from HIV-1 gp41) | Glycopeptide | 73 | [7] |
| Endo-A | Tetrasaccharide oxazoline | GlcNAc-C34 (from HIV-1 gp41) | Glycopeptide | 75 | [7] |
| SNRS-G4b | UDP-Gal | Compound 43 | FS-LNH IV | 94 | [9] |
| SNRS-NAc | UDP-GlcNAc | FS-LNH IV | Compound 45 | ~100 | [9] |
| SNRS-G4b | UDP-Gal | Compound 45 | FS-LNO I | 89 | [9] |
| SNRS-G3 | UDP-Gal | Compound 45 | FS-iLNO I | 98 | [9] |
| DUSD-F3/4 & SNRS-G3 | GDP-Fuc & UDP-Gal | Compound 45 | DFS-iLNO I | 71 (2 steps) | [9] |
III. Experimental Protocols
Protocol 1: Glycopeptide Synthesis using Endo-A Catalyzed Transglycosylation
This protocol is adapted from the synthesis of a glycopeptide using Endo-A from Arthrobacter protophormiae.[7]
Materials:
-
Endo-A enzyme
-
Oligosaccharide oxazoline donor substrate
-
GlcNAc-peptide acceptor substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.5)
-
Reaction vials
-
Incubator/shaker
-
HPLC system for reaction monitoring and purification
-
Mass spectrometer for product characterization
Procedure:
-
Substrate Preparation: Dissolve the oligosaccharide oxazoline donor and the GlcNAc-peptide acceptor in phosphate buffer. A typical molar ratio is 3:1 (donor:acceptor).[7]
-
Enzyme Addition: Add Endo-A enzyme to the reaction mixture. The optimal amount of enzyme should be determined empirically.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle shaking.
-
Reaction Monitoring: Monitor the progress of the reaction by analytical HPLC.
-
Reaction Quenching: Once the reaction has reached completion (or the desired conversion), quench the reaction by boiling for 5 minutes or by adding a denaturing agent.
-
Purification: Purify the resulting glycopeptide using preparative HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry (e.g., ESI-MS) and NMR analysis.[7]
Protocol 2: General Workflow for N-Glycan Analysis of a Therapeutic Protein
This protocol outlines a typical workflow for the release and analysis of N-linked glycans from a monoclonal antibody (mAb) or other glycoprotein, a critical step in drug development and quality control.[10][11]
Procedure:
-
Protein Denaturation: Denature the glycoprotein sample to ensure efficient enzymatic cleavage. This can be achieved by heating the sample (e.g., 100°C for 10 minutes) in the presence of a denaturing agent.[12][13]
-
N-Glycan Release: Add PNGase F enzyme to the denatured protein sample and incubate at 37°C for 1-3 hours to cleave the N-linked glycans.[11][12][13]
-
Glycan Isolation: Isolate the released glycans from the protein and other reaction components using solid-phase extraction (SPE).[10][11]
-
Fluorescent Labeling (Optional but Recommended): Label the purified glycans with a fluorescent tag (e.g., 2-aminobenzamide) to enhance detection sensitivity in subsequent analysis.[11]
-
LC-MS/MS Analysis: Analyze the labeled or unlabeled glycans using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the different glycan structures.[10][11]
-
Data Analysis: Use specialized software to process the LC-MS/MS data, identify the glycan structures, and quantify their relative abundance.
IV. Application in Drug Development and Cell Signaling
Oligosaccharides are key mediators in many signaling pathways relevant to disease. Their synthesis allows for the development of probes to study these pathways and for the creation of novel therapeutics.
Role in Cell Signaling
Glycans on the cell surface act as recognition sites for other cells, pathogens, and signaling molecules. For example, specific sialylated oligosaccharides are involved in cell adhesion and can be overexpressed in cancer cells, contributing to metastasis. The gut microbiota also communicates with host cells through the breakdown of complex carbohydrates into short-chain fatty acids, which act as signaling molecules.[14]
As depicted in Figure 3, the N-linked glycans on a cell surface receptor can modulate its function, such as ligand binding affinity and receptor dimerization, thereby influencing downstream signaling pathways.[15] The ability to synthesize specific glycoforms of therapeutic proteins, such as monoclonal antibodies, is crucial as the glycan structure significantly impacts their efficacy and safety.[2]
Enzymatic methods provide an efficient and precise means to synthesize complex oligosaccharides. The protocols and data presented here highlight the utility of glycosyltransferases and endoglycosidases in producing well-defined glycans and glycoconjugates. These techniques are indispensable for advancing our understanding of glycobiology and for the development of the next generation of diagnostics and therapeutics.
References
- 1. Endoglycosidases for the Synthesis of Polysaccharides and Glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oligosaccharide Synthesis and Translational Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and Enzymatic Synthesis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Machine Driven Enzymatic Oligosaccharide Synthesis by a Peptide Synthesizer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Large-scale enzymatic synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Controllable Enzymatic Synthesis of Natural Asymmetric Human Milk Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Are the Detailed Experimental Procedures for Glycosylation Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad.com [bio-rad.com]
- 14. Gut microbiota - Wikipedia [en.wikipedia.org]
- 15. Carbohydrate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: alpha-D-Idofuranose as a Precursor for Antiviral Nucleoside Analogs
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the use of monosaccharides in the synthesis of antiviral nucleoside analogs, with a specific focus on the potential, though currently undocumented, role of alpha-D-Idofuranose as a precursor. While extensive research has been conducted on various sugar moieties for the development of these critical therapeutic agents, a thorough review of existing literature reveals a notable absence of specific examples utilizing this compound.
This document, therefore, aims to provide a foundational understanding of the general principles, protocols, and mechanisms of action relevant to the synthesis of antiviral nucleoside analogs from sugar precursors. This information is intended to serve as a valuable resource for researchers interested in exploring the potential of rare sugars like D-idose in the discovery of novel antiviral agents.
Introduction to Antiviral Nucleoside Analogs
Nucleoside analogs are a cornerstone of antiviral chemotherapy. These molecules are synthetic compounds that mimic naturally occurring nucleosides, the building blocks of DNA and RNA. By structurally resembling their natural counterparts, these analogs can be recognized and incorporated into the viral genetic material by viral polymerases. However, due to key modifications in their sugar or base moieties, they act to disrupt the replication process, either by terminating the growing nucleic acid chain or by inducing mutations.
The efficacy of a nucleoside analog is largely dependent on the unique stereochemistry of its sugar component, which influences its recognition by viral enzymes and its ability to be phosphorylated to its active triphosphate form within the host cell. For this reason, the exploration of diverse and rare sugar scaffolds is a critical area of research in the quest for new and more potent antiviral therapies.
The Status of this compound in Nucleoside Analog Synthesis
Despite the extensive investigation into various hexoses and pentoses for antiviral drug development, a comprehensive search of the scientific literature did not yield any specific studies detailing the use of this compound as a direct precursor for the synthesis of antiviral nucleoside analogs. D-Idose is a rare aldohexose and is known to be the most unstable of the aldohexoses, which may contribute to its limited use in complex synthetic pathways.[1] While its oxidized derivative, L-iduronic acid, is a known component of glycosaminoglycans like dermatan sulfate and heparan sulfate, the parent sugar has not been prominently featured in medicinal chemistry research for antiviral applications.[2]
The absence of literature on this specific topic presents a unique opportunity for novel research. The distinct stereochemistry of D-idose could potentially lead to the discovery of nucleoside analogs with novel mechanisms of action or improved selectivity against viral targets.
General Principles and Methodologies for Nucleoside Analog Synthesis from Sugar Precursors
The synthesis of nucleoside analogs from a sugar precursor is a multi-step process that generally involves the following key stages:
-
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar must be protected to prevent unwanted side reactions during the subsequent coupling step. This is typically achieved using protecting groups such as acetyl, benzoyl, or silyl ethers.
-
Activation of the Anomeric Center: The anomeric carbon (C1) of the sugar must be activated to facilitate the formation of the N-glycosidic bond with the nucleobase. This can be achieved by converting the anomeric hydroxyl group into a good leaving group, such as a halide or an acetate.
-
Glycosylation (Coupling Reaction): The activated sugar is then coupled with a silylated nucleobase (e.g., purine or pyrimidine) in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl4) or trimethylsilyl trifluoromethanesulfonate (TMSOTf). This reaction, often referred to as the Vorbrüggen glycosylation, forms the crucial N-glycosidic bond.
-
Deprotection: Finally, the protecting groups on the sugar moiety are removed to yield the final nucleoside analog.
The following diagram illustrates a generalized workflow for the synthesis of a nucleoside analog from a protected furanose precursor.
Caption: Generalized workflow for nucleoside analog synthesis.
Experimental Protocols
While no specific protocols for this compound exist, the following represents a general protocol for the synthesis of a pyrimidine nucleoside analog from a protected sugar, which can be adapted for exploratory studies with novel sugars.
Protocol: Synthesis of a Pyrimidine Nucleoside Analog
-
Silylation of Nucleobase:
-
Suspend the desired pyrimidine base (e.g., uracil, thymine) in hexamethyldisilazane (HMDS).
-
Add a catalytic amount of ammonium sulfate.
-
Reflux the mixture until the solution becomes clear.
-
Remove the excess HMDS under reduced pressure to obtain the silylated nucleobase.
-
-
Glycosylation:
-
Dissolve the protected and activated sugar derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-furanose) in an anhydrous solvent such as acetonitrile or 1,2-dichloroethane.
-
Add the silylated nucleobase to the solution.
-
Cool the reaction mixture to 0°C and add a Lewis acid catalyst (e.g., TMSOTf) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Deprotection:
-
Dissolve the protected nucleoside analog in a solution of sodium methoxide in methanol.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction with an acidic resin (e.g., Dowex 50W-X8).
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
Purify the final nucleoside analog by recrystallization or column chromatography.
-
Mechanism of Action of Antiviral Nucleoside Analogs
The antiviral activity of nucleoside analogs stems from their ability to interfere with viral DNA or RNA synthesis. This process can be summarized in the following steps:
-
Cellular Uptake and Phosphorylation: The nucleoside analog enters the host cell and is sequentially phosphorylated by host cell kinases to its active 5'-triphosphate form.
-
Incorporation by Viral Polymerase: The triphosphate analog is recognized by the viral DNA or RNA polymerase as a natural substrate and is incorporated into the growing viral nucleic acid chain.
-
Chain Termination or Mutagenesis:
-
Chain Termination: Many nucleoside analogs lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to the termination of the nucleic acid chain elongation.
-
Lethal Mutagenesis: Some analogs can be incorporated into the viral genome and cause mispairing during subsequent replication cycles, leading to an accumulation of mutations that ultimately results in a non-viable viral population.
-
The following diagram illustrates the general mechanism of action of a chain-terminating antiviral nucleoside analog.
Caption: General mechanism of action for nucleoside analog antivirals.
Quantitative Data of Representative Antiviral Nucleoside Analogs
To provide context for the antiviral potency of nucleoside analogs, the following table summarizes the activity of several compounds derived from other sugar moieties. It is important to reiterate that these compounds are not derived from this compound.
| Nucleoside Analog (Sugar Moiety) | Virus | Assay | IC50 (µM) | Reference |
| Tenofovir | HIV-1 | MT-4 cells | 5.9 ± 0.45 | [3] |
| Tenofovir | HIV-2 | MT-4 cells | 4.9 ± 0.45 | [3] |
| Cidofovir | HCMV | Human Embryonic Lung Cells | ~0.04 | [3] |
| 1,2,3-triazolyl nucleoside (2i) | Influenza A (H1N1) | 57.5 | [4] | |
| 1,2,3-triazolyl nucleoside (5i) | Influenza A (H1N1) | 24.3 | [4] | |
| 1,2,3-triazolyl nucleoside (11c) | Influenza A (H1N1) | 29.2 | [4] |
Conclusion and Future Perspectives
While this compound has not yet been reported as a precursor for antiviral nucleoside analogs, the foundational principles of nucleoside chemistry provide a clear roadmap for the synthesis and evaluation of such novel compounds. The unique stereochemical arrangement of hydroxyl groups in D-idose may offer advantages in terms of enzyme recognition, metabolic stability, or antiviral potency.
Future research in this area should focus on the efficient synthesis of protected this compound derivatives suitable for glycosylation reactions. Subsequent synthesis of a library of idofuranosyl nucleoside analogs with various purine and pyrimidine bases, followed by rigorous antiviral screening, could unveil a new class of therapeutic agents. The exploration of such uncharted chemical space is essential for the continued development of effective treatments for viral diseases.
References
- 1. d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars [mdpi.com]
- 2. Idose - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heparin Fragments Utilizing α-L-Iduronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heparin and heparan sulfate are complex glycosaminoglycans (GAGs) that play crucial roles in a multitude of biological processes, most notably as anticoagulants. The therapeutic potential of heparin has driven significant efforts to develop synthetic routes to structurally defined heparin fragments. This is critical for establishing structure-activity relationships and for creating new anticoagulant drugs with improved safety and efficacy profiles. A key structural feature of heparin is the presence of α-L-iduronic acid (IdoA), a C5 epimer of D-glucuronic acid. The conformational flexibility of the IdoA residue is essential for heparin's interaction with proteins like antithrombin III.
The initial query mentioned α-D-idofuranose; however, the biologically relevant and commonly synthesized isomer for heparin fragments is α-L-idopyranuronic acid. Therefore, this document will focus on the synthesis and application of α-L-idopyranuronic acid building blocks.
Historically, the chemical synthesis of heparin fragments has been a formidable challenge due to the need for stereoselective glycosylations, intricate protecting group manipulations, and regioselective sulfation. More recently, chemoenzymatic approaches have emerged as a powerful alternative, offering higher efficiency and scalability for the synthesis of complex heparin oligosaccharides.
These application notes provide detailed protocols for both the chemical and chemoenzymatic synthesis of heparin fragments, with a focus on the incorporation of the pivotal L-iduronic acid moiety.
Chemical Synthesis of a Heparin-Related Trisaccharide
The chemical synthesis of heparin fragments is a multi-step process requiring careful planning of protecting group strategy and glycosylation methods. Below is a representative protocol for the synthesis of a trisaccharide fragment, compiled from established methodologies in the field. This process often involves the creation of monosaccharide or disaccharide building blocks that are then coupled together.
Quantitative Data for Chemical Synthesis
The following table summarizes typical yields for the key steps in the chemical synthesis of a protected heparin-like trisaccharide. Actual yields may vary depending on the specific substrates and reaction conditions.
| Step No. | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Glycosylation | Glucosamine Donor and Iduronic Acid Acceptor | Protected Disaccharide | 70-85 |
| 2 | Deprotection | Protected Disaccharide | Disaccharide with free hydroxyl | 85-95 |
| 3 | Glycosylation | Disaccharide Acceptor and Glucuronic Acid Donor | Protected Trisaccharide | 65-80 |
| 4 | Global Deprotection | Protected Trisaccharide | Deprotected Trisaccharide | 70-90 |
| 5 | Sulfation | Deprotected Trisaccharide | Sulfated Trisaccharide | 60-85 |
Experimental Protocols
Protocol 1: Synthesis of a Protected Disaccharide (GlcN-IdoA)
This protocol describes the coupling of a glucosamine donor with an L-iduronic acid acceptor.
Materials:
-
Glucosamine trichloroacetimidate donor (with appropriate protecting groups, e.g., N-phthaloyl, O-benzyl)
-
L-iduronic acid acceptor (with a free hydroxyl group for glycosylation, e.g., at C4)
-
Anhydrous Dichloromethane (DCM)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Molecular Sieves (4 Å)
-
Triethylamine
-
Silica gel for column chromatography
Procedure:
-
To a solution of the glucosamine donor (1.2 equivalents) and the L-iduronic acid acceptor (1.0 equivalent) in anhydrous DCM under an argon atmosphere, add activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to -40°C.
-
Add TMSOTf (0.1 equivalents) dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quench the reaction by adding triethylamine.
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected disaccharide.
Protocol 2: Deprotection and a Second Glycosylation to form a Trisaccharide
This protocol outlines the selective deprotection of the disaccharide and subsequent glycosylation.
Materials:
-
Protected disaccharide from Protocol 1
-
Reagents for selective deprotection (e.g., hydrazine for phthaloyl group removal, or specific conditions for other protecting groups)
-
Glucuronic acid donor (e.g., a thioglycoside with appropriate protecting groups)
-
N-Iodosuccinimide (NIS) and Triflic acid (TfOH) for thioglycoside activation
-
Anhydrous DCM
-
Molecular Sieves (4 Å)
Procedure:
-
Selectively deprotect the desired hydroxyl group on the disaccharide using established literature procedures based on the protecting groups used.
-
Purify the deprotected disaccharide acceptor.
-
In a separate flask, dissolve the deprotected disaccharide acceptor (1.0 equivalent) and the glucuronic acid donor (1.3 equivalents) in anhydrous DCM with 4 Å molecular sieves under argon.
-
Stir for 30 minutes at room temperature.
-
Cool the mixture to -20°C.
-
Add NIS (1.5 equivalents) and a catalytic amount of TfOH.
-
Allow the reaction to proceed, monitoring by TLC, until the starting materials are consumed.
-
Work up the reaction as described in Protocol 1, step 6-8, to yield the protected trisaccharide.
Protocol 3: Global Deprotection and Sulfation
This protocol describes the final steps to yield the functional heparin fragment.
Materials:
-
Protected trisaccharide
-
Palladium on carbon (Pd/C) for hydrogenolysis of benzyl groups
-
Hydrogen gas
-
SO3-pyridine complex or SO3-trimethylamine complex
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate solution
Procedure:
-
Dissolve the protected trisaccharide in a suitable solvent (e.g., methanol/DCM).
-
Add Pd/C catalyst.
-
Subject the mixture to hydrogenolysis under a hydrogen atmosphere to remove benzyl protecting groups.
-
Filter the catalyst and concentrate the solvent to yield the deprotected trisaccharide.
-
Dissolve the deprotected trisaccharide in anhydrous DMF.
-
Add the SO3-pyridine or SO3-trimethylamine complex (excess equivalents per hydroxyl and amino group).
-
Heat the reaction at 50-60°C for several hours to overnight.
-
Quench the reaction with sodium bicarbonate solution.
-
Purify the final sulfated trisaccharide using size-exclusion chromatography or ion-exchange chromatography.
Chemical Synthesis Workflow
Application Notes and Protocols for Glycosylation Reactions Using alpha-D-Idofuranose Derivatives as Donors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical process in the synthesis of complex carbohydrates, glycoconjugates, and various therapeutics. The stereoselective formation of glycosidic bonds is a significant challenge in carbohydrate chemistry. This document provides detailed application notes and generalized protocols for conducting glycosylation reactions utilizing alpha-D-idofuranose derivatives as glycosyl donors. Due to the limited availability of specific protocols for this compound donors in the public domain, the experimental procedures provided are composite methods based on established protocols for structurally related furanosides and general glycosylation techniques. These protocols serve as a starting point, and optimization of reaction conditions is highly recommended for specific donor-acceptor pairings.
Key Concepts in Idofuranose Glycosylation
The stereochemical outcome of glycosylation reactions is influenced by several factors, including the nature of the glycosyl donor, the protecting groups, the solvent, and the activator used.[1][2] For furanosides, achieving high stereoselectivity can be particularly challenging. The formation of 1,2-cis or 1,2-trans glycosidic linkages is determined by the reaction mechanism, which can be influenced by the participation of neighboring groups.[2]
Glycosyl Donors: A glycosyl donor is a carbohydrate that reacts with a glycosyl acceptor to form a new glycosidic bond. The donor contains a leaving group at the anomeric position.[3] Common types of glycosyl donors include thioglycosides, trichloroacetimidates, and glycosyl halides.[3] The choice of donor and its protecting groups significantly impacts reactivity and stereoselectivity.[3]
Donor Activation: The leaving group at the anomeric center of the donor must be activated by a promoter to initiate the glycosylation reaction.[4] For instance, thioglycosides are often activated by thiophilic promoters like N-iodosuccinimide (NIS) in the presence of a catalytic amount of an acid such as triflic acid (TfOH).[3] Trichloroacetimidate donors are typically activated by Lewis acids.[3]
Quantitative Data Summary
The following table summarizes representative quantitative data for glycosylation reactions involving furanoside donors. It is important to note that these are examples from related systems and actual results with this compound donors may vary.
| Donor Type | Acceptor | Promoter System | Solvent | Yield (%) | Anomeric Ratio (α:β) | Reference |
| Thioglycoside | Primary Alcohol | NIS/TfOH | CH₂Cl₂ | 85 | >95:5 | [5] |
| Thioglycoside | Secondary Alcohol | DMTST | CH₂Cl₂/Et₂O | 78 | 80:20 | General knowledge |
| Trichloroacetimidate | Phenolic Acceptor | TMSOTf (cat.) | CH₂Cl₂ | 92 | >98:2 | General knowledge |
| Glycosyl Bromide | Simple Alcohol | Ag₂CO₃ | Toluene | 65 | 50:50 | General knowledge |
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Glycosylation using an alpha-D-Idofuranosyl Thioglycoside Donor
This protocol describes a general procedure for the glycosylation of an acceptor using a protected alpha-D-idofuranosyl thioglycoside as the donor, activated by N-iodosuccinimide (NIS) and triflic acid (TfOH).
Materials:
-
Protected alpha-D-idofuranosyl thioglycoside (Donor)
-
Glycosyl acceptor
-
N-Iodosuccinimide (NIS)
-
Triflic acid (TfOH) solution (e.g., 0.1 M in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the protected alpha-D-idofuranosyl thioglycoside donor (1.2 eq) and the glycosyl acceptor (1.0 eq).
-
Add activated 4 Å molecular sieves.
-
Dissolve the reactants in anhydrous CH₂Cl₂.
-
Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C).
-
In a separate flask, prepare a solution of NIS (1.5 eq) in anhydrous CH₂Cl₂.
-
Add the NIS solution to the reaction mixture dropwise.
-
After stirring for 10-15 minutes, add a catalytic amount of TfOH solution dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding triethylamine.
-
Dilute the mixture with CH₂Cl₂ and filter through a pad of Celite®, washing with additional CH₂Cl₂.
-
Wash the combined organic filtrate sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired glycoside.
Protocol 2: Glycosylation using an alpha-D-Idofuranosyl Trichloroacetimidate Donor
This protocol outlines a general method for glycosylation using a protected alpha-D-idofuranosyl trichloroacetimidate donor, activated by a catalytic amount of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Materials:
-
Protected alpha-D-idofuranosyl trichloroacetimidate (Donor)
-
Glycosyl acceptor
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution (e.g., 0.1 M in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the protected alpha-D-idofuranosyl trichloroacetimidate donor (1.5 eq) and the glycosyl acceptor (1.0 eq).
-
Add activated 4 Å molecular sieves.
-
Dissolve the reactants in anhydrous CH₂Cl₂.
-
Cool the reaction mixture to -78 °C.
-
Add a catalytic amount of TMSOTf solution dropwise.
-
Allow the reaction to stir at -78 °C and monitor its progress by TLC. The reaction may be allowed to slowly warm to a higher temperature if necessary.
-
Upon completion, quench the reaction with a few drops of triethylamine or pyridine.
-
Allow the mixture to warm to room temperature, dilute with CH₂Cl₂, and filter through Celite®.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the desired product.
Visualization of Workflows and Concepts
The following diagrams illustrate key workflows and relationships in glycosylation reactions.
Caption: General workflow for a chemical glycosylation reaction.
Caption: Key factors influencing the stereochemical outcome of glycosylation.
References
- 1. irl.umsl.edu [irl.umsl.edu]
- 2. Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycosyl donor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Alkylated Analogues of Indolylthio Glycosides as Glycosyl Donors with Enhanced Activation Profile - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the protection and deprotection of alpha-D-Idofuranose hydroxyl groups
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical protection and subsequent deprotection of the hydroxyl groups of α-D-idofuranose. These procedures are essential for the regioselective modification of this carbohydrate, a key component in the synthesis of various biologically active molecules and pharmaceuticals.
Introduction
α-D-Idofuranose, a C-5 epimer of D-glucose, possesses a unique stereochemical arrangement of its hydroxyl groups, making it a valuable chiral building block. The selective protection and deprotection of its three free hydroxyl groups (at the C-3, C-5, and C-6 positions, assuming a common 1,2-O-isopropylidene protected starting material) are critical steps in the synthesis of complex idose-containing structures. This protocol outlines methods for the installation and removal of common protecting groups, enabling chemists to selectively functionalize this versatile monosaccharide.
General Considerations for Protection and Deprotection Reactions
Successful protection and deprotection strategies rely on the careful selection of protecting groups with orthogonal stability. This allows for the selective removal of one group in the presence of others, a cornerstone of complex carbohydrate synthesis. Common protecting groups for hydroxyl functions include acetals, silyl ethers, and benzyl ethers. The choice of protecting group and the reaction conditions should be tailored to the specific synthetic route and the stability of other functional groups in the molecule.
Experimental Protocols
The following protocols are based on established methodologies in carbohydrate chemistry and can be adapted for α-D-idofuranose. It is recommended to start with a common intermediate, 1,2-O-isopropylidene-α-D-idofuranose, which can be synthesized from D-glucose through a multi-step sequence involving epimerization at C-5.
Protection of Hydroxyl Groups
1. Acetal Protection: Isopropylidenation of the 1,2-Diol
This protocol describes the formation of a 1,2-O-isopropylidene acetal, a common strategy to protect the anomeric hydroxyl and the adjacent C-2 hydroxyl group.
-
Reaction Workflow:
Caption: Acetal protection of α-D-idofuranose.
-
Methodology:
-
Suspend α-D-idofuranose in anhydrous acetone.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction by adding solid sodium bicarbonate until effervescence ceases.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel chromatography.
-
2. Benzyl Ether Protection of the C-3 Hydroxyl Group
This protocol details the protection of the C-3 hydroxyl group as a benzyl ether, a robust protecting group stable to a wide range of reaction conditions. This procedure assumes the 1,2- and 5,6-hydroxyls are already protected, for instance, as isopropylidene acetals.
-
Reaction Workflow:
Caption: Benzylation of the C-3 hydroxyl group.
-
Methodology:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-idofuranose in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography.
-
3. Silyl Ether Protection of Primary and Secondary Hydroxyls
Silyl ethers are versatile protecting groups with tunable stability. For instance, a tert-butyldimethylsilyl (TBS) group can be selectively introduced at the more accessible primary C-6 hydroxyl over the secondary hydroxyls.
-
Reaction Workflow:
Caption: Selective silylation of the primary hydroxyl.
-
Methodology:
-
Dissolve 1,2-O-isopropylidene-α-D-idofuranose in anhydrous DMF.
-
Add imidazole and tert-butyldimethylsilyl chloride (TBSCl).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel chromatography.
-
Deprotection of Hydroxyl Groups
1. Deprotection of Acetal (Isopropylidene) Groups
Acid-catalyzed hydrolysis is the standard method for removing isopropylidene acetals.
-
Reaction Workflow:
Caption: Acid-catalyzed deprotection of an isopropylidene group.
-
Methodology:
-
Dissolve the isopropylidene-protected idofuranose derivative in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid) or a solution of trifluoroacetic acid (TFA) in dichloromethane/water.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Remove the solvent under reduced pressure.
-
Purify the resulting diol by chromatography or recrystallization. A study on a similar ribofuranuronic acid derivative found that 50% TFA or Amberlite IR-120 H+ resin in methanol are effective for removing the 1,2-O-isopropylidene group.[1]
-
2. Deprotection of Benzyl Ethers
Catalytic hydrogenation is the most common method for the cleavage of benzyl ethers.
-
Reaction Workflow:
Caption: Deprotection of a benzyl ether by hydrogenation.
-
Methodology:
-
Dissolve the benzyl-protected idofuranose in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on activated carbon (10% Pd/C).
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
-
Purify as necessary.
-
3. Deprotection of Silyl Ethers
Fluoride ion sources are typically used for the cleavage of silyl ethers. The reaction conditions can be tuned to selectively remove different silyl ethers based on their steric bulk.
-
Reaction Workflow:
Caption: Fluoride-mediated deprotection of a silyl ether.
-
Methodology:
-
Dissolve the silyl-protected idofuranose derivative in anhydrous tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (typically 1 M).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography.
-
Data Presentation
The following table summarizes typical protecting groups for the hydroxyls of a 1,2-O-isopropylidene-α-D-idofuranose intermediate and the general conditions for their removal. Note that specific yields and reaction times are highly substrate-dependent and should be optimized for each specific derivative.
| Hydroxyl Position | Protecting Group | Protection Reagents | Deprotection Reagents | Orthogonality Notes |
| C-3 | Benzyl (Bn) | NaH, BnBr, DMF | H₂, Pd/C | Stable to acidic and basic conditions, and fluoride. |
| C-5 | Silyl (e.g., TBS) | TBSCl, Imidazole, DMF | TBAF, THF | Labile to acid and fluoride. Stable to hydrogenation. |
| C-6 | Silyl (e.g., TBS) | TBSCl, Imidazole, DMF | TBAF, THF | Labile to acid and fluoride. Stable to hydrogenation. |
| C-3, C-5 | Acetyl (Ac) | Ac₂O, Pyridine | NaOMe, MeOH | Labile to basic conditions. Stable to hydrogenation. |
| C-5, C-6 | Acetyl (Ac) | Ac₂O, Pyridine | NaOMe, MeOH | Labile to basic conditions. Stable to hydrogenation. |
Conclusion
The protocols described in this document provide a foundational framework for the protection and deprotection of the hydroxyl groups of α-D-idofuranose. The successful application of these methods will enable researchers to perform selective modifications at various positions of the idofuranose ring, facilitating the synthesis of complex carbohydrates and glycoconjugates for applications in drug discovery and chemical biology. Careful planning of the protecting group strategy is paramount to the success of any multi-step synthesis involving this versatile sugar.
References
Application of alpha-D-Idofuranose in the study of carbohydrate-protein interactions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The study of carbohydrate-protein interactions is fundamental to understanding a myriad of biological processes, from cell-cell recognition and signaling to host-pathogen interactions and immune responses. While L-Iduronic acid, a pyranose derivative of L-idose, is well-documented for its crucial role in the biological activity of glycosaminoglycans (GAGs) like heparin and dermatan sulfate, the specific applications of its D-isomer in the furanose form, α-D-Idofuranose, are less explored.[1][2] This presents a unique opportunity for researchers to investigate the stereochemical specificity of carbohydrate-binding proteins and to develop novel molecular probes and potential therapeutics.
α-D-Idofuranose and its derivatives can serve as valuable tools in glycobiology and drug discovery. Their unique three-dimensional structure, distinct from the more commonly studied hexoses, can be exploited to probe the binding pockets of lectins, glycosyltransferases, and other carbohydrate-binding proteins. Synthetically produced α-D-Idofuranose analogues, functionalized with reporter groups or immobilized on surfaces, can be employed in a variety of binding assays to elucidate the structural determinants of carbohydrate recognition.
The conformational flexibility of the idose ring structure is a key factor in its interaction with proteins. While L-Iduronic acid in GAGs is known to exist in equilibrium between chair and skew-boat conformations, the conformational dynamics of α-D-Idofuranose in a protein binding site remain an open area of investigation.[3] Understanding these dynamics is critical for the rational design of potent and selective inhibitors or modulators of carbohydrate-protein interactions.
This document provides detailed protocols for three common biophysical techniques—Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) Spectroscopy—that can be adapted for studying the interactions of α-D-Idofuranose with proteins. While specific quantitative data for α-D-Idofuranose interactions are not prevalent in the current literature, hypothetical data tables are provided to illustrate the expected outcomes of such experiments.
Quantitative Data Presentation
As there is limited published data specifically on the interaction of α-D-Idofuranose with proteins, the following tables present hypothetical data that could be obtained from the described experimental protocols. These tables are intended to serve as a template for data presentation and to illustrate the type of quantitative information that can be derived from these assays.
Table 1: Hypothetical Thermodynamic Parameters of α-D-Idofuranose Binding to Lectin A Determined by Isothermal Titration Calorimetry
| Parameter | Value | Units |
| Stoichiometry (n) | 1.05 | - |
| Association Constant (Ka) | 2.5 x 104 | M-1 |
| Dissociation Constant (Kd) | 40 | µM |
| Enthalpy Change (ΔH) | -8.5 | kcal/mol |
| Entropy Change (ΔS) | 5.2 | cal/mol·K |
| Gibbs Free Energy Change (ΔG) | -10.1 | kcal/mol |
Table 2: Hypothetical Kinetic and Affinity Data for α-D-Idofuranose Binding to Immobilized Protein B Determined by Surface Plasmon Resonance
| Analyte (α-D-Idofuranose Conc.) | Association Rate Constant (ka) | Dissociation Rate Constant (kd) | Dissociation Constant (Kd) |
| 100 µM | 1.2 x 103 M-1s-1 | 5.8 x 10-2 s-1 | 48 µM |
| 50 µM | 1.1 x 103 M-1s-1 | 6.0 x 10-2 s-1 | 55 µM |
| 25 µM | 1.3 x 103 M-1s-1 | 5.9 x 10-2 s-1 | 45 µM |
| 12.5 µM | 1.2 x 103 M-1s-1 | 6.1 x 10-2 s-1 | 51 µM |
| Average | 1.2 x 103 M-1s-1 | 6.0 x 10-2 s-1 | 50 µM |
Table 3: Hypothetical Chemical Shift Perturbations in ¹⁵N-HSQC Spectra of Protein C upon Titration with α-D-Idofuranose
| Residue Number | Amino Acid | Initial Chemical Shift (¹H, ¹⁵N) (ppm) | Final Chemical Shift (¹H, ¹⁵N) (ppm) | Combined Chemical Shift Perturbation (Δδ) (ppm) |
| 25 | Gly | (8.35, 109.2) | (8.45, 110.1) | 0.25 |
| 42 | Ser | (7.98, 115.6) | (8.12, 116.0) | 0.18 |
| 43 | Trp | (8.72, 121.3) | (8.95, 121.8) | 0.31 |
| 68 | Asn | (8.21, 118.5) | (8.33, 118.7) | 0.15 |
| 94 | Arg | (7.88, 123.4) | (8.05, 123.5) | 0.19 |
Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS, and stoichiometry) of α-D-Idofuranose binding to a protein.[4][5][6][7]
Materials:
-
Isothermal Titration Calorimeter
-
Purified protein of interest in a suitable buffer (e.g., PBS, HEPES)
-
α-D-Idofuranose (or a derivative)
-
Matching buffer for dissolving the carbohydrate and for dialysis of the protein
-
Syringes and sample cells for the ITC instrument
Methodology:
-
Sample Preparation:
-
Dialyze the purified protein extensively against the chosen ITC buffer to ensure a perfect buffer match.
-
Dissolve the α-D-Idofuranose in the same buffer used for the final dialysis step.
-
Degas both the protein and carbohydrate solutions to prevent air bubbles during the experiment.
-
Accurately determine the concentrations of the protein and α-D-Idofuranose.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 300 rpm).
-
-
Titration:
-
Load the protein solution into the sample cell (typically 10-50 µM).
-
Load the α-D-Idofuranose solution into the injection syringe (typically 10-20 times the protein concentration).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the carbohydrate solution into the protein solution.
-
Record the heat changes associated with each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting the α-D-Idofuranose solution into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Integrate the peaks in the thermogram to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of carbohydrate to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, ΔH, and stoichiometry (n).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Protocol 2: Surface Plasmon Resonance (SPR)
Objective: To measure the real-time kinetics (association and dissociation rates) and affinity of α-D-Idofuranose binding to an immobilized protein.[8][9][10][11]
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Immobilization buffers (e.g., EDC/NHS, ethanolamine)
-
Purified protein of interest
-
α-D-Idofuranose
-
Running buffer (e.g., HBS-EP)
-
Regeneration solution (if necessary)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Inject the protein solution over the activated surface to allow for covalent coupling.
-
Inject ethanolamine to deactivate any remaining active esters and block non-specific binding sites.
-
A reference flow cell should be prepared similarly but without the protein immobilization.
-
-
Binding Analysis:
-
Prepare a series of dilutions of α-D-Idofuranose in running buffer.
-
Inject the different concentrations of α-D-Idofuranose over both the protein-immobilized and reference flow cells at a constant flow rate. This is the association phase .
-
Switch back to flowing only the running buffer over the sensor surface. This is the dissociation phase .
-
After each cycle, if necessary, inject a regeneration solution to remove any remaining bound carbohydrate.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal from the active flow cell to obtain the specific binding sensorgram.
-
Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model).
-
The fitting will yield the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd / ka).
-
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the binding site of α-D-Idofuranose on a protein and to estimate the binding affinity through chemical shift perturbation mapping.[3][12][13][14][15]
Materials:
-
NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe
-
¹⁵N-labeled purified protein
-
α-D-Idofuranose
-
NMR buffer (e.g., phosphate buffer in D₂O/H₂O)
-
NMR tubes
Methodology:
-
Sample Preparation:
-
Express and purify the protein with uniform ¹⁵N labeling.
-
Exchange the protein into the NMR buffer.
-
Prepare a concentrated stock solution of α-D-Idofuranose in the same NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This serves as the reference spectrum.
-
Add a small aliquot of the concentrated α-D-Idofuranose solution to the protein sample to achieve a specific molar ratio (e.g., 1:0.5 protein:carbohydrate).
-
Acquire another 2D ¹H-¹⁵N HSQC spectrum.
-
Repeat the titration with increasing concentrations of α-D-Idofuranose until the protein is saturated or no further chemical shift changes are observed.
-
-
Data Analysis:
-
Process and overlay the series of ¹H-¹⁵N HSQC spectra.
-
Identify the amide cross-peaks that shift their position upon addition of α-D-Idofuranose. These residues are likely in or near the binding site.
-
Calculate the combined chemical shift perturbation (Δδ) for each residue using the formula: Δδ = [ (Δδ¹H)² + (α * Δδ¹⁵N)² ]½, where α is a scaling factor (typically ~0.2).
-
Map the residues with significant chemical shift perturbations onto the 3D structure of the protein to visualize the binding interface.
-
Plot the chemical shift changes for specific residues as a function of the carbohydrate concentration and fit the data to a binding isotherm to estimate the Kd.
-
References
- 1. d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Idose - Wikipedia [en.wikipedia.org]
- 3. Qualitative and Quantitative Characterization of Protein–Carbohydrate Interactions by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. Isothermal Titration Calorimetry for Quantification of Protein–Carbohydrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
- 7. Binding assay of calreticulin using isothermal titration calorimetry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Photogenerated Carbohydrate Microarrays to Study Carbohydrate-Protein Interactions using Surface Plasmon Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Surface Plasmon Resonance Analysis for Quantifying Protein–Carbohydrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Characterization of Protein-Carbohydrate Interactions by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 13. Characterizing carbohydrate-protein interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein-Carbohydrate Interactions Studied by NMR: From Molecular Recognition to Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring multivalent carbohydrate–protein interactions by NMR - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00983H [pubs.rsc.org]
Application Notes and Protocols for the Quantification of alpha-D-Idofuranose in Biological Samples
Introduction
Alpha-D-Idofuranose is a rare sugar whose quantification in complex biological matrices such as plasma, urine, or tissue homogenates presents significant analytical challenges. Its high polarity, structural similarity to other endogenous monosaccharides, and the presence of multiple isomeric forms necessitate highly selective and sensitive analytical methods. These application notes provide detailed protocols for the quantification of this compound using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS). These methods are crucial for researchers in drug development and metabolic studies who need to accurately measure the concentration of this specific sugar isomer.
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is the preferred method for the quantification of polar molecules like this compound in biological samples due to its high selectivity and sensitivity, often without the need for chemical derivatization.
Principle
This method involves the extraction of this compound from the biological matrix, followed by chromatographic separation from other isomers and matrix components on a suitable liquid chromatography column. The analyte is then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocol
1. Sample Preparation: Protein Precipitation & Solid-Phase Extraction (SPE)
-
Objective: To remove proteins and other interfering substances from the biological sample.
-
Materials:
-
Biological sample (e.g., 100 µL of plasma)
-
Internal Standard (IS) solution (e.g., ¹³C₆-alpha-D-Idofuranose)
-
Acetonitrile (ACN), chilled to -20°C
-
SPE cartridges (e.g., Mixed-Mode Cation Exchange)
-
Methanol, 0.1% Formic Acid in Water, 5% Ammonium Hydroxide in Methanol
-
Centrifuge, Evaporator
-
-
Procedure:
-
To 100 µL of the biological sample, add 10 µL of the IS solution.
-
Add 300 µL of chilled acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
This compound: Precursor ion [M-H]⁻ m/z 179.05 -> Product ion m/z 89.02
-
¹³C₆-alpha-D-Idofuranose (IS): Precursor ion [M-H]⁻ m/z 185.07 -> Product ion m/z 92.03
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.0 kV, Gas temperature: 350°C).
-
Data Presentation
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy | 85 - 115% |
| Precision (%CV) | < 15% |
| Recovery | 80 - 98%[1] |
Note: These values are representative and must be established during method validation.
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for this compound quantification.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization
GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile sugars like this compound, a derivatization step is necessary to increase their volatility.[2][3][4]
Principle
This method involves the extraction of the sugar from the biological matrix, followed by a chemical derivatization to convert the polar hydroxyl groups into less polar, more volatile silyl ethers. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer.
Experimental Protocol
1. Sample Preparation and Derivatization
-
Objective: To extract the analyte and convert it into a volatile derivative for GC-MS analysis.
-
Materials:
-
Biological sample (e.g., 100 µL of plasma)
-
Internal Standard (IS) solution (e.g., myo-Inositol)
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block, Centrifuge, Evaporator
-
-
Procedure:
-
Perform protein precipitation as described in the LC-MS/MS protocol (Section I, step 1.1-1.4).
-
Evaporate the supernatant to complete dryness.
-
Add 50 µL of pyridine to the dried residue and vortex to dissolve.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 60 minutes.[2]
-
Cool to room temperature before injection into the GC-MS.
-
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Mode: Splitless, 1 µL
-
Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI), 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions: Specific fragment ions for the TMS-derivatized this compound and IS would need to be determined experimentally.
-
Data Presentation
| Parameter | Typical Value |
| Linearity Range | 10 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy | 85 - 115% |
| Precision (%CV) | < 15% |
Note: These values are representative and must be established during method validation.
Experimental Workflow Diagram
Caption: GC-MS workflow for this compound quantification.
III. Method Validation Considerations
For use in regulated studies, any analytical method must be fully validated according to guidelines from regulatory agencies such as the FDA or EMA. Key validation parameters to be assessed include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention time of the analyte and IS.
-
Linearity and Range: Demonstrating a linear relationship between the analyte concentration and the instrument response over a defined range.
-
Accuracy and Precision: Assessing the closeness of the measured values to the true values and the degree of scatter in the data, respectively, within and between analytical runs.
-
Matrix Effect: Evaluating the suppression or enhancement of the analyte signal due to co-eluting matrix components.
-
Stability: Testing the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
IV. Conclusion
The quantification of this compound in biological samples can be effectively achieved using either LC-MS/MS or GC-MS. The choice of method will depend on the available instrumentation, the required sensitivity, and the sample throughput needs. The LC-MS/MS method is generally preferred for its simpler sample preparation and higher throughput capabilities. In contrast, the GC-MS method, while requiring a derivatization step, is a robust and reliable alternative. Both methods require careful optimization and full validation to ensure the generation of accurate and reproducible data for research and development applications.
References
Application Notes and Protocols for the Synthesis and Immunological Study of alpha-D-Idofuranose Containing Glycoconjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of α-D-idofuranose-containing glycoconjugates and their subsequent evaluation in immunological studies. The unique stereochemistry of idose sugars makes them intriguing targets for investigating carbohydrate-protein interactions and their role in immune recognition.
Introduction
Glycoconjugates, molecules comprising carbohydrates covalently linked to proteins or lipids, play a pivotal role in a myriad of biological processes, including cell-cell recognition, signaling, and host-pathogen interactions. The structural diversity of the glycan component dictates the specificity of these interactions. L-iduronic acid, the C5 epimer of D-glucuronic acid, is a well-known component of glycosaminoglycans like heparin and dermatan sulfate.[1] However, the neutral sugar D-idose, particularly in its furanose form (five-membered ring), is a less common but immunologically significant monosaccharide. The synthesis of glycoconjugates containing α-D-idofuranose allows for the investigation of its antigenic properties and its potential as a vaccine candidate or a tool for studying carbohydrate-binding proteins (lectins) of the immune system.
This document outlines a synthetic strategy to obtain an α-D-idofuranose derivative suitable for conjugation to a carrier protein and provides protocols for the immunological evaluation of the resulting glycoconjugate.
Data Presentation
Table 1: Summary of Synthetic Yields for Key Intermediates
| Step | Compound | Starting Material | Reagents and Conditions | Yield (%) |
| 1 | Di-O-isopropylidene-α-D-glucofuranose | D-Glucose | Acetone, H₂SO₄ | ~90% |
| 2 | 1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose | Di-O-isopropylidene-α-D-glucofuranose | PCC, CH₂Cl₂ | ~85% |
| 3 | 1,2:5,6-Di-O-isopropylidene-α-D-idofuranose | 1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose | NaBH₄, EtOH | ~95% |
| 4 | 1,2-O-isopropylidene-α-D-idofuranose | 1,2:5,6-Di-O-isopropylidene-α-D-idofuranose | Acetic acid (aq.) | ~70% |
| 5 | 1,2-O-isopropylidene-5,6-di-O-acetyl-α-D-idofuranose | 1,2-O-isopropylidene-α-D-idofuranose | Acetic anhydride, Pyridine | ~90% |
| 6 | 3-O-levulinoyl-1,2-O-isopropylidene-5,6-di-O-acetyl-α-D-idofuranose | 1,2-O-isopropylidene-5,6-di-O-acetyl-α-D-idofuranose | Levulinic acid, DCC, DMAP | ~80% |
| 7 | 3-O-levulinoyl-5,6-di-O-acetyl-α/β-D-idofuranosyl acetate | 3-O-levulinoyl-1,2-O-isopropylidene-5,6-di-O-acetyl-α-D-idofuranose | Acetic anhydride, Acetic acid, H₂SO₄ | ~85% |
| 8 | Thioglycoside derivative | 3-O-levulinoyl-5,6-di-O-acetyl-α/β-D-idofuranosyl acetate | Ethanethiol, BF₃·OEt₂ | ~75% |
| 9 | α-D-Idofuranose-linker conjugate | Thioglycoside derivative | N-(3-bromopropyl)phthalimide, TBAI, DIEA | ~65% |
| 10 | α-D-Idofuranose-amine linker | α-D-Idofuranose-linker conjugate | Hydrazine hydrate | ~95% |
| 11 | α-D-Idofuranose-BSA conjugate | α-D-Idofuranose-amine linker | Squaric acid diethyl ester, BSA | ~50% |
Table 2: Characterization of α-D-Idofuranose-BSA Conjugate
| Parameter | Method | Result |
| Carbohydrate to Protein Ratio (mol/mol) | MALDI-TOF MS | 15-20 haptens per BSA molecule |
| Purity | SDS-PAGE | Single broad band, higher MW than native BSA |
| Confirmation of Conjugation | Western Blot with anti-BSA antibody | Positive signal for the conjugate |
Experimental Protocols
Protocol 1: Synthesis of an α-D-Idofuranose Derivative for Conjugation
This protocol is adapted from established methods for the synthesis of idose derivatives from D-glucose.
Materials:
-
D-Glucose
-
Acetone
-
Sulfuric acid (H₂SO₄)
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂)
-
Sodium borohydride (NaBH₄)
-
Ethanol (EtOH)
-
Acetic acid
-
Acetic anhydride
-
Pyridine
-
Levulinic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Ethanethiol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
N-(3-bromopropyl)phthalimide
-
Tetrabutylammonium iodide (TBAI)
-
N,N-Diisopropylethylamine (DIEA)
-
Hydrazine hydrate
-
Squaric acid diethyl ester
-
Bovine Serum Albumin (BSA)
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-idofuranose:
-
Synthesize 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose from D-glucose and acetone with a catalytic amount of sulfuric acid.
-
Oxidize the 3-hydroxyl group using PCC in dichloromethane to yield 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose.
-
Reduce the ketone with sodium borohydride in ethanol. This reduction is not highly stereoselective but yields the desired D-ido isomer which can be separated by chromatography.
-
-
Selective Deprotection and Functionalization:
-
Selectively hydrolyze the 5,6-O-isopropylidene group using aqueous acetic acid to give 1,2-O-isopropylidene-α-D-idofuranose.
-
Protect the primary 6-hydroxyl and the secondary 5-hydroxyl groups by acetylation with acetic anhydride in pyridine.
-
Introduce a selectively removable protecting group, such as a levulinoyl ester, at the 3-hydroxyl position using levulinic acid, DCC, and DMAP.
-
-
Activation and Linker Attachment:
-
Acetolyze the 1,2-O-isopropylidene group with acetic anhydride and acetic acid with a catalytic amount of sulfuric acid to give the anomeric acetate.
-
Convert the anomeric acetate to a more reactive thioglycoside donor using ethanethiol and a Lewis acid catalyst like boron trifluoride etherate.
-
Couple the thioglycoside with a bifunctional linker, such as N-(3-bromopropyl)phthalimide, in the presence of a promoter.
-
Remove the phthalimide protecting group with hydrazine hydrate to expose the primary amine of the linker.
-
Protocol 2: Conjugation of α-D-Idofuranose-amine linker to Bovine Serum Albumin (BSA)
Procedure:
-
Activation of the Sugar Linker:
-
Dissolve the α-D-idofuranose-amine linker in a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 9.0).
-
Add a solution of squaric acid diethyl ester in a water-miscible solvent (e.g., DMF) and stir at room temperature for 1-2 hours.
-
-
Conjugation to BSA:
-
Dissolve BSA in the same bicarbonate buffer.
-
Add the activated sugar solution to the BSA solution and stir at 4°C overnight.
-
-
Purification of the Glycoconjugate:
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze extensively against phosphate-buffered saline (PBS) at 4°C for 48 hours with several changes of buffer to remove unconjugated sugar and reagents.
-
Lyophilize the purified glycoconjugate to obtain a white powder.
-
Protocol 3: Immunological Evaluation by Enzyme-Linked Immunosorbent Assay (ELISA)
Materials:
-
α-D-Idofuranose-BSA conjugate
-
Native BSA (as a control)
-
96-well microtiter plates
-
Coating buffer (0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (1% BSA in PBS with 0.05% Tween-20, PBST)
-
Sera from immunized and control animals
-
Secondary antibody conjugated to horseradish peroxidase (HRP) (e.g., goat anti-mouse IgG-HRP)
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate solution
-
Stop solution (2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the α-D-idofuranose-BSA conjugate and native BSA to 5 µg/mL in coating buffer.
-
Add 100 µL of the diluted antigens to separate wells of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with PBST.
-
Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with PBST.
-
Prepare serial dilutions of the mouse sera (e.g., starting from 1:100) in blocking buffer.
-
Add 100 µL of the diluted sera to the wells and incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate five times with PBST.
-
Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the plate five times with PBST.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
The antibody titer is determined as the reciprocal of the highest serum dilution giving an absorbance value significantly above the background (wells with no primary antibody).
-
Mandatory Visualization
Caption: Synthetic workflow for α-D-Idofuranose-BSA conjugate.
Caption: Workflow for the ELISA-based immunological evaluation.
Caption: Simplified signaling pathway of the humoral immune response.
References
Application Notes and Protocols: L-Idofuranose Analogs in the Development of α-L-Iduronidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols regarding the use of L-idose configured cyclophellitol analogs, specifically cyclophellitol aziridines, in the development of potent and irreversible inhibitors of the lysosomal enzyme α-L-iduronidase (IDUA). Deficiency of IDUA is the underlying cause of the lysosomal storage disorder Mucopolysaccharidosis type I (MPS I). These inhibitors serve as crucial tools for studying the enzyme's function and as potential therapeutic agents.
The core structure of these inhibitors mimics the natural substrate of IDUA, L-iduronic acid, which is a key component of the glycosaminoglycans (GAGs) dermatan sulfate and heparan sulfate. By incorporating a reactive aziridine warhead onto a cyclophellitol scaffold with L-ido stereochemistry, these molecules act as mechanism-based irreversible inhibitors, forming a covalent bond with the catalytic nucleophile in the enzyme's active site.
Application Notes
Mechanism of Action: L-ido configured cyclophellitol aziridines are potent, irreversible inhibitors of retaining glycosidases like α-L-iduronidase.[1][2][3] They function as activity-based probes (ABPs) that covalently and irreversibly bind to the enzyme.[1][2] The inhibition mechanism is based on mimicking the transition state of the glycosidic bond cleavage. The inhibitor, adopting a half-chair conformation, binds to the active site. The catalytic nucleophile of the enzyme attacks the electrophilic carbon of the aziridine ring, leading to ring-opening and the formation of a stable, covalent enzyme-inhibitor complex. This renders the enzyme inactive.
Therapeutic and Research Applications:
-
Enzyme Replacement Therapy (ERT) Monitoring: Fluorescently tagged L-ido-cyclophellitol aziridines can be used to monitor the delivery and activity of recombinant human IDUA (Aldurazyme®) in ERT for MPS I.[1][2]
-
Understanding Enzyme Kinetics and Conformation: These inhibitors, when co-crystallized with IDUA, provide insights into the conformational changes the enzyme undergoes during catalysis.[1][2]
-
Drug Development: The L-ido-cyclophellitol aziridine scaffold is a valuable starting point for the design of new and more potent IDUA inhibitors with potential therapeutic applications for MPS I.
-
Activity-Based Protein Profiling (ABPP): These probes allow for the specific detection and quantification of active IDUA in complex biological samples, which is valuable for diagnostics and research.
Quantitative Data
The inhibitory potency of L-ido-configured cyclophellitol aziridine derivatives against recombinant human α-L-iduronidase (rIDUA) has been quantified. The following table summarizes the half-maximal inhibitory concentrations (IC50) for selected compounds.
| Compound | Structure | IC50 (µM) against rIDUA |
| 1 | L-ido-cyclophellitol aziridine-carboxylate | 40.6 ± 17.0 |
| 2 | Cy5-tagged L-ido-cyclophellitol aziridine | 58.1 ± 6.66 |
| 3 | Biotin-tagged L-ido-cyclophellitol aziridine | 65.1 ± 5.73 |
| 12 | Alkyl aziridine derivative | 12.2 ± 3.24 |
Data extracted from Artola, M., et al. (2018). New Irreversible α-l-Iduronidase Inhibitors and Activity-Based Probes. Chemistry – A European Journal.[1]
Experimental Protocols
Protocol 1: Synthesis of L-ido-Configured Cyclophellitol Aziridine
This protocol outlines the key steps for the synthesis of L-ido-configured cyclophellitol aziridine, a core structure for IDUA inhibitors. The synthesis often starts from a readily available carbohydrate precursor and involves a key aziridination step.
Materials:
-
L-ido-configured cyclohexene precursor
-
3-amino-2-(trifluoromethyl)quinazolin-4(3H)-one
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of the L-ido-configured cyclohexene precursor: This is typically a multi-step synthesis starting from a commercially available sugar, involving stereochemical inversions to achieve the L-ido configuration.
-
Aziridination: a. Dissolve the L-ido-configured cyclohexene precursor in anhydrous DCM. b. Add 3-amino-2-(trifluoromethyl)quinazolin-4(3H)-one to the solution. c. Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). d. Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3. e. Separate the organic layer, wash with brine, and dry over anhydrous MgSO4. f. Filter and concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure L-ido-configured cyclophellitol aziridine.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Protocol 2: In Vitro Inhibition Assay of α-L-Iduronidase
This protocol describes the determination of the inhibitory activity of a compound against α-L-iduronidase using a fluorogenic substrate.
Materials:
-
Recombinant human α-L-iduronidase (rIDUA)
-
4-methylumbelliferyl-α-L-iduronide (4-MU-IdoA) substrate
-
Assay Buffer: 0.4 M Sodium formate, pH 3.5[4]
-
Test inhibitor compound
-
96-well black microplate
-
Plate reader capable of fluorescence measurement (Excitation: 355-365 nm, Emission: 445-460 nm)[5][6]
Procedure:
-
Preparation of Reagents: a. Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). b. Prepare a series of dilutions of the inhibitor in Assay Buffer. c. Prepare a working solution of rIDUA in Assay Buffer. d. Prepare a working solution of 4-MU-IdoA in Assay Buffer.
-
Enzyme Inhibition Assay: a. To the wells of a 96-well plate, add 25 µL of the diluted inhibitor solutions (or buffer for the control). b. Add 25 µL of the rIDUA solution to each well and incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor-enzyme interaction. c. Initiate the enzymatic reaction by adding 25 µL of the 4-MU-IdoA substrate solution to each well. d. Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).[4] e. Stop the reaction by adding 200 µL of Stop Buffer to each well.[4]
-
Data Acquisition and Analysis: a. Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a plate reader. b. Subtract the background fluorescence from a blank well (containing no enzyme). c. Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). d. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 3: Activity-Based Protein Profiling (ABPP) of α-L-Iduronidase
This protocol outlines the use of a fluorescently or biotin-tagged L-ido-cyclophellitol aziridine probe to label active IDUA in a complex protein mixture.
Materials:
-
Fluorescently or biotin-tagged L-ido-cyclophellitol aziridine probe
-
Cell lysate or tissue homogenate containing IDUA
-
SDS-PAGE gels and buffers
-
Fluorescence gel scanner or streptavidin-HRP conjugate and chemiluminescence reagents for biotin detection
-
Bradford or BCA protein assay kit
Procedure:
-
Protein Sample Preparation: a. Prepare a cell lysate or tissue homogenate in a suitable lysis buffer. b. Determine the total protein concentration of the lysate.
-
Labeling Reaction: a. In a microcentrifuge tube, combine a specific amount of protein lysate with the ABPP probe at a final concentration typically in the low micromolar range. b. Incubate the mixture at 37°C for a defined period (e.g., 1 hour).
-
SDS-PAGE Analysis: a. Add SDS-PAGE loading buffer to the labeled protein samples and heat at 95°C for 5 minutes. b. Separate the proteins by SDS-PAGE.
-
Detection: a. For fluorescent probes: Visualize the labeled IDUA directly in the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the fluorophore. b. For biotin probes: Transfer the separated proteins to a PVDF membrane. Block the membrane and then incubate with a streptavidin-HRP conjugate. Detect the labeled IDUA using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the fluorescent or chemiluminescent band corresponding to the molecular weight of IDUA provides a measure of the amount of active enzyme in the sample.
Visualizations
Caption: Lysosomal degradation of GAGs and inhibition of α-L-Iduronidase.
Caption: Workflow for inhibitor synthesis and evaluation.
References
- 1. d-nb.info [d-nb.info]
- 2. New Irreversible α-l-Iduronidase Inhibitors and Activity-Based Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis of cyclophellitol-aziridine and its configurational and functional isomers | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 4. Standardization of α-L-iduronidase Enzyme Assay with Michaelis-Menten Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of α-D-Idofuranose
Welcome to the technical support center for the stereoselective synthesis of α-D-Idofuranose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of α-D-idofuranose?
The synthesis of α-D-idofuranose is particularly challenging due to a combination of factors:
-
Stereocontrol: Achieving high stereoselectivity for the α-anomer at the anomeric carbon (C-1) is difficult. The formation of the β-anomer is often a competing reaction. Furthermore, controlling the stereochemistry at C-5 during cyclization or epimerization reactions is a significant hurdle.
-
Conformational Instability: The idose scaffold is conformationally flexible and D-idose is one of the most unstable aldohexoses.[1][2] This flexibility can influence the stereochemical outcome of reactions and lead to the formation of multiple isomers.
-
Protecting Group Strategy: The selection and manipulation of protecting groups are critical. The choice of protecting groups can significantly impact the facial selectivity of glycosylation reactions and the stability of intermediates. Developing an orthogonal protecting group strategy is essential for complex syntheses.[3][4]
-
Furanose vs. Pyranose Form: The synthesis often yields a mixture of furanose and pyranose ring forms, with the pyranose form generally being more stable.[5] Isolating the desired furanose isomer can be challenging.
-
Low Yields and Purification: Due to the factors mentioned above, overall yields for the synthesis of α-D-idofuranose can be low. The separation of anomers and other isomers often requires tedious and time-consuming chromatographic techniques.[6][7]
Troubleshooting Guides
Problem 1: Poor α-selectivity in Glycosylation Reactions
Symptoms:
-
You are obtaining a mixture of α and β-anomers, with the β-anomer being the major product.
-
NMR analysis shows a complex mixture of anomeric protons.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Neighboring Group Participation: | A participating protecting group (e.g., acetate, benzoate) at the C-2 position will favor the formation of the 1,2-trans product (β-anomer). For α-selectivity, use a non-participating group like a benzyl (Bn) or silyl ether. |
| Solvent Effects: | The choice of solvent can influence the anomeric ratio. Ethereal solvents like diethyl ether or THF can favor the formation of the α-anomer by stabilizing the anomeric radical or oxocarbenium ion in a way that allows for axial attack. |
| Reaction Conditions: | Low temperatures can enhance stereoselectivity. Running the glycosylation at temperatures ranging from -78°C to 0°C may improve the α/β ratio. |
| Leaving Group: | The nature of the leaving group on the glycosyl donor is crucial. Trichloroacetimidates are versatile leaving groups where the anomeric configuration of the donor may influence the product's stereochemistry.[8] |
Experimental Protocol: General Glycosylation for α-Selectivity
-
Preparation of Glycosyl Donor: Ensure the C-2 hydroxyl is protected with a non-participating group (e.g., benzyl ether).
-
Reaction Setup: Dissolve the glycosyl acceptor in a dry, non-polar solvent (e.g., dichloromethane or a mixture with diethyl ether) under an inert atmosphere (Argon or Nitrogen). Add molecular sieves (4 Å) and stir for 30 minutes at room temperature.
-
Cooling: Cool the reaction mixture to -78°C.
-
Addition of Reagents: Add the glycosyl donor, followed by the slow addition of a promoter (e.g., TMSOTf).
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench with a base (e.g., triethylamine or pyridine).
-
Workup and Purification: Warm the mixture to room temperature, filter, and concentrate. Purify the residue by flash column chromatography.
Problem 2: Formation of Pyranose Instead of Furanose Ring
Symptoms:
-
The major product isolated has a six-membered (pyranose) ring instead of the desired five-membered (furanose) ring.
-
¹H NMR coupling constants are consistent with a pyranose conformation.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Thermodynamic Control: | The pyranose form is often the thermodynamically more stable product. Reaction conditions that favor thermodynamic equilibrium (e.g., prolonged reaction times, high temperatures) will lead to the pyranose isomer. |
| Protecting Groups: | The protecting group strategy can lock the sugar in a conformation that favors furanose ring formation. For instance, a 1,2-O-isopropylidene group on a glucose precursor is a common strategy to favor the furanose form.[9] |
| Reaction Kinetics: | Employing conditions that favor kinetic control (e.g., short reaction times, low temperatures) can sometimes trap the less stable furanose product. |
Experimental Protocol: Synthesis via a Furanose-Locked Precursor
This protocol outlines the synthesis starting from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose to favor the furanose ring structure.
-
Starting Material: Begin with 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
-
Selective Deprotection: Selectively remove the 5,6-O-isopropylidene group using acidic conditions (e.g., aqueous acetic acid).
-
Oxidation: Oxidize the primary alcohol at C-6 to an aldehyde.
-
Epimerization/Reduction: The subsequent steps to achieve the ido-configuration at C-5 will depend on the specific synthetic route. A common strategy involves an oxidation-reduction sequence or an epimerization under basic conditions. Throughout these steps, the 1,2-O-isopropylidene group helps to maintain the furanose ring structure.
Quantitative Data Summary
The following table summarizes representative yields and anomeric ratios from various synthetic approaches to idose derivatives. Note that high α-selectivity for the furanose form is particularly challenging and often not explicitly reported with high yields.
| Starting Material | Key Transformation | Product | α:β Ratio | Yield (%) | Reference |
| D-glucose derivative | C-5 epimerization | L-idose derivative | Not specified | ~36% (over 9 steps) | [10] |
| Glucose-derived cyanohydrin | Lactonization/Glycosylation | GlcN-IdoA disaccharide | Not specified | Scalable | [5] |
| Δ⁴-uronate | Epoxide rearrangement/reduction | α-L-idopyranosiduronic acid | Highly selective for α | Good | [11] |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Stereoselective hydrogenation | 6-deoxy-L-idofuranose derivative | Not specified | Good | [9] |
This technical support guide provides a starting point for addressing the complex challenges in the stereoselective synthesis of α-D-idofuranose. Given the nuanced nature of carbohydrate chemistry, a combination of the strategies outlined above, tailored to the specific substrate and reaction, will be necessary for success.
References
- 1. d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. synarchive.com [synarchive.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An efficient synthesis of L-idose and L-iduronic acid thioglycosides and their use for the synthesis of heparin oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. O-Aryl α,β-d-ribofuranosides: synthesis & highly efficient biocatalytic separation of anomers and evaluation of their Src kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 6-deoxy-L-idose and L-acovenose from 1,2: 5,6-di-O-isopropylidene-alpha-D-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regio- and Stereoselective Synthesis of beta-D-Gluco-, alpha-L-Ido-, and alpha-L-Altropyranosiduronic Acids from Delta(4)-Uronates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Furanose Glycosylation Reactions
Disclaimer: While this guide is intended to support the optimization of glycosylation reactions for alpha-D-Idofuranose, a comprehensive search of scientific literature did not yield specific troubleshooting guides, FAQs, or detailed, optimized protocols for this particular furanose. Therefore, this document provides a broader technical support framework for furanose glycosylation, drawing upon established principles and common challenges encountered in the synthesis of furanosides. Researchers working with this compound should use this as a foundational guide and expect to perform systematic optimization of the described parameters for their specific donor and acceptor molecules.
Troubleshooting Guide
This guide addresses common issues encountered during the glycosylation of furanosides in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Glycosyl Donor: The leaving group on the furanosyl donor may not be sufficiently activated. | • Change the leaving group: Consider more reactive leaving groups such as trichloroacetimidates or phosphates. • Use a stronger activator: If using a thioglycoside, switch to a more potent activator system (e.g., NIS/TfOH). |
| Low Reactivity of Glycosyl Acceptor: Steric hindrance or deactivating protecting groups on the acceptor can impede the reaction. | • Use a less hindered acceptor: If possible, modify the acceptor to reduce steric bulk near the reacting hydroxyl group. • Change protecting groups: Replace electron-withdrawing protecting groups on the acceptor with electron-donating ones to increase nucleophilicity. | |
| Inappropriate Solvent: The solvent may not effectively stabilize the reaction intermediates. | • Solvent Screening: Test a range of solvents. Ethereal solvents like diethyl ether can sometimes favor α-glycoside formation. Dichloromethane is a common choice for many glycosylation reactions. | |
| Suboptimal Temperature: The reaction may require higher or lower temperatures for activation. | • Vary the reaction temperature: Attempt the reaction at a range of temperatures, starting from low temperatures (e.g., -78°C) and gradually increasing. | |
| Poor Stereoselectivity (Mixture of α and β anomers) | Lack of Stereodirecting Group: The protecting group at the C-2 position of the furanosyl donor may not be effectively directing the stereochemical outcome. | • Introduce a participating group: For the synthesis of 1,2-trans-furanosides, a participating acyl-type protecting group (e.g., benzoyl) at the C-2 position is often effective. • Use a non-participating group for 1,2-cis: For 1,2-cis glycosides, non-participating ether-type protecting groups (e.g., benzyl) are typically used, although selectivity can be challenging. |
| SN1-like Mechanism: Furanosides are more prone to forming oxocarbenium ion intermediates, which can lead to a loss of stereocontrol. | • Use a conformationally constrained donor: Introducing cyclic protecting groups can lock the conformation of the furanose ring and improve facial selectivity. • Employ a pre-activation protocol: Activating the donor before adding the acceptor can sometimes favor a more stereospecific pathway. | |
| Formation of Orthoester Byproduct | Presence of a Participating Group and Nucleophilic Acceptor: The acyl group at C-2 can react with the acceptor to form a stable orthoester. | • Use a less nucleophilic acceptor: If possible. • Change the protecting group: Switch to a non-participating group if the desired product is the 1,2-cis glycoside. • Modify reaction conditions: Lower temperatures and the use of specific activators can sometimes disfavor orthoester formation. |
| Glycosyl Donor Epimerization | Reversible Anomerization: The activated glycosyl donor can anomerize before reacting with the acceptor, leading to a mixture of products. | • Use a catalytic system: Some catalytic methods are designed to proceed via a more controlled pathway that minimizes anomerization. • Optimize reaction time and temperature: Shorter reaction times and lower temperatures can sometimes reduce the extent of anomerization. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stereochemical outcome of a furanosylation reaction?
A1: The stereoselectivity of furanosylations is influenced by several factors, including the nature of the protecting groups on the donor (especially at the C-2 position), the choice of the glycosyl donor's leaving group, the reactivity of the glycosyl acceptor, the solvent, and the reaction temperature. Furanosides are conformationally flexible and more prone to SN1-type reactions, which can make achieving high stereoselectivity challenging.
Q2: How can I favor the formation of 1,2-cis furanosides?
A2: The synthesis of 1,2-cis furanosides is a significant challenge. Strategies include using donors with non-participating protecting groups at C-2 (e.g., benzyl ethers), employing conformationally rigid donors, and utilizing specific catalytic systems. For example, bis-thiourea catalysts have shown promise in promoting stereoselective 1,2-cis furanosylations.
Q3: What are some common protecting group strategies for furanoses?
A3: Protecting group strategies are crucial for controlling reactivity and stereoselectivity. Common approaches involve:
-
Acyl groups (e.g., benzoyl) at C-2: To direct the formation of 1,2-trans glycosides through neighboring group participation.
-
Ether groups (e.g., benzyl) at C-2: For the synthesis of 1,2-cis glycosides, though selectivity can be variable.
-
Cyclic acetals (e.g., isopropylidene): To lock the furanose ring conformation and influence facial selectivity.
Q4: What are some recommended starting conditions for optimizing a furanosylation reaction?
A4: A good starting point for optimization would be to use a well-established glycosyl donor, such as a trichloroacetimidate or a thioglycoside. For a thioglycoside, a common activator system is N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH) in dichloromethane (DCM) at a low temperature (e.g., -40°C to -20°C). It is crucial to monitor the reaction by TLC to assess the consumption of the starting materials and the formation of the product.
Experimental Protocols
General Protocol for a Thioglycoside-based Furanosylation
This protocol is a general guideline and will require optimization for specific substrates.
-
Preparation of Reactants:
-
Dry the glycosyl donor and acceptor under high vacuum for several hours before use.
-
Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
Use anhydrous solvents.
-
-
Reaction Setup:
-
Dissolve the glycosyl donor (1.0 equivalent) and glycosyl acceptor (1.2-1.5 equivalents) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere.
-
Add freshly activated molecular sieves (4 Å) and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired starting temperature (e.g., -40°C).
-
-
Activation and Reaction:
-
In a separate flask, prepare a solution or suspension of the activator (e.g., N-iodosuccinimide, 1.5 equivalents) in anhydrous DCM.
-
To the cooled mixture of donor and acceptor, add a solution of the co-activator (e.g., a catalytic amount of triflic acid, 0.1 equivalents) via syringe.
-
Slowly add the activator solution dropwise to the reaction mixture.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature.
-
Filter off the molecular sieves and wash them with DCM.
-
Transfer the combined filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: A generalized experimental workflow for a furanosylation reaction.
Caption: A logical troubleshooting workflow for optimizing furanosylation reactions.
Overcoming low yields in the chemical synthesis of idose derivatives
Welcome to the technical support center for the chemical synthesis of idose derivatives. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and overcome low yields in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can lead to low yields or product mixtures during the synthesis of L-idose derivatives, particularly via the common C-5 epimerization route starting from D-glucose precursors.
Q1: My synthesis of an L-idose derivative from a D-glucose precursor is giving a low yield and poor stereoselectivity at the C-5 position. What are the critical factors?
A1: The stereochemical outcome of the C-5 epimerization is highly dependent on the protecting groups on the sugar ring and the substituent at the C-6 position. The key step often involves the reduction of a C-5 radical intermediate. The facial selectivity of the hydrogen atom transfer to this radical dictates the ratio of the desired L-ido product to the starting D-gluco epimer.
Key factors to consider are:
-
Protecting Groups: Benzoate (Bz) protecting groups on the pyranose ring have been shown to favor the formation of the L-ido product more than acetate (Ac) groups. This is likely due to their influence on the conformation of the intermediate radical species.
-
C-6 Substituent: A methoxycarbonyl (-CO2Me) group at C-6 is superior to an acetoxymethyl (-CH2OAc) group for favoring the L-ido product.
-
Anomeric Substituent: A β-fluoride at the anomeric position (C-1) is critical for achieving high L-ido selectivity. Replacing it with a β-benzoate can completely suppress the formation of the desired L-idose derivative.[1]
Q2: I am getting an inseparable mixture of L-ido and D-gluco products. How can I improve the separability?
A2: Product separability is a common issue. Switching from acetyl protecting groups to benzoyl protecting groups has been shown to significantly improve the ease of separation of the L-idosyl and D-glucosyl products by standard chromatography.[1]
Q3: My glycosylation reaction with an L-idose donor shows poor anomeric selectivity (α/β mixture). How can I control the stereochemical outcome?
A3: Glycosylations with L-idose donors can be challenging, and the anomeric selectivity often depends on multiple factors. One intriguing observation is the dependence on temperature. For L-idose thioglycoside donors activated with NIS/TMSOTf, increasing the reaction temperature can lead to a higher preference for the α-glycoside. This is attributed to competing reaction pathways where neighboring-group participation, leading to an acyloxonium ion intermediate, becomes more dominant at higher temperatures. Therefore, carefully controlling and screening reaction temperatures is a critical step in optimizing the anomeric selectivity.
Q4: What is a reliable starting point for synthesizing L-idose derivatives?
A4: A robust and well-documented route starts from commercially available D-glucose derivatives. One of the shortest known synthetic routes involves a three-step process to generate an L-idose derivative with an overall yield of 45%.[1] This pathway typically involves:
-
Introduction of a suitable leaving group precursor at C-6.
-
Photobromination to create a 5-C-bromo intermediate.
-
A stereoselective radical reduction to invert the stereocenter at C-5.
Data Presentation: Influence of Protecting Groups on L-ido Selectivity
The following table summarizes the quantitative results from the free radical reduction of various 5-C-bromo-D-glucosyl precursors to their corresponding L-idosyl products. This highlights the critical role that protecting groups and substituents play in reaction yield and stereoselectivity.
| Starting Material C-5 Bromide | Ring Protecting Groups | C-6 Substituent | Anomeric Substituent | Combined Yield (%) | L-ido : D-gluco Ratio |
| 4/10 | Acetate | -CO2Me | β-Fluoride | 89% | 2.9 : 1 |
| 5 | Acetate | -CH2OAc | β-Fluoride | 75% | 1 : 1.4 |
| 6 | Benzoate | -CH2OBz | β-Fluoride | 94% | 2.0 : 1 |
| 7 | Benzoate | -CH2OBz | β-Benzoate | 77% | 0 : 1 (No L-ido product) |
Data sourced from a study on substituent-directed strategies for L-hexose synthesis.[1]
Experimental Protocols
Key Experiment: Stereoselective Radical Reduction for C-5 Epimerization
This protocol describes the conversion of a 5-C-bromo-perbenzoyl-D-glucosyl fluoride (Compound 6 from the table above) to the corresponding L-idosyl fluoride.
Materials:
-
5-C-bromo starting material (e.g., Compound 6 )
-
Tributyltin hydride (Bu3SnH), 1.5 equivalents
-
Triethylborane (Et3B), 0.1 equivalents (typically as a 1.0 M solution in hexanes)
-
Anhydrous Toluene (PhMe)
-
Oxygen (from air)
-
Argon or Nitrogen for inert atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the 5-C-bromo-D-glucosyl precursor (1.0 eq) in anhydrous toluene in a flame-dried, round-bottom flask under an inert atmosphere (Argon).
-
Add tributyltin hydride (1.5 eq) to the solution via syringe.
-
Initiate the reaction by adding triethylborane (0.1 eq) dropwise. After addition, replace the inert atmosphere with air using a balloon (the initiator requires a small amount of oxygen).
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue using silica gel column chromatography. The use of benzoate protecting groups allows for the ready separation of the L-idosyl and D-glucosyl fluoride products.[1]
Visualizations
The following diagrams illustrate key workflows and reaction pathways discussed in this guide.
References
Navigating the Purification of alpha-D-Idofuranose Anomers: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive resource for troubleshooting the purification of alpha-D-Idofuranose anomers. It addresses common challenges encountered during experimental procedures and offers practical solutions in a user-friendly question-and-answer format. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are included to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound anomers?
The main difficulty in purifying this compound and other reducing sugars is the phenomenon of mutarotation. In solution, the alpha and beta anomers exist in a dynamic equilibrium. This interconversion during chromatographic separation can lead to peak broadening or the appearance of split peaks, making it difficult to isolate a pure anomer.[1] Additionally, the high polarity of sugars and their lack of a UV chromophore present challenges for certain types of chromatography and detection methods.
Q2: How can I prevent peak splitting and broadening caused by mutarotation during HPLC separation?
There are two primary strategies to address the issue of anomer separation during HPLC:
-
Elevated Temperature: Increasing the column temperature, typically to a range of 70-80°C, can accelerate the rate of anomer interconversion. When the interconversion is fast compared to the chromatographic separation time, the two anomers elute as a single, sharp peak.[1][2]
-
High pH Mobile Phase: Using an alkaline mobile phase (e.g., pH > 10) also increases the rate of mutarotation, leading to the coalescence of the anomeric peaks into one. Polymer-based columns are often recommended for use with high pH mobile phases.[1][3]
Q3: What type of HPLC column is best suited for separating idofuranose anomers?
Several types of HPLC columns can be effective for carbohydrate separations:
-
Ligand Exchange Chromatography (LEC): This is a common and effective technique for separating sugars. The stationary phase consists of a polymer resin with metal counter-ions (e.g., Ca2+, Pb2+). Separation is based on the differential formation of complexes between the sugar's hydroxyl groups and the metal ions.[4][5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns have a polar stationary phase and are used with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of water. This technique is well-suited for retaining and separating highly polar compounds like sugars.[6][7][8]
-
Amine-Bonded Columns: These are also used for carbohydrate analysis, often with a mobile phase of acetonitrile and water.[9]
Q4: Since sugars like idofuranose lack a chromophore, what detection methods can be used with HPLC?
Commonly used detectors for non-derivatized carbohydrates include:
-
Refractive Index Detector (RID): A universal detector that measures the change in the refractive index of the eluent.
-
Evaporative Light Scattering Detector (ELSD): This detector nebulizes the eluent, evaporates the solvent, and measures the light scattered by the non-volatile analyte particles.
-
Charged Aerosol Detector (CAD): Similar to ELSD, but it imparts a charge to the analyte particles and then measures the total charge.
-
Pulsed Amperometric Detector (PAD): Used with high-performance anion-exchange chromatography (HPAEC), this detector provides sensitive and specific detection of carbohydrates at high pH.[3]
-
Mass Spectrometry (MS): Provides structural information and can be a powerful tool for identifying and quantifying sugars.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Splitting or Broadening | Slow anomer interconversion (mutarotation) relative to chromatographic runtime. | - Increase the column temperature to 70-80°C to accelerate mutarotation and merge the anomer peaks.[1][2]- Use a high pH mobile phase (pH > 10) with a suitable polymer-based column to speed up interconversion.[1]- Add triethylamine to the mobile phase to help suppress peak broadening.[6] |
| Poor Resolution Between Anomers | Inadequate separation power of the chromatographic system. | - Optimize the mobile phase composition. For HILIC, adjust the acetonitrile/water ratio. For ligand exchange, consider a different metal counter-ion on the column.[4]- Employ recycling HPLC to increase the effective column length and enhance the separation of closely eluting compounds like anomers.[10] |
| Low Product Yield | Degradation of the sugar during purification. | - Investigate the stability of idofuranose under the employed pH and temperature conditions. Sugars can be susceptible to degradation, especially at very high pH or temperature.[11][12]- Minimize the time the sample is exposed to harsh conditions. |
| Irreproducible Retention Times | Changes in the column or mobile phase. | - Ensure the column is properly equilibrated before each run.- Prepare fresh mobile phase daily and ensure it is thoroughly degassed.- Check for column contamination and perform a cleaning cycle if necessary. |
| No or Low Signal from Detector | Inappropriate detector for non-derivatized sugars. | - Use a universal detector such as a Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD).- For high sensitivity, consider High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[3] |
Experimental Protocols
Preparative HPLC Separation of Protected Idose Anomers (Adapted from a Protocol for Glucose Anomers)
This protocol utilizes recycling HPLC to achieve high-purity separation of protected sugar anomers. Protected carbohydrates are more hydrophobic and can be separated using reversed-phase chromatography.
Objective: To separate the alpha and beta anomers of a protected idofuranose derivative.
Materials:
-
HPLC system equipped with a 10-port switching valve for recycling
-
Two identical reversed-phase HPLC columns (e.g., C5, pentafluorophenyl, or phenyl hexyl)[10]
-
UV detector
-
Mobile Phase: Isocratic mixture of methanol and water (optimized for the specific protected idose)
-
Sample: A mixture of the protected alpha- and beta-D-idofuranose anomers dissolved in the mobile phase.
Methodology:
-
System Setup: Connect the two identical columns through the 10-port switching valve as described in the literature for alternate-pump recycling HPLC.[10]
-
Equilibration: Equilibrate both columns with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Injection: Inject the sample onto the first column.
-
Recycling: As the partially separated anomers elute from the first column, the switching valve directs the eluent to the head of the second column. This process is repeated, effectively passing the sample through multiple column lengths. The peaks are monitored by the UV detector after each odd-numbered pass through a column.[10]
-
Fraction Collection: Once baseline separation of the two anomers is observed on the chromatogram, fractions corresponding to each pure anomer are collected as they elute.
-
Analysis: The purity of the collected fractions should be confirmed by analytical HPLC.
Note: The choice of stationary phase and mobile phase composition is critical and may require optimization. For protected carbohydrates with aromatic protecting groups, stationary phases that allow for π-π interactions, such as pentafluorophenyl or phenyl hexyl, with methanol as the organic modifier, can provide enhanced separation.[10]
Quantitative Data Summary
| Parameter | Ligand Exchange Chromatography | HILIC | Notes |
| Stationary Phase | Sulfonated polystyrene-divinylbenzene resin with metal counter-ions (e.g., Ca2+, Pb2+) | Silica-based with polar functional groups (e.g., amino, amide, diol) | The choice of counter-ion in LEC and functional group in HILIC can significantly affect selectivity. |
| Mobile Phase | Degassed, deionized water | Acetonitrile/water (typically 85:15 to 70:30 v/v) | Mobile phase composition is a key parameter for optimizing resolution. |
| Temperature | 70-80°C (to prevent anomer separation) | Can be varied (e.g., 25-50°C). Lower temperatures may resolve anomers, while higher temperatures will merge them. | Temperature is a critical parameter for controlling mutarotation.[1][2] |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.5 mL/min | Should be optimized for the specific column dimensions and particle size. |
| Detection | RID, ELSD, CAD | ELSD, CAD, MS | Detector choice depends on the required sensitivity and compatibility with the mobile phase. |
Visualizations
Troubleshooting Workflow for Anomer Purification
Caption: A flowchart for troubleshooting common issues in anomer purification.
Logical Relationship of Purification Parameters
Caption: Interplay of parameters affecting purification outcomes.
References
- 1. shodex.com [shodex.com]
- 2. shodex.com [shodex.com]
- 3. Separation of positional isomers of oligosaccharides and glycopeptides by high-performance anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shodexhplc.com [shodexhplc.com]
- 5. shodex.com [shodex.com]
- 6. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation kinetics of indocyanine green in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing α-D-Idofuranose in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Idose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the inherent instability of the α-D-Idofuranose form in solution.
Frequently Asked Questions (FAQs)
Q1: Why is my solution of D-Idose showing complex and unexpected results in analysis?
A1: D-Idose is known to be the most unstable of all the aldohexoses.[1][2] In solution, it exists as a complex equilibrium mixture of at least five different forms (tautomers): the open-chain aldehyde, α- and β-pyranose (six-membered rings), and α- and β-furanose (five-membered rings). Notably, D-Idose can have a significantly higher proportion of the open-chain form (around 0.8% in D₂O) compared to other common sugars like glucose.[3] This complex equilibrium can lead to complicated analytical results, particularly in techniques like NMR spectroscopy.
Q2: How can I increase the proportion of the furanose form of D-Idose in my solution?
A2: There are several strategies to shift the equilibrium towards the furanose form:
-
Solvent Selection: The choice of solvent can significantly influence the pyranose-furanose equilibrium. For some sugars, polar aprotic solvents like dimethyl sulfoxide (DMSO) have been shown to favor the furanose form compared to aqueous solutions.
-
Temperature Adjustment: Increasing the temperature can favor the formation of the less stable furanose ring.[4] However, this must be balanced with the potential for degradation of the sugar at higher temperatures.
-
Use of Protecting Groups: This is the most effective method for "locking" the molecule in the furanose conformation. The formation of di-O-isopropylidene derivatives is a common and effective strategy.
Q3: What are protecting groups and how do they stabilize α-D-Idofuranose?
A3: Protecting groups are chemical moieties that are reversibly attached to a functional group to control its reactivity. In the case of D-Idose, protecting groups can be used to selectively react with the hydroxyl groups in a way that forces the sugar to adopt and maintain the furanose ring structure. A widely used method is the reaction of D-Idose with acetone under acidic conditions to form 1,2:5,6-di-O-isopropylidene-α-D-idofuranose. This derivative is stable and can be used in subsequent reactions where the furanose conformation is required.
Troubleshooting Guides
Issue 1: Complex and Unresolved NMR Spectra
Symptoms:
-
Overlapping signals in the anomeric region of the ¹H NMR spectrum.
-
Difficulty in integrating peaks for quantitative analysis.
-
Appearance of unexpected peaks corresponding to the open-chain aldehyde form.
Possible Causes:
-
The presence of multiple tautomers (α/β-pyranose, α/β-furanose, open-chain) in equilibrium in the chosen solvent.
-
Poor shimming of the NMR instrument.
-
Inappropriate solvent selection that does not favor a predominant species.
Troubleshooting Steps:
-
Optimize NMR Acquisition Parameters:
-
Ensure proper shimming to obtain sharp peaks.
-
Increase the relaxation delay (D1) to ensure full relaxation of all nuclei for accurate quantification.
-
-
Solvent Study:
-
Acquire spectra in different deuterated solvents (e.g., D₂O, DMSO-d₆, Methanol-d₄) to see if the equilibrium can be shifted to favor one or two species, simplifying the spectrum.
-
-
Temperature Variation:
-
Run the NMR experiment at different temperatures. Lowering the temperature may slow down the interconversion between anomers, leading to sharper signals for each form. Conversely, increasing the temperature might favor the furanose form.
-
-
Consider 2D NMR Techniques:
-
Techniques like COSY, HSQC, and HMBC can help in assigning the complex signals to the different tautomers present in the mixture.
-
Issue 2: Low Yield of a Reaction Requiring the Furanose Form
Symptoms:
-
The desired product, which requires the furanose isomer as a starting material, is obtained in low yield.
-
Formation of side products derived from the pyranose or open-chain forms.
Possible Causes:
-
The equilibrium in the reaction solvent heavily favors the pyranose or open-chain form of D-Idose.
-
The reaction conditions (e.g., temperature, pH) are not optimal for maintaining the furanose conformation.
Troubleshooting Steps:
-
Protect the Furanose Form:
-
Synthesize a stable furanose derivative, such as 1,2:5,6-di-O-isopropylidene-α-D-idofuranose, before proceeding with the desired reaction. This will ensure that the sugar is locked in the furanose conformation.
-
-
Solvent and Temperature Optimization:
-
If using unprotected D-Idose is necessary, screen different solvents and temperatures to find conditions that maximize the concentration of the furanose tautomer. As mentioned, DMSO and higher temperatures can favor the furanose form.
-
-
In-situ Trapping:
-
If possible, perform the reaction under conditions that will immediately consume the furanose form as it is formed, thereby driving the equilibrium towards it (Le Chatelier's principle).
-
Quantitative Data Summary
| Sugar | Solvent | Temperature (°C) | α-Pyranose (%) | β-Pyranose (%) | α-Furanose (%) | β-Furanose (%) | Open-chain (%) |
| D-Idose | D₂O | 30 | - | - | - | - | ~0.8 |
| D-Glucose | D₂O | 31 | 38.8 | 61.2 | <0.1 | <0.1 | ~0.0026 |
Data for the specific distribution of pyranose and furanose forms of D-Idose in solution is not well-documented in the searched literature, highlighting its instability and the prevalence of the open-chain form.
Experimental Protocols
Protocol 1: Quantitative NMR (qNMR) Analysis of D-Idose Tautomeric Equilibrium
Objective: To determine the relative concentrations of the different tautomers of D-Idose in solution.
Materials:
-
D-Idose
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
Internal standard of known concentration (e.g., maleic acid, TSP)
-
NMR tubes
-
NMR spectrometer (500 MHz or higher recommended for better resolution)
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of D-Idose and the internal standard.
-
Dissolve the solids in a precise volume of the chosen deuterated solvent in a volumetric flask.
-
Transfer an exact volume of the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Allow the sample to equilibrate at the desired temperature in the NMR spectrometer for at least 10 minutes.
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A 90° pulse angle.
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest. A D1 of 30-60 seconds is a good starting point.
-
Sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for accurate integration).
-
-
-
Data Processing and Analysis:
-
Process the spectrum with minimal line broadening.
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved anomeric proton signals for each of the pyranose and furanose anomers. The anomeric protons typically appear in the 4.5-5.5 ppm region.
-
Integrate the signal of the internal standard.
-
Calculate the concentration of each tautomer relative to the internal standard and then determine the percentage of each form.
-
Protocol 2: Stabilization of α-D-Idofuranose via Di-O-isopropylidene Protection
Objective: To synthesize 1,2:5,6-di-O-isopropylidene-α-D-idofuranose to stabilize the furanose ring.
Materials:
-
D-Idose
-
Anhydrous acetone
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium carbonate or sodium bicarbonate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
Methodology:
-
Reaction Setup:
-
Suspend D-Idose in anhydrous acetone at room temperature in a round-bottom flask equipped with a magnetic stirrer and a drying tube.
-
Cool the suspension in an ice bath.
-
-
Catalyst Addition:
-
Slowly add a catalytic amount of concentrated sulfuric acid dropwise to the cooled suspension with vigorous stirring.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup:
-
Neutralize the reaction mixture by adding anhydrous sodium carbonate or sodium bicarbonate portion-wise until effervescence ceases.
-
Filter the mixture to remove the inorganic salts.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the resulting syrup in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-idofuranose.
-
Visualizations
Caption: Equilibrium of D-Idose in solution.
Caption: Workflow for stabilizing α-D-Idofuranose.
Caption: Troubleshooting logic for complex NMR spectra.
References
Strategies to prevent side reactions during alpha-D-Idofuranose modifications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with alpha-D-idofuranose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of modifying this unique furanose, prevent common side reactions, and ensure the success of your synthetic strategies.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield of Desired Product During Acylation
Question: I am attempting to selectively acylate the primary hydroxyl group (C-6) of my this compound derivative, but I am observing a low yield of the target compound and a mixture of products. What could be the cause, and how can I improve the regioselectivity?
Answer:
Low yields and product mixtures during acylation of this compound are common challenges. The hydroxyl groups of the furanose ring exhibit different reactivities, which can be influenced by steric hindrance and electronic effects.
Potential Causes:
-
Non-selective Acylation: The acylating agent may be reacting with other hydroxyl groups on the furanose ring in addition to the primary C-6 hydroxyl. The secondary hydroxyls at C-2, C-3, and C-5 can also be acylated, leading to a mixture of mono-, di-, and poly-acylated products.
-
Steric Hindrance: Bulky protecting groups on the furanose ring may hinder the approach of the acylating agent to the target hydroxyl group.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the regioselectivity of the acylation reaction.
Solutions:
-
Employ Protective Groups: The most effective strategy to ensure regioselectivity is the use of protecting groups. By protecting the other hydroxyl groups, you can direct the acylation to the desired position. A common approach is to use silyl ethers (e.g., TBDMS) or acetals to protect the more reactive hydroxyls before proceeding with acylation. Orthogonal protecting group strategies are crucial for complex syntheses, allowing for the selective deprotection of one group without affecting others.[1]
-
Optimize Reaction Conditions:
-
Temperature: Performing the reaction at a lower temperature can often enhance selectivity.
-
Solvent: Aprotic solvents like pyridine or dichloromethane (DCM) are commonly used. Pyridine can also act as a catalyst and acid scavenger.
-
Catalyst: The use of a catalyst like 4-dimethylaminopyridine (DMAP) can improve the reaction rate but may also decrease selectivity if not used judiciously.
-
-
Choice of Acylating Agent: The reactivity of the acylating agent can influence the outcome. For instance, using an acid anhydride may offer different selectivity compared to an acyl chloride.
Issue 2: Anomerization During Glycosylation
Question: I am performing a glycosylation reaction with an this compound donor and obtaining a mixture of alpha and beta anomers of the final product. How can I control the anomeric selectivity to favor the alpha-glycoside?
Answer:
Controlling anomeric selectivity is a well-known challenge in carbohydrate chemistry. The formation of a mixture of anomers is often due to the competing SN1 and SN2 reaction pathways at the anomeric center.
Potential Causes:
-
Reaction Mechanism: The reaction may be proceeding through an oxocarbenium ion intermediate (SN1-like), which can be attacked from either the alpha or beta face, leading to a mixture of anomers.
-
Neighboring Group Participation: A participating group at the C-2 position (e.g., an acetyl group) can favor the formation of the 1,2-trans product (beta-anomer in the case of D-sugars).
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and the stereochemical outcome.
-
Temperature: Reaction temperature can affect the equilibrium between different intermediates and the rates of competing pathways.[2]
Solutions:
-
Choice of Donor and Protecting Groups:
-
Non-participating Group at C-2: To favor the alpha-anomer, use a non-participating protecting group at the C-2 position, such as a benzyl ether (Bn) or an azido group. These groups do not assist in the departure of the leaving group and are less likely to direct the formation of the beta-anomer.
-
Leaving Group: The choice of leaving group on the anomeric carbon (e.g., trichloroacetimidate, thioglycoside) can also influence the stereoselectivity.
-
-
Reaction Conditions:
-
Solvent: Non-polar, non-coordinating solvents like diethyl ether or toluene can favor the formation of the alpha-anomer by promoting an SN2-like mechanism.
-
Temperature: The effect of temperature on anomeric selectivity can be complex. In some cases involving L-idose thioglycosides, higher temperatures have been shown to favor the formation of the alpha-glycoside.[2] It is crucial to empirically determine the optimal temperature for your specific system.
-
Promoter/Activator: The choice of promoter (e.g., TMSOTf, NIS/TfOH) for activating the glycosyl donor is critical and can significantly impact the anomeric ratio.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to consider when modifying this compound?
A1: Due to the polyhydroxylated nature of this compound, several side reactions can occur:
-
Acyl Migration: Under certain conditions (e.g., basic or acidic), acyl protecting groups can migrate between adjacent hydroxyl groups. This is a common issue in carbohydrate chemistry and can lead to a mixture of constitutional isomers.
-
Anomerization: As discussed in the troubleshooting guide, the anomeric center can be labile under reaction conditions, leading to the formation of a mixture of alpha and beta anomers.
-
Ring Opening/Rearrangement: In strongly acidic or basic conditions, the furanose ring can potentially open or rearrange to the more stable pyranose form.
-
Elimination: If a good leaving group is present, elimination reactions can occur, leading to the formation of unsaturated sugar derivatives.
Q2: What is a recommended general strategy for the regioselective modification of this compound?
A2: A robust strategy involves a systematic approach of protection, modification, and deprotection.
-
Protect the Anomeric Position: The first step is often to protect the anomeric hydroxyl group to prevent anomerization and control the ring form. This can be achieved by converting it to a thioglycoside or an O-glycoside.
-
Selective Protection of Hydroxyl Groups: Utilize protecting groups with different stabilities (orthogonal protecting groups) to differentiate the hydroxyl groups. For instance, a common strategy is to form a 1,2-O-isopropylidene acetal, which protects the C-1 and C-2 hydroxyls of the corresponding idose before furanose ring formation.[3] Silyl ethers are often used for their ease of introduction and removal.
-
Modification: Perform the desired chemical modification on the unprotected hydroxyl group(s).
-
Deprotection: Selectively remove the protecting groups to yield the final modified this compound.
Q3: Are there any specific challenges associated with the synthesis of L-iduronic acid from D-glucose, and how do they relate to D-idofuranose chemistry?
A3: Yes, the synthesis of L-iduronic acid, a key component of glycosaminoglycans, often proceeds through L-idose intermediates, which are epimeric to D-idose at all stereocenters except C-5.[4][5] The challenges in these syntheses, such as controlling stereochemistry and achieving high yields in multi-step sequences, highlight the complexities of working with idose sugars in general. The strategies developed for protecting and modifying L-idose derivatives can often be adapted for D-idofuranose chemistry.[3]
Data Presentation
Table 1: Comparison of Common Protecting Groups for Hydroxyl Functions in Carbohydrate Chemistry
| Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions | Stability |
| Acetyl | Ac | Acetic anhydride, pyridine | NaOMe in MeOH; Ammonia in MeOH | Base-labile, stable to acid and hydrogenolysis |
| Benzoyl | Bz | Benzoyl chloride, pyridine | NaOMe in MeOH | More stable to acid than acetyl |
| Benzyl | Bn | Benzyl bromide, NaH | H₂, Pd/C | Stable to acid and base |
| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole | TBAF in THF; HF in pyridine | Acid-labile, stable to base and hydrogenolysis |
| Isopropylidene Acetal | Acetone, acid catalyst | Mild aqueous acid | Acid-labile, stable to base |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Silylation of a Primary Hydroxyl Group
This protocol is a general guideline and may require optimization for specific this compound derivatives.
-
Dissolution: Dissolve the partially protected this compound derivative (1 equivalent) in anhydrous pyridine or DMF.
-
Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 equivalents) and imidazole (2.5 equivalents) to the solution at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding methanol.
-
Work-up: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General workflow for the modification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Origins of Temperature-Dependent Anomeric Selectivity in Glycosylations with an L-Idose Thioglycoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of derivatives of L-idose and L-iduronic acid from 1,2-O-isopropylidene-alpha-D-glucofuranose by way of acetylenic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing the challenges of scaling up alpha-D-Idofuranose synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of α-D-Idofuranose, with a particular focus on the challenges of scaling up production.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of α-D-Idofuranose, and why is it chosen?
A common and cost-effective starting material for the synthesis of α-D-Idofuranose is D-glucose. D-glucose is readily available and its stereochemistry can be manipulated through a series of well-established reactions to yield the desired idose configuration. A key intermediate often derived from D-glucose is 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, also known as diacetone glucose.[1][2][3] This intermediate is favored because the isopropylidene protecting groups are relatively easy to introduce and selectively remove, facilitating modifications at specific hydroxyl groups.[1]
Q2: What are the primary challenges in achieving the correct stereochemistry for α-D-Idofuranose?
The main challenge lies in the stereocontrolled conversion of the glucose configuration to the idose configuration. This typically involves an epimerization step, often at the C3 or C5 position of a protected glucofuranose derivative. Achieving high stereoselectivity during this inversion can be difficult and is highly dependent on the reaction conditions and the chosen protecting groups.[4] Inadequate stereocontrol can lead to a mixture of diastereomers, which are often challenging to separate, thereby reducing the overall yield of the desired α-D-Idofuranose.
Q3: Why are protecting groups so critical in the synthesis of α-D-Idofuranose, and what are the common issues associated with them?
Protecting groups are essential in carbohydrate chemistry to mask the numerous hydroxyl groups and enable regioselective reactions.[5][6] In the synthesis of α-D-Idofuranose, they are crucial for directing reactions to specific positions on the furanose ring. Common issues encountered, especially during scale-up, include:
-
Incomplete protection or deprotection: This leads to a complex mixture of partially protected intermediates, complicating purification.
-
Protecting group migration: Under certain conditions, protecting groups like silyl ethers can migrate between adjacent hydroxyl groups, resulting in isomeric impurities.
-
Harsh deprotection conditions: Some protecting groups require strongly acidic or basic conditions for removal, which can lead to the degradation of the target molecule or the formation of byproducts.[5]
Q4: What are the most significant hurdles when scaling up the purification of α-D-Idofuranose?
Scaling up the purification of a highly polar and water-soluble compound like α-D-Idofuranose presents several challenges:
-
Chromatography: While effective at the lab scale, large-scale column chromatography can be expensive and time-consuming. Finding a suitable solvent system that provides good separation of closely related isomers and byproducts is critical.
-
Crystallization: Inducing crystallization of the final product can be difficult due to its high solubility and the potential presence of impurities that inhibit crystal formation.
-
Removal of inorganic salts: Reactions involving acidic or basic reagents can introduce inorganic salts that need to be efficiently removed during workup to prevent interference with subsequent steps or final product purity.
Troubleshooting Guide
Problem 1: Low Yield in the initial protection of D-glucose to form diacetone glucose.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the use of anhydrous acetone and a suitable acid catalyst (e.g., sulfuric acid, iodine).[1][2] The removal of water formed during the reaction is crucial; consider using a dehydrating agent or an apparatus for azeotropic removal of water on a larger scale. |
| Formation of mono-protected species | Optimize the reaction time and temperature. Prolonged reaction times at elevated temperatures can favor the formation of the di-protected product. |
| Degradation of the product | Avoid excessively high temperatures or prolonged exposure to strong acids, which can cause charring and the formation of humins.[7] |
Problem 2: Poor stereoselectivity during the epimerization step.
| Possible Cause | Suggested Solution |
| Inappropriate solvent or base | The choice of solvent and base is critical for achieving high stereoselectivity. Screen different conditions on a small scale before proceeding with a large-scale reaction. |
| Steric hindrance from protecting groups | The nature and size of the protecting groups can influence the facial selectivity of the reaction. Consider alternative protecting group strategies if poor selectivity is observed.[5] |
| Equilibrium between epimers | The reaction may be reversible. It is important to quench the reaction at the optimal time to maximize the yield of the desired epimer. |
Problem 3: Incomplete deprotection of the final product.
| Possible Cause | Suggested Solution |
| Insufficient reagent or reaction time | On a larger scale, mass transfer can be limiting. Ensure efficient stirring and a sufficient excess of the deprotecting agent (e.g., acid for isopropylidene groups). |
| Catalyst poisoning | If using catalytic hydrogenation for deprotection (e.g., for benzyl ethers), ensure the catalyst is active and not poisoned by impurities from previous steps. |
| Product instability | If the final product is unstable under the deprotection conditions, consider using milder reagents or a multi-step deprotection strategy. |
Problem 4: Difficulty in purifying the final α-D-Idofuranose.
| Possible Cause | Suggested Solution |
| Presence of closely related isomers | Optimize the chromatographic conditions. Consider using specialized chromatography media or techniques like simulated moving bed (SMB) chromatography for large-scale separation. |
| High water solubility hampering extraction | Use continuous liquid-liquid extraction or saturate the aqueous phase with a salt like sodium chloride to improve the extraction efficiency of the product into an organic solvent. |
| Amorphous final product | Attempt to form a crystalline derivative of the final product to facilitate purification by recrystallization. Subsequently, the derivative can be converted back to the target molecule. |
Experimental Protocols
A plausible synthetic route for α-D-Idofuranose starting from D-glucose involves several key transformations. Below is a generalized methodology for a critical step.
Selective Deprotection of Diacetone Glucose
-
Dissolution: Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in a solution of aqueous acetic acid (e.g., 50-60%).[1]
-
Reaction: Stir the solution at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to observe the conversion of the starting material to the desired 1,2-O-isopropylidene-α-D-glucofuranose.[1]
-
Workup: Once the reaction is complete, neutralize the acetic acid with a base such as sodium bicarbonate.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: A generalized workflow for the synthesis of α-D-Idofuranose from D-glucose.
Caption: A logical diagram for troubleshooting low yields in a synthetic step.
References
- 1. hjbc.hacettepe.edu.tr [hjbc.hacettepe.edu.tr]
- 2. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 3. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 4. Synthesis of 6-deoxy-L-idose and L-acovenose from 1,2: 5,6-di-O-isopropylidene-alpha-D-glucofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. researchgate.net [researchgate.net]
- 7. Novel Challenges on the Catalytic Synthesis of 5-Hydroxymethylfurfural (HMF) from Real Feedstocks [mdpi.com]
Technical Support Center: Optimization of Enzymatic Reactions Involving alpha-D-Idofuranose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing enzymatic reactions with alpha-D-Idofuranose as a substrate. Given that this compound is a rare sugar, this guide also includes information on related enzymes and general strategies applicable to novel substrate characterization.
Frequently Asked Questions (FAQs)
Q1: Which enzymes are known to utilize this compound as a substrate?
Direct evidence for enzymes that specifically and efficiently utilize this compound is limited in publicly available literature. However, based on substrate specificities of related enzymes, potential candidates for investigation include:
-
Isomerases: Enzymes like L-rhamnose isomerase and D-xylose isomerase are known to act on a broad range of sugar substrates.[1] It is plausible that certain isomerases could recognize and convert D-idose (the parent sugar of this compound).
-
Dehydrogenases/Reductases: Aldose reductase has been shown to act on L-idose, the C-5 epimer of D-glucose.[2] It is conceivable that a dehydrogenase or reductase exists that can act on D-idose.
-
Glycosidases: While typically acting on glycosidic bonds, some glycosidases exhibit broad substrate specificity. If this compound is part of a larger glycan, specific glycosidases could be involved in its release or modification.
Researchers should consider screening enzyme libraries or using bioinformatics approaches to identify candidate enzymes based on homology to enzymes that process other rare sugars.
Q2: What are the main challenges when working with this compound as a substrate?
The primary challenges stem from the inherent properties of its parent sugar, D-idose:
-
Instability: D-idose is known to be the least stable of the aldohexoses, being sensitive to acid, base, and heat.[3] This instability can lead to substrate degradation during experiments, affecting reaction rates and yields.
-
Lack of Characterized Enzymes: The scarcity of well-characterized enzymes that act on this compound means that researchers often need to start with enzyme discovery and basic characterization, rather than optimizing a known reaction.
Q3: How does the furanose ring structure of this compound affect enzymatic reactions?
The five-membered furanose ring is generally less stable than the six-membered pyranose ring for hexoses in solution. However, enzymes can specifically recognize and bind the furanose conformation. For an enzyme to act on this compound, its active site must be structurally complementary to the furanose ring. The equilibrium between the pyranose and furanose forms in solution can also influence the reaction rate. If an enzyme exclusively binds the furanose form, the rate of pyranose-to-furanose conversion can become a rate-limiting step.
Troubleshooting Guides
Problem 1: Low or No Enzyme Activity Detected
Question: I am not observing any significant product formation in my enzymatic assay with this compound. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no activity can be due to several factors, ranging from substrate and enzyme stability to assay conditions. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low or no enzyme activity.
Detailed Troubleshooting Steps:
-
Verify Substrate Integrity:
-
Problem: this compound is unstable and may have degraded during storage or in the reaction buffer.
-
Solution: Analyze the substrate stock solution and the reaction mixture (at time zero) using methods like HPLC or NMR to confirm the presence and purity of this compound. Prepare fresh substrate solutions for each experiment.
-
-
Confirm Enzyme Activity with a Control Substrate:
-
Problem: The enzyme itself may be inactive.
-
Solution: If possible, test the enzyme with a known substrate to confirm its catalytic activity. If no known substrate exists, consider a different batch of enzyme or re-purify the enzyme.
-
-
Optimize Assay Conditions:
-
Problem: The pH, temperature, or buffer composition may not be optimal for the enzyme.
-
Solution:
-
pH: Screen a range of pH values (e.g., pH 4-10) using appropriate buffers to find the optimal pH.
-
Temperature: Perform the assay at different temperatures (e.g., 25°C, 37°C, 50°C) to determine the temperature optimum.
-
Buffer: Test different buffer systems at the optimal pH, as some buffer components can inhibit enzyme activity.
-
-
-
Check for Cofactor Requirements:
-
Problem: Many enzymes, particularly isomerases and dehydrogenases, require cofactors such as metal ions (e.g., Mg²⁺, Mn²⁺) or coenzymes (e.g., NAD⁺/NADH, NADP⁺/NADPH).
-
Solution: Review literature for similar enzymes to identify potential cofactors. Empirically test the effect of adding various cofactors to the reaction mixture.
-
-
Investigate Potential Inhibitors:
-
Problem: Components in the enzyme preparation or buffer (e.g., EDTA, high salt concentrations) could be inhibiting the enzyme.
-
Solution: If the enzyme is in a crude lysate, consider purifying it. Test the effect of dialysis or buffer exchange of the enzyme preparation.
-
Problem 2: High Background Signal or Non-Enzymatic Substrate Degradation
Question: I am observing a high background signal in my control reactions (without enzyme), making it difficult to measure true enzymatic activity. What should I do?
Answer:
This is a common issue when working with unstable substrates.
Detailed Troubleshooting Steps:
-
Assess Substrate Stability Under Assay Conditions:
-
Action: Incubate the substrate in the assay buffer at the chosen pH and temperature for the duration of the experiment without adding the enzyme.
-
Analysis: Measure the formation of the product or degradation of the substrate over time using your detection method (e.g., HPLC, spectrophotometry).
-
Mitigation: If significant non-enzymatic degradation is observed, consider lowering the temperature or adjusting the pH to a more stable range for the substrate. Shorten the reaction time if possible.
-
-
Optimize the Quenching Step:
-
Problem: The method used to stop the reaction might be causing substrate degradation.
-
Solution: Test different quenching methods. For example, if using a strong acid or base, it might degrade the sugar. Consider alternative methods like rapid heating (if the product is stable) or the addition of a specific enzyme inhibitor.
-
-
Use a More Specific Detection Method:
-
Problem: A non-specific detection method might be picking up signals from substrate degradation products.
-
Solution: Switch to a more specific analytical technique. For instance, instead of a general reducing sugar assay, use HPLC or LC-MS to specifically quantify the enzymatic product.
-
Quantitative Data Summary
Since direct kinetic data for enzymes acting on this compound is scarce, the following table provides data for enzymes acting on structurally related or analogous substrates. This data should be used as a starting point for experimental design.
| Enzyme Family | Example Enzyme | Substrate | Km (mM) | Optimal pH | Optimal Temp (°C) | Reference |
| Isomerases | L-rhamnose isomerase | L-rhamnose | 1-100 | 7.0-9.0 | 50-80 | [1] |
| L-fucose isomerase | L-fucose | ~72 | 7.0 | 80 | [4] | |
| D-xylose isomerase | D-xylose | 5-50 | 7.0-9.5 | 60-90 | [5] | |
| Reductases | Aldose Reductase | L-idose | Lower than D-glucose | ~6.2-7.0 | 37 | [2] |
Note: Kinetic parameters are highly dependent on the specific enzyme, its source, and the assay conditions.
Experimental Protocols
Protocol 1: General Assay for a Putative D-Idose Isomerase
This protocol describes a colorimetric method to screen for and characterize an enzyme that isomerizes D-idose to a ketose (D-sorbose). The assay is based on the cysteine-carbazole-sulfuric acid method, which detects ketoses.
Materials:
-
This compound (or D-idose) solution (e.g., 100 mM in water)
-
Enzyme solution (purified or cell lysate)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Cysteine-HCl solution (1.5 mg/mL in water, freshly prepared)
-
Carbazole solution (0.12% w/v in absolute ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
D-Sorbose standards (for calibration curve)
-
Ice bath
-
Spectrophotometer
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine 50 µL of reaction buffer, 20 µL of enzyme solution, and 30 µL of D-idose solution.
-
For the blank, substitute the enzyme solution with buffer.
-
Incubate at the desired temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction by placing the tube in an ice bath.
-
-
Colorimetric Detection:
-
To 100 µL of the (diluted, if necessary) reaction mixture, add 100 µL of cysteine-HCl solution.
-
Add 3 mL of concentrated H₂SO₄ and mix thoroughly.
-
Add 100 µL of carbazole solution and mix.
-
Incubate at room temperature for 30 minutes to allow color development.
-
Measure the absorbance at 560 nm.
-
-
Quantification:
-
Create a standard curve using known concentrations of D-sorbose.
-
Calculate the amount of ketose produced in the enzymatic reaction from the standard curve.
-
Protocol 2: HPLC-Based Assay for Glycosidase Activity
This protocol is suitable for monitoring the cleavage of a glycosidic bond where this compound is released from a larger oligosaccharide.
Materials:
-
Substrate (oligosaccharide containing an idofuranosyl residue)
-
Enzyme solution
-
Reaction buffer
-
Quenching solution (e.g., 1 M NaOH or a specific inhibitor)
-
HPLC system with a suitable column for carbohydrate analysis (e.g., an amino-based column)
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Refractive Index (RI) or Evaporative Light Scattering (ELSD) detector
-
This compound standard
Procedure:
-
Enzyme Reaction:
-
Set up the reaction as described in Protocol 1.
-
At various time points, withdraw an aliquot of the reaction mixture and stop the reaction by adding it to the quenching solution.
-
-
Sample Preparation:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject the filtered sample onto the HPLC system.
-
Run the appropriate gradient to separate the substrate, product (this compound), and other components.
-
Monitor the elution profile using the RI or ELSD detector.
-
-
Quantification:
-
Identify the peak corresponding to this compound by comparing its retention time to that of the standard.
-
Quantify the amount of product by integrating the peak area and comparing it to a standard curve generated with the this compound standard.
-
Visualizations
Caption: Workflow for identifying and characterizing enzymes acting on this compound.
Caption: Logical relationships in troubleshooting inconsistent experimental results.
References
- 1. Enzymes for Rare Sugar Production [glycoforum.gr.jp]
- 2. L-Idose: an attractive substrate alternative to D-glucose for measuring aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-Idose, d-Iduronic Acid, and d-Idonic Acid from d-Glucose via Seven-Carbon Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular characterization of a thermostable L-fucose isomerase from Dictyoglomus turgidum that isomerizes L-fucose and D-arabinose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xylose isomerase - Wikipedia [en.wikipedia.org]
Enhancing the efficiency of alpha-D-Idofuranose glycosyl donors in oligosaccharide synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of α-D-Idofuranose glycosyl donors in oligosaccharide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of oligosaccharides using α-D-Idofuranose glycosyl donors.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| ADIGD-001 | Low to no glycosylation yield. | - Inactive glycosyl donor. - Suboptimal activation conditions (promoter, temperature). - Sterically hindered or unreactive acceptor. - Presence of moisture or other nucleophiles. | - Verify donor integrity via NMR or mass spectrometry. - Screen different promoters (e.g., TMSOTf, NIS/TfOH) and optimize the reaction temperature.[1] - Use a more reactive acceptor as a positive control. - Ensure anhydrous reaction conditions using freshly dried solvents and molecular sieves.[1] |
| ADIGD-002 | Poor α-selectivity (formation of β-anomer). | - Neighboring group participation from a C2-acyl protecting group. - Solvent effects favoring the β-anomer. - Thermodynamic product formation. | - Use a non-participating protecting group at the C2 position (e.g., benzyl ether).[2] - Employ ethereal solvents like diethyl ether or THF, which can favor the formation of the α-product.[2] - Conduct the reaction at low temperatures to favor the kinetically controlled α-anomer. |
| ADIGD-003 | Formation of undesired side products (e.g., orthoesters, glycal). | - Instability of the glycosyl donor or intermediate oxocarbenium ion. - Reaction with residual nucleophiles. - Inappropriate choice of protecting groups. | - Use a more stable glycosyl donor (e.g., thioglycoside). - Carefully control the stoichiometry of the promoter. - Select protecting groups that do not lead to side reactions under the chosen glycosylation conditions. |
| ADIGD-004 | Difficulty in purifying the desired oligosaccharide. | - Co-elution with unreacted starting materials or byproducts. - Similar polarity of the product and impurities. | - Optimize the reaction to maximize conversion and minimize byproducts. - Employ alternative purification techniques such as preparative HPLC or size-exclusion chromatography. - Consider using a temporary protecting group strategy to alter the polarity of the product for easier separation.[3] |
| ADIGD-005 | Donor decomposition before glycosylation. | - Harsh activation conditions. - High reaction temperature. - Intrinsic instability of the furanose ring. | - Use milder activation methods. - Perform the reaction at the lowest effective temperature.[1] - Consider using a conformationally constrained donor to improve stability.[4] |
Frequently Asked Questions (FAQs)
1. Why is the synthesis of 1,2-cis-α-glycosides with Idofuranose donors challenging?
The synthesis of 1,2-cis furanosides, including α-D-Idofuranosides, is inherently difficult due to the conformational flexibility of the five-membered furanose ring and the absence of a strong anomeric effect that favors the α-anomer in pyranosides.[4] Both electronic and steric factors often favor the formation of the 1,2-trans (β) product.[4]
2. What are the most effective protecting group strategies for α-D-Idofuranose donors?
A crucial aspect of successful glycosylation is the choice of protecting groups. Electron-withdrawing groups, like acyls, can deactivate the glycosyl donor.[5] For achieving α-selectivity, non-participating groups at the C2 position, such as benzyl ethers, are generally preferred to avoid the formation of a dioxolanium ion intermediate that leads to the β-product.[2]
3. How do solvent and temperature affect the stereoselectivity of the glycosylation?
Solvent and temperature play a significant role in determining the stereochemical outcome. Ethereal solvents like diethyl ether and tetrahydrofuran can promote the formation of α-glycosides, while nitrile solvents may favor β-linkages.[2] Lowering the reaction temperature generally enhances selectivity by favoring the kinetically controlled product, which is often the α-anomer.[1]
4. What are the recommended activation methods for α-D-Idofuranose thioglycoside donors?
Thioglycosides are popular glycosyl donors due to their stability and tunable reactivity. Common promoters for their activation include N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like triflic acid (TfOH).[6] The choice and amount of the promoter should be carefully optimized for each specific donor-acceptor pair.
5. How can I improve the reactivity of a sterically hindered Idofuranose donor or acceptor?
When dealing with sterically demanding substrates, increasing the reaction temperature might be necessary, although this can compromise stereoselectivity.[1] Alternatively, using more powerful activators or employing a "pre-activation" strategy, where the donor is activated before the addition of the acceptor, can be beneficial.
Experimental Protocols
A detailed methodology for a key experimental procedure is provided below.
General Protocol for α-D-Idofuranose Glycosylation using a Thioglycoside Donor:
-
Preparation: The glycosyl donor and acceptor are co-evaporated with anhydrous toluene three times and then dried under high vacuum for at least 4 hours. All glassware should be flame-dried or oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).
-
Reaction Setup: To a solution of the α-D-Idofuranose thioglycoside donor (1.0 eq.) and the glycosyl acceptor (1.2-1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add freshly activated 4 Å molecular sieves.
-
Activation: After stirring for 30 minutes, N-iodosuccinimide (NIS) (1.5 eq.) is added, followed by the dropwise addition of a solution of triflic acid (TfOH) (0.1-0.2 eq.) in anhydrous DCM.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is quenched by the addition of triethylamine (Et3N) or a saturated aqueous solution of sodium thiosulfate.
-
Workup: The mixture is filtered through Celite, and the filtrate is washed successively with a saturated aqueous solution of sodium thiosulfate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired oligosaccharide.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to oligosaccharide synthesis with α-D-Idofuranose glycosyl donors.
Caption: Experimental workflow for a typical glycosylation reaction.
Caption: Factors influencing the stereoselectivity of glycosylation.
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Improvement of the stereoselectivity of the glycosylation reaction with 2-azido-2-deoxy-1-thioglucoside donors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of alpha-D-Idofuranose and alpha-D-Glucofuranose Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of monosaccharide building blocks is paramount for the rational design of novel therapeutics and functional biomaterials. This guide provides a comparative analysis of the reactivity of two furanose isomers: alpha-D-Idofuranose and alpha-D-Glucofuranose. While extensive experimental data is available for derivatives of alpha-D-Glucofuranose, similar data for this compound is notably scarce in the current literature. Therefore, this comparison leverages available experimental findings for alpha-D-Glucofuranose and provides a theoretical reactivity profile for this compound based on established principles of carbohydrate chemistry.
Introduction
Alpha-D-Glucofuranose and this compound are five-membered ring isomers of the common hexoses glucose and idose, respectively. The spatial arrangement of their hydroxyl groups dictates their conformational preferences, which in turn significantly influences their chemical reactivity. In aqueous solution, the furanose forms of these sugars are minor components compared to their more stable pyranose counterparts. However, furanosides are integral components of various natural products and biologically active molecules, making the study of their reactivity crucial.
This guide will explore key aspects of their reactivity, including glycosylation, oxidation, and enzymatic hydrolysis. Due to the limited availability of direct comparative studies, this analysis will present experimental data for alpha-D-Glucofuranose derivatives and infer the reactivity of this compound based on its stereochemical differences.
Conformational Analysis: The Key to Reactivity
The reactivity of furanosides is intrinsically linked to the conformation of the five-membered ring. The furanose ring is flexible and can adopt various envelope (E) and twist (T) conformations. The relative stability of these conformers is influenced by steric and electronic effects, such as the anomeric effect and flagpole interactions.
For alpha-D-Glucofuranose , the hydroxyl groups at C2, C3, and C5 are trans to each other. This arrangement can lead to a variety of stable conformations, with the exact preference depending on the solvent and any protecting groups present.
In contrast, This compound possesses a cis relationship between the hydroxyl groups at C2 and C3, and at C3 and C4. This syn-arrangement of hydroxyl groups is expected to introduce greater steric strain, potentially destabilizing certain conformations and influencing the accessibility of hydroxyl groups for reactions. Computational studies are needed to fully elucidate the preferred conformational landscape of this compound.
Comparative Reactivity Data
The following tables summarize the available quantitative data for the reactivity of a commonly studied derivative of alpha-D-Glucofuranose. Regrettably, no direct comparative experimental data for this compound could be located in the reviewed literature.
Table 1: Glycosylation Reaction Data for Furanoside Derivatives
| Glycosyl Donor | Acceptor | Promoter/Catalyst | Solvent | Temperature (°C) | Yield (%) | α:β Ratio | Reference |
| Per-O-benzoyl-α/β-D-glucofuranosyl bromide | Methanol | Silver triflate | Dichloromethane | -78 to rt | 85 | 1:9 | (Hypothetical Data) |
| 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | Isopropanol | TMSOTf | Dichloromethane | 0 | 92 | 1:10 | (Hypothetical Data) |
Note: Data in this table is representative and may be hypothetical due to the difficulty in finding specific, directly comparable kinetic data in the literature. Actual results can vary based on specific reaction conditions.
Table 2: Oxidation Reaction Data for Furanose Derivatives
| Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | PCC | Dichloromethane | rt | 2 | 1,2:5,6-Di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose | 85 | [1] |
| 1,2-O-Isopropylidene-α-D-glucofuranose | NaIO₄ | Water/Dioxane | rt | 1 | 1,2-O-Isopropylidene-α-D-xylo-dialdo-1,4-furanose | 90 | (Hypothetical Data) |
Experimental Protocols
Detailed methodologies for key experiments involving alpha-D-Glucofuranose derivatives are provided below.
Protocol 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
Objective: To protect the hydroxyl groups of D-glucose to favor the furanose form and allow for selective reactions.
Materials:
-
D-glucose
-
Anhydrous acetone
-
Concentrated sulfuric acid
-
Anhydrous sodium carbonate
-
Anhydrous sodium sulfate
-
Chloroform
-
Petroleum ether
Procedure:
-
Suspend D-glucose (100 g) in anhydrous acetone (1 L).
-
Add concentrated sulfuric acid (10 mL) dropwise with stirring and cooling in an ice bath.
-
Stir the mixture at room temperature for 24 hours.
-
Neutralize the acid by slowly adding anhydrous sodium carbonate until effervescence ceases.
-
Filter the mixture and evaporate the filtrate to a syrup under reduced pressure.
-
Dissolve the syrup in chloroform and wash with water.
-
Dry the chloroform layer with anhydrous sodium sulfate and evaporate to dryness.
-
Recrystallize the solid product from a mixture of chloroform and petroleum ether.
Protocol 2: Oxidation of the C3-Hydroxyl Group of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
Objective: To selectively oxidize the C3 hydroxyl group to a ketone.
Materials:
-
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane
-
Silica gel
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (1 g) in anhydrous dichloromethane (20 mL).
-
Add PCC (1.5 g) to the solution and stir at room temperature for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.
-
Wash the silica gel pad with additional diethyl ether.
-
Evaporate the combined filtrates under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Generalized pathway for a chemical glycosylation reaction.
Caption: Typical experimental workflow for the oxidation of a protected furanose.
Discussion and Comparative Analysis
Glycosylation Reactivity
-
alpha-D-Glucofuranose: Derivatives of alpha-D-glucofuranose are competent glycosyl donors and acceptors. The stereochemical outcome of glycosylation is highly dependent on the nature of the protecting groups, the promoter used, and the reaction conditions. The presence of a participating group at C2 (e.g., an acetyl group) typically leads to the formation of 1,2-trans-glycosides. In the absence of a participating group, the stereoselectivity is governed by a complex interplay of steric and electronic factors, including the anomeric effect.
-
This compound (Theoretical): The cis-relationship of the hydroxyl groups at C2 and C3 in this compound is expected to significantly impact its glycosylation reactivity. This stereochemistry could lead to increased steric hindrance around the anomeric center, potentially slowing down the rate of glycosylation compared to its gluco- counterpart. Furthermore, the conformational rigidity or flexibility imposed by the syn-hydroxyls could favor the formation of one anomer over the other. Without experimental data, it is difficult to predict the precise stereochemical outcomes, but it is plausible that different protecting group strategies would be required to achieve desired stereoselectivity compared to glucofuranosides.
Oxidation Reactivity
-
alpha-D-Glucofuranose: The hydroxyl groups of protected alpha-D-glucofuranose derivatives can be selectively oxidized. For instance, the C3 hydroxyl of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose can be oxidized to a ketone using reagents like PCC[1]. The accessibility of each hydroxyl group for oxidation is determined by the conformation of the furanose ring and the steric bulk of the protecting groups.
-
This compound (Theoretical): The syn-disposed hydroxyl groups in this compound may exhibit different reactivity towards oxidation compared to the trans-disposed hydroxyls in the gluco-isomer. The relative accessibility of the C2, C3, and C5 hydroxyls will be a key determinant. It is possible that the cis-diol system at C2-C3 could be susceptible to oxidative cleavage under certain conditions. Selective protection of the hydroxyl groups would be crucial to control the outcome of oxidation reactions.
Enzymatic Hydrolysis
-
alpha-D-Glucofuranose: The susceptibility of alpha-D-glucofuranosides to enzymatic hydrolysis depends on the specific glycosidase. Many glycosidases exhibit high specificity for the pyranose form of their substrate. However, some enzymes may be capable of hydrolyzing furanosidic linkages. The kinetics of such reactions would depend on the ability of the furanoside to fit into the enzyme's active site.
-
This compound (Theoretical): The different stereochemistry of alpha-D-idofuranosides would likely render them poor substrates for most glucosidases. Specific idosidases would be required for their enzymatic cleavage. The unique shape and distribution of hydroxyl groups in alpha-D-idofuranosides would necessitate an enzyme with a complementary active site architecture. The development of biocatalysts for the synthesis and modification of idofuranosides represents a potential area for future research.
Conclusion and Future Directions
This guide highlights the current state of knowledge regarding the comparative reactivity of this compound and alpha-D-Glucofuranose. While a significant body of experimental work exists for derivatives of alpha-D-Glucofuranose, a clear gap in the literature exists for its ido-epimer. Based on fundamental principles of stereochemistry, it is evident that the different spatial arrangement of hydroxyl groups in this compound will lead to distinct reactivity profiles compared to alpha-D-Glucofuranose.
To move beyond theoretical predictions, further experimental investigation into the synthesis and reactivity of this compound and its derivatives is crucial. Such studies would not only expand our fundamental understanding of carbohydrate chemistry but also open up new avenues for the design of novel furanose-containing molecules with unique biological activities. Future work should focus on:
-
Developing efficient synthetic routes to this compound and its protected derivatives.
-
Conducting detailed kinetic studies of glycosylation and other key reactions to obtain quantitative reactivity data.
-
Performing computational modeling to better understand the conformational preferences of this compound.
-
Screening for and engineering enzymes that can specifically recognize and process idofuranosides.
By addressing these research gaps, the scientific community can unlock the full potential of this under-explored class of furanose sugars.
References
Validating the Structure of alpha-D-Idofuranose: A Comparative Guide to X-ray Crystallography and NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural elucidation of carbohydrate molecules like alpha-D-Idofuranose is paramount for understanding its biological function and for rational drug design. This guide provides a comparative analysis of two powerful techniques for structure validation: single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. While X-ray crystallography can provide a definitive solid-state structure, NMR spectroscopy offers detailed structural and conformational information in solution.
Comparative Analysis of Techniques
The choice between X-ray crystallography and NMR spectroscopy for structural validation depends on several factors, including the physical state of the sample, the desired level of structural detail, and the availability of suitable crystals.
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal required) | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information in the solid state. | Information on covalent structure, stereochemistry, conformation, and dynamics in solution.[1] |
| Sample Requirements | High-quality single crystals (0.1 - 0.3 mm).[2] | Soluble sample in a suitable deuterated solvent. |
| Primary Advantage | Provides a definitive and highly detailed atomic-resolution structure. | Allows for the study of molecules in a more biologically relevant solution state and can reveal conformational flexibility.[3][4] |
| Limitations | Crystal growth can be a significant bottleneck; the solid-state conformation may not be the same as the solution or biologically active conformation. | Structure determination for complex molecules can be challenging due to signal overlap; absolute configuration is not always determinable by NMR alone.[1] |
Experimental Protocols
Below are detailed methodologies for the structural validation of a monosaccharide like this compound using X-ray crystallography and NMR spectroscopy.
1. X-ray Crystallography Protocol (based on a general procedure for small molecules like sucrose) [2]
-
Crystal Growth:
-
Dissolve the purified this compound in a suitable solvent or solvent mixture.
-
Slowly evaporate the solvent at a constant temperature to promote the growth of single crystals. The hanging drop or sitting drop vapor diffusion method can also be employed.
-
Select a well-formed single crystal with dimensions of approximately 0.1-0.3 mm for data collection.[2]
-
-
Data Collection:
-
Mount the selected crystal on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen gas (typically around 100 K) to minimize radiation damage.
-
Position the crystal in an X-ray diffractometer.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model against the experimental data to obtain the final structure with high resolution and low R-factors.
-
2. NMR Spectroscopy Protocol for Structural Elucidation
-
Sample Preparation:
-
Dissolve a few milligrams of the purified this compound in a deuterated solvent (e.g., D₂O).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).[1]
-
1D Spectra:
-
2D Spectra:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin couplings within the same sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing linkages.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which is essential for determining stereochemistry and conformation.
-
-
-
Data Analysis and Structure Determination:
-
Assign all proton and carbon signals in the NMR spectra.
-
Use the coupling constants from the ¹H NMR and COSY spectra to determine the relative stereochemistry of the hydroxyl groups.
-
Analyze the NOESY data to confirm the stereochemistry and determine the conformation of the furanose ring.
-
Combine all the NMR data to propose and validate the complete structure of this compound in solution.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the validation of the this compound structure using X-ray crystallography.
Caption: Workflow for this compound structure validation by X-ray crystallography.
References
Comparative Analysis of the Biological Activity of alpha-D-Idofuranose Derivatives: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a notable scarcity of comparative studies on the biological activity of alpha-D-idofuranose derivatives. While research into various sugar analogs has uncovered promising antiviral, anticancer, and enzyme-inhibitory properties, specific data for the this compound class of compounds remains limited, precluding a detailed comparative analysis as outlined in the initial request.
Despite extensive searches for quantitative data, detailed experimental protocols, and elucidated signaling pathways related to this compound derivatives, the current body of scientific publications does not provide sufficient information to construct a meaningful comparison guide. The available literature tends to focus on more common hexose derivatives, such as those of glucose and mannose, or on nucleoside analogs with modified ribofuranose or deoxyribofuranose rings.
This report aims to transparently address the limitations in the available data and provide a framework for the kind of information that would be necessary to fulfill the original request.
Challenges in Data Acquisition
The primary obstacle in generating a comparative guide is the lack of published studies that specifically investigate and compare the biological activities of multiple this compound derivatives. While individual studies on the synthesis of novel idofuranose compounds may exist, they often do not include extensive biological testing or provide the detailed experimental data required for a rigorous comparison.
Framework for Future Comparative Analysis
Should relevant data become available, a comparative guide would be structured to address the following key areas for each this compound derivative:
-
Biological Activity Profile: A clear description of the observed biological effects, such as antiviral, anticancer, or enzyme-inhibitory activity.
-
Quantitative Efficacy: Presentation of key metrics like IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values to allow for a direct comparison of potency.
-
Mechanism of Action: Where known, a detailed explanation of the molecular mechanisms and signaling pathways through which the derivative exerts its biological effect.
Data Presentation
Quantitative data would be summarized in a table similar to the hypothetical example below:
| Derivative Name/Structure | Target Cell Line/Enzyme/Virus | Biological Activity | IC₅₀ / EC₅₀ (µM) | Reference |
| Compound A | Human Colon Carcinoma (HCT116) | Anticancer | 15.2 | [Hypothetical Study 1] |
| Compound B | Influenza A virus (H1N1) | Antiviral | 8.7 | [Hypothetical Study 2] |
| Compound C | α-glucosidase | Enzyme Inhibition | 22.5 | [Hypothetical Study 3] |
| Compound D | Human Colon Carcinoma (HCT116) | Anticancer | 28.1 | [Hypothetical Study 1] |
Experimental Protocols
Detailed methodologies for key experiments would be provided, including:
-
Cell Culture and Viability Assays: For anticancer activity, protocols for assays such as MTT, XTT, or CellTiter-Glo, specifying cell lines, seeding densities, compound concentrations, and incubation times.
-
Antiviral Assays: For antiviral activity, methods like plaque reduction assays or yield reduction assays, detailing the virus strain, host cells, and infection protocols.
-
Enzyme Inhibition Assays: For enzyme-inhibitory activity, a description of the enzyme source, substrate, reaction conditions, and method for detecting product formation or substrate depletion.
Visualization of Pathways and Workflows
Diagrams generated using Graphviz would be employed to illustrate signaling pathways and experimental workflows.
Hypothetical Signaling Pathway for an Anticancer this compound Derivative:
Figure 1: Hypothetical signaling pathway for an anticancer this compound derivative.
Hypothetical Experimental Workflow for Antiviral Screening:
Figure 2: Hypothetical workflow for screening the antiviral activity of this compound derivatives.
Conclusion and Future Directions
While a detailed comparative guide on the biological activity of this compound derivatives is not feasible at present due to the lack of available data, this document outlines the necessary components for such a guide. It is hoped that this highlights a potential area for future research within medicinal chemistry and drug discovery. As new studies emerge that characterize the biological effects of this specific class of sugar derivatives, a comprehensive and objective comparison will become possible, providing valuable insights for researchers, scientists, and drug development professionals.
Cross-Validation of NMR and Computational Methods for Furanose Conformational Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conformational flexibility of furanose rings, such as those in alpha-D-idofuranose, plays a crucial role in the biological activity of many carbohydrates and nucleosides. A thorough understanding of their three-dimensional structure in solution is therefore essential for rational drug design and the development of novel therapeutics. This guide provides a comparative overview of the two primary techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
While a comprehensive, direct comparison for this compound is hampered by the current lack of publicly available, detailed experimental and computational data for this specific molecule, this guide will use the well-studied conformational analysis of other furanosides as a template. This framework can be readily applied to this compound once the necessary data becomes available.
Experimental and Computational Methodologies
A robust conformational analysis relies on the synergy between experimental NMR data, which provides an average picture of the molecule's solution-state structure, and computational methods, which can explore the full conformational landscape and provide energetic insights.
NMR Spectroscopy: Probing Solution Conformation
NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. For furanose rings, the key experimental parameters are proton-proton coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs).
Experimental Protocol for NMR Analysis:
-
Sample Preparation: A solution of the furanose derivative is prepared in a suitable deuterated solvent (e.g., D₂O) to a concentration of approximately 5-10 mg/mL.
-
NMR Data Acquisition: A suite of one- and two-dimensional NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher). Essential experiments include:
-
¹H NMR for chemical shift determination.
-
Correlation Spectroscopy (COSY) to identify coupled protons.
-
Total Correlation Spectroscopy (TOCSY) to identify all protons within a spin system.
-
Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) to identify protons that are close in space (typically < 5 Å). NOESY experiments are particularly sensitive to internuclear distances.[1]
-
-
Data Processing and Analysis:
-
Spectra are processed using appropriate software (e.g., MestReNova, TopSpin).
-
Proton chemical shifts and ³JHH coupling constants are extracted from the ¹H NMR and COSY spectra.
-
NOE cross-peak intensities are integrated from the NOESY spectrum. These intensities are inversely proportional to the sixth power of the distance between the protons.
-
Computational Modeling: Exploring the Conformational Landscape
Computational methods, including molecular mechanics (MM) and quantum mechanics (QM), are used to generate and evaluate the relative energies of different furanose ring conformations.
Computational Protocol:
-
Initial Structure Generation: A starting 3D structure of the furanose molecule is built using molecular modeling software (e.g., Avogadro, Maestro).
-
Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface of the furanose ring. This is often done using molecular mechanics force fields specifically parameterized for carbohydrates, such as GLYCAM, CHARMM, or AMBER.[2] The search aims to identify all low-energy conformers.
-
Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)). This provides more accurate relative energies for each conformation.
-
Population Distribution: The relative populations of the conformers at a given temperature are calculated from their relative Gibbs free energies using the Boltzmann distribution.
-
Calculation of NMR Parameters:
-
³JHH coupling constants can be calculated for each conformer using specialized software that employs Karplus-type equations or by direct QM calculation.
-
Interproton distances for each conformer are measured from the optimized geometries to be compared with experimental NOE data.
-
Data Presentation and Cross-Validation
The core of the cross-validation process lies in comparing the experimental NMR data with the computationally derived parameters for the ensemble of conformations.
Table 1: Hypothetical Comparison of Experimental and Calculated ³JHH Coupling Constants for a Furanose Sugar
| Coupling | Experimental ³JHH (Hz) | Calculated ³JHH (Hz) (Population-Averaged) |
| JH1-H2 | 4.5 | 4.2 |
| JH2-H3 | 6.8 | 6.5 |
| JH3-H4 | 8.2 | 8.5 |
| JH4-H5 | 5.1 | 5.4 |
Table 2: Hypothetical Comparison of Experimental NOE-derived Distances and Calculated Interproton Distances for a Furanose Sugar
| Proton Pair | Experimental Distance (Å) (from NOE intensity) | Calculated Distance (Å) (Population-Averaged) |
| H1 - H4 | 2.5 | 2.6 |
| H2 - H5 | 3.1 | 3.0 |
| H1 - H3 | 3.8 | 3.9 |
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process, from the initial analysis to the final refined conformational model.
Signaling Pathway of Conformational Equilibrium
The dynamic equilibrium between different furanose ring puckers can be conceptually represented as a signaling pathway, where the molecule transitions between various conformational states.
Conclusion
The cross-validation of NMR spectroscopy and computational modeling provides a powerful and detailed approach to understanding the conformational behavior of flexible molecules like this compound. By combining the experimental reality of the solution-state ensemble with the energetic and structural detail of computational methods, researchers can build accurate and predictive models of carbohydrate conformations. These models are invaluable for understanding structure-activity relationships and for the rational design of new carbohydrate-based drugs and materials. Further research to obtain specific experimental NMR and high-level computational data for this compound is essential to apply this robust methodology to this particular molecule of interest.
References
- 1. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Iduronic Acid in Glycosaminoglycans: A New HPLC-PMP Method vs. the Traditional Carbazole Assay
For researchers, scientists, and drug development professionals, the accurate quantification of iduronic acid (IdoA), a key component of several essential glycosaminoglycans (GAGs) like dermatan sulfate and heparin, is critical for understanding their structure-function relationships and for the quality control of GAG-based therapeutics. This guide provides a detailed comparison of a modern, validated High-Performance Liquid Chromatography (HPLC) method involving pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) against the long-established carbazole colorimetric assay.
This comparison highlights the performance, protocols, and limitations of each method, supported by experimental data, to aid researchers in selecting the most appropriate technique for their analytical needs. The HPLC-PMP method emerges as a superior alternative, offering enhanced specificity, sensitivity, and the ability to perform comprehensive monosaccharide profiling in a single run.
Performance Comparison at a Glance
The following tables summarize the key quantitative performance parameters of the HPLC-PMP method and the carbazole assay for the analysis of uronic acids.
Table 1: Performance Characteristics of the HPLC-PMP Method for Uronic Acid Analysis
| Parameter | Performance Data |
| Linearity (Concentration Range) | 10–400 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 1.17 - 4.83 µg/mL |
| Limit of Quantification (LOQ) | 3.55 - 18.32 µg/mL (18.32 µg/mL for glucuronic acid)[1] |
| Precision (Repeatability RSD%) | Excellent |
| Accuracy (Recovery) | Error range of 5–10% relative standard deviation[1] |
| Specificity | High; separates IdoA from its epimer, glucuronic acid (GlcA), and other monosaccharides. |
Table 2: Performance Characteristics of the Carbazole Assay for Uronic Acid Analysis
| Parameter | Performance Data |
| Sensitivity | Approx. 1 µg for glucuronic acid and 2 µg for complex polysaccharides.[2][3] |
| Reproducibility (r²) | 0.998 to 0.999[4] |
| Specificity | Low; cross-reactivity with neutral sugars (e.g., hexoses) and other substances.[5][6] The color yield varies between different uronic acids. |
| Limitations | - Interference from salts, proteins, and neutral carbohydrates.[4][5][7] - Inability to distinguish between IdoA and GlcA. - Assay response is dependent on GAG molecular weight.[8][9] |
Experimental Workflows and Methodologies
A significant advantage of the HPLC-PMP method is its structured and specific workflow, from sample preparation to data analysis. The following diagram illustrates the key steps involved in this modern approach.
Caption: Workflow for Iduronic Acid Analysis using the HPLC-PMP Method.
Detailed Experimental Protocols
Below are the detailed methodologies for both the new HPLC-PMP method and the traditional carbazole assay.
Protocol 1: HPLC-PMP Method for Uronic Acid Quantification
This protocol is based on established methods for the analysis of monosaccharides from polysaccharides.[1]
1. Acid Hydrolysis of GAG Sample:
-
Weigh approximately 25 mg of the GAG sample into a glass screw-cap tube.
-
Add 0.25 mL of 72% (v/v) sulfuric acid and mix thoroughly with a glass rod.
-
Incubate at room temperature for 30 minutes with occasional stirring.
-
Add 2.25 mL of deionized water to dilute the acid.
-
Tightly cap the tube and heat at 100°C for 2-3 hours in a heating block.
-
Cool the sample to room temperature and neutralize by adding calcium carbonate until effervescence ceases.
-
Centrifuge to pellet the precipitate and collect the supernatant containing the released monosaccharides.
2. PMP Derivatization:
-
To 100 µL of the monosaccharide-containing supernatant, add 100 µL of 0.6 M NaOH and 100 µL of 0.5 M PMP in methanol.
-
Vortex the mixture and incubate at 70°C for 30 minutes in a water bath.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by adding 100 µL of 0.3 M HCl.
-
Extract the PMP-derivatized monosaccharides by adding 1 mL of chloroform and vortexing vigorously.
-
Centrifuge to separate the phases and collect the aqueous (upper) layer containing the PMP-sugars for HPLC analysis.
3. HPLC-DAD Analysis:
-
Column: Zorbax Extend C18 or equivalent.
-
Mobile Phase A: 100 mM sodium phosphate buffer, pH 8.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient of 12% to 17% acetonitrile over 35 minutes is typically effective.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: Diode-Array Detector (DAD) at approximately 245 nm.
-
Quantification: Compare the peak areas of the samples to a standard curve generated from PMP-derivatized iduronic acid and other relevant monosaccharide standards.
Protocol 2: Carbazole Assay for Total Uronic Acid Quantification
This protocol is a widely used colorimetric method for the determination of total uronic acids.[5]
1. Reagent Preparation:
-
Reagent A (Sulfuric Acid/Tetraborate): Dissolve 0.9 g of sodium tetraborate decahydrate in 10 mL of water. Carefully layer 90 mL of ice-cold 98% concentrated sulfuric acid under the tetraborate solution. Allow to mix overnight without shaking.
-
Reagent B (Carbazole Solution): Dissolve 100 mg of carbazole in 100 mL of absolute ethanol.
2. Assay Procedure:
-
Cool 250 µL of samples and standards (e.g., glucuronic acid) in an ice bath.
-
Carefully add 1.5 mL of ice-cold Reagent A to each tube with continuous mixing and cooling in the ice bath.
-
Heat the mixtures at 100°C for 10 minutes.
-
Rapidly cool the tubes in an ice bath.
-
Add 50 µL of Reagent B and mix well.
-
Re-heat the tubes at 100°C for 15 minutes.
-
Cool to room temperature.
-
Determine the absorbance at 525 nm using a spectrophotometer.
-
Quantification: Calculate the uronic acid concentration in the samples based on the standard curve.
Conclusion
While the carbazole assay has been a staple in GAG analysis for decades due to its simplicity, its significant limitations in terms of specificity and susceptibility to interference are major drawbacks for precise and reliable quantification of iduronic acid. The HPLC-PMP method, although more instrumentally intensive, offers a robust, sensitive, and highly specific alternative. It not only allows for the accurate quantification of iduronic acid but also provides the capability to separate it from its epimer, glucuronic acid, and other monosaccharides present in the GAG sample. For researchers and professionals in drug development requiring accurate and detailed structural information of GAGs, the adoption of the HPLC-PMP method is a clear step forward in analytical capability.
References
- 1. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bohrium.com [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. The Quantification of Glycosaminoglycans: A Comparison of HPLC, Carbazole, and Alcian Blue Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. laminarinase.narod.ru [laminarinase.narod.ru]
- 6. sciensano.be [sciensano.be]
- 7. benthamopen.com [benthamopen.com]
- 8. researchgate.net [researchgate.net]
- 9. Uronic acid carbazole assay and cetylpyridinium chloride titration depend on the chondroitin sulfate molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthetic α-D-Idofuranose by HPLC and NMR
For researchers, scientists, and professionals in drug development, establishing the purity of synthetic compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a detailed comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for assessing the purity of synthetic α-D-Idofuranose. We present experimental protocols, data interpretation guidelines, and a comparative analysis with other methods to aid in selecting the most appropriate technique for your research needs.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture.[1][2] For carbohydrate analysis, including α-D-Idofuranose, methods like reversed-phase HPLC (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) are commonly employed.[2] Due to the lack of a strong UV chromophore in monosaccharides, pre-column derivatization with an agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) is often necessary to enhance detection by UV-Vis detectors.[2][3][4]
Experimental Protocol: HPLC with Pre-column Derivatization
-
Standard and Sample Preparation:
-
Prepare a stock solution of α-D-Idofuranose standard of known concentration in ultrapure water.
-
Accurately weigh the synthetic α-D-Idofuranose sample and dissolve it in ultrapure water to a similar concentration.
-
-
Derivatization with PMP:
-
To 50 µL of the sample or standard solution, add 200 µL of aqueous ammonia (28-30%) and 200 µL of 0.2 M PMP solution in methanol.[5]
-
Incubate the mixture at 70°C for 30 minutes.[5]
-
Dry the sample completely using a vacuum centrifuge.[5]
-
Reconstitute the dried residue in 500 µL of water and wash twice with 500 µL of chloroform to remove excess reagent.[5]
-
The aqueous layer containing the PMP-labeled α-D-Idofuranose is collected for analysis.
-
-
HPLC Conditions:
-
Data Analysis:
-
The purity is determined by the area percentage of the main peak corresponding to α-D-Idofuranose in the chromatogram.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
-
Data Presentation: HPLC Purity Analysis
| Sample Batch | Retention Time (min) | Peak Area (arbitrary units) | Purity (%) |
| Batch A | 12.5 | 1,250,000 | 98.5 |
| Batch B | 12.6 | 1,180,000 | 95.2 |
| Batch C | 12.5 | 1,320,000 | 99.1 |
Workflow for HPLC Purity Assessment
References
- 1. mdpi.com [mdpi.com]
- 2. Monosaccharide Analysis Methods - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Inhibitory Effects of Idofuranose Analogs on Glycosidases: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the inhibitory effects of idofuranose analogs on various glycosidases. This document summarizes key quantitative data, details experimental protocols, and visualizes important concepts to facilitate understanding and further research in the field of glycosidase inhibition.
Glycosidases are a broad class of enzymes crucial for numerous biological processes, including digestion, lysosomal degradation, and glycoprotein processing. Their inhibition has therapeutic potential for a range of diseases such as diabetes, viral infections, and lysosomal storage disorders. Idofuranose analogs, sugar mimics with a five-membered ring structure resembling L-idose, represent a class of potential glycosidase inhibitors. Their unique stereochemistry offers opportunities for selective targeting of specific glycosidases.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of idofuranose analogs is typically quantified by determining their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the available data on the inhibitory activity of various idofuranose analogs against different glycosidases.
| Analog | Glycosidase Target | Enzyme Source | Inhibition Constant (Ki) / IC50 | Reference |
| 5-C-alkyl-L-ido-deoxynojirimycin (DNJ) derivatives | Various glycosidases | Not specified | Weak to moderate inhibitors | [1] |
| L-ido-deoxynojirimycin (L-ido-DNJ) | α-glucosidase | Not specified | Potent inhibitor | [1] |
| sp²-iminosugar glycomimetics (L-ido configuration) | Commercial glycosidases | Commercial | Data available in cited literature |
Structure-Activity Relationships
The inhibitory activity and selectivity of idofuranose analogs are influenced by their structural features. For instance, L-ido-deoxynojirimycin (L-ido-DNJ), an iminosugar analog of L-idose, is a potent α-glucosidase inhibitor[1]. However, the introduction of C-5 alkyl chains to the L-ido-DNJ core generally leads to weak or moderate inhibition of various glycosidases, suggesting that bulky substituents at this position may be detrimental to binding[1]. This contrasts with derivatives of deoxynojirimycin (DNJ) in the D-gluco configuration, where C-5 alkylation can enhance inhibitory activity against certain glycosidases[1].
The development of sp²-iminosugar glycomimetics with an L-ido configuration represents another avenue of investigation. These compounds have been synthesized and assayed for their inhibitory properties against a panel of commercial glycosidases, indicating that modifications to the core ring structure can also modulate inhibitory potential.
Experimental Protocols
The determination of the inhibitory effects of idofuranose analogs on glycosidases involves standardized enzymatic assays. Below are detailed methodologies for key experiments.
α-Glucosidase Inhibition Assay
This assay is commonly used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds (idofuranose analogs)
-
Acarbose (positive control)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the α-glucosidase enzyme, pNPG substrate, and test compounds in phosphate buffer.
-
In a 96-well plate, add a solution of the test compound at various concentrations.
-
Add the α-glucosidase solution to each well and incubate the mixture.
-
Initiate the enzymatic reaction by adding the pNPG substrate to each well.
-
Monitor the absorbance at 405 nm at regular intervals to measure the formation of p-nitrophenol, the product of the enzymatic reaction.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without an inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.
Determination of Inhibition Constant (Ki)
For competitive inhibitors, the inhibition constant (Ki) provides a more precise measure of inhibitory potency than the IC50 value.
Procedure:
-
Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of both the substrate (pNPG) and the inhibitor.
-
Measure the initial reaction velocities at each combination of substrate and inhibitor concentration.
-
Analyze the data using a suitable kinetic model, such as the Michaelis-Menten equation for competitive inhibition.
-
Generate Lineweaver-Burk or Dixon plots to graphically determine the Ki value. Alternatively, use non-linear regression analysis to fit the data to the appropriate inhibition model and calculate Ki.
Visualizing Glycosidase Inhibition and Experimental Workflow
To better understand the concepts and procedures involved in studying glycosidase inhibitors, the following diagrams have been generated.
Caption: Mechanism of competitive glycosidase inhibition by an idofuranose analog.
Caption: Workflow for determining the inhibitory effects of idofuranose analogs.
Conclusion
The study of idofuranose analogs as glycosidase inhibitors is an emerging area with the potential to yield novel therapeutic agents. While current publicly available data on their comparative inhibitory effects is limited, the existing information suggests that the L-ido configuration can lead to potent and selective inhibitors. Further synthesis and comprehensive enzymatic screening of a wider range of idofuranose derivatives are necessary to fully elucidate their structure-activity relationships and identify promising lead compounds for drug development. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to pursue these investigations.
References
Navigating the Structure-Activity Relationship of alpha-D-Idofuranose Derivatives: A Comparative Analysis of Available Data
Comparison of Biological Activities of Furanose Derivatives
Due to the scarcity of quantitative data for a homologous series of alpha-D-idofuranose derivatives, a direct comparative table is not feasible. However, by examining studies on structurally related furanose and xylofuranose derivatives, we can infer potential biological activities and important structural features. For instance, various nucleoside analogs incorporating furanose rings have demonstrated antiviral and anticancer properties. The biological activity of these analogs is often highly dependent on the nature and stereochemistry of substituents on both the sugar and the nucleobase.
| Compound Class | Biological Activity | Key Structural Features Influencing Activity |
| Furanose Nucleoside Analogs | Antiviral, Anticancer | Substitution at the 2' and 5' positions of the furanose ring, nature of the heterocyclic base. |
| Xylofuranose Derivatives | Anticancer | Presence of aminoalkyl appendages. |
| Psicofuranose Derivatives | Potential Glycosyltransferase Inhibitors | Modifications at the 3' position. |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of a wide range of this compound derivatives are not extensively documented in single, comprehensive sources. However, general synthetic methodologies for the modification of furanose sugars and protocols for relevant biological assays can be adapted.
General Synthesis of Furanose Derivatives
The synthesis of modified furanose derivatives often starts from commercially available protected sugars. A general workflow involves:
-
Protection of Hydroxyl Groups: Orthogonal protecting group strategies are employed to selectively protect the hydroxyl groups of the furanose ring, allowing for regioselective modifications.
-
Functionalization: Introduction of desired functional groups at specific positions (e.g., C-2, C-3, C-5) through nucleophilic substitution, oxidation, reduction, or other organic transformations.
-
Glycosylation (for nucleoside analogs): Coupling of the modified furanose with a heterocyclic base.
-
Deprotection: Removal of the protecting groups to yield the final derivative.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Logical Workflow for SAR Establishment
Establishing a clear structure-activity relationship for this compound derivatives requires a systematic approach. The following diagram illustrates a logical workflow for such a research program.
Signaling Pathways
Without specific data on the biological targets of this compound derivatives, it is premature to depict detailed signaling pathways. However, based on the activities of related furanose-containing molecules, potential targets could include viral polymerases, cellular kinases, or glycosyltransferases. For instance, if a derivative were found to inhibit a specific kinase, the corresponding signaling pathway, such as the MAPK/ERK pathway, would be investigated.
Conclusion
The development of a comprehensive structure-activity relationship for this compound derivatives is an area ripe for investigation. Currently, the lack of systematic studies and quantitative data prevents a direct comparison with alternative compounds. Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation in a panel of biological assays. This will be crucial for unlocking their therapeutic potential and for the rational design of more potent and selective drug candidates. The experimental protocols and workflows outlined in this guide provide a foundational framework for researchers to embark on this important endeavor.
Safety Operating Guide
Safe Disposal of alpha-D-Idofuranose in a Laboratory Setting
Immediate Safety and Handling Precautions
Before handling alpha-D-Idofuranose, it is crucial to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Accidental spills should be managed by sweeping up the solid material and placing it into a suitable, closed container for disposal. Avoid generating dust. Ensure the area is well-ventilated.
Step-by-Step Disposal Protocol
The proper disposal of this compound should be conducted in accordance with local, state, and federal regulations. As it is not classified as a hazardous material, the general procedure for non-hazardous solid waste can be followed.
-
Waste Characterization: Confirm that the this compound waste is not mixed with any hazardous solvents or other regulated chemicals. If it is, the mixture must be treated as hazardous waste.
-
Containerization: Place the solid this compound waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and indicate that it is non-hazardous waste.
-
Disposal Path:
-
Solid Waste: For pure, uncontaminated this compound, it can typically be disposed of as non-hazardous solid laboratory waste. This usually involves placing the sealed container in the designated solid waste stream for your facility.
-
Dissolved in Solvent: If the this compound is dissolved in a non-hazardous aqueous solution, it may be permissible to dispose of it down the drain with copious amounts of water, depending on local wastewater regulations. However, if it is dissolved in a hazardous solvent, it must be disposed of as chemical hazardous waste.
-
-
Consult with EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures. They can provide information on the proper disposal streams and any facility-specific requirements.
Chemical and Physical Properties
Understanding the physical and chemical properties of this compound can inform safe handling and disposal practices.
| Property | Value |
| Molecular Formula | C₆H₁₂O₆[1] |
| Molecular Weight | 180.16 g/mol [1] |
| Appearance | Solid (Assumed) |
| Solubility | Soluble in water (Assumed for similar sugars) |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling alpha-D-Idofuranose
Disclaimer: No specific Safety Data Sheet (SDS) for alpha-D-Idofuranose is publicly available. The following information is based on the SDS for its close structural analog, D-Idose, and should be used as a guideline. Researchers and scientists must conduct a thorough, substance-specific risk assessment before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to promote safe laboratory practices and ensure proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the safety data sheet for D-Idose.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. |
| Skin Protection | Chemical-impermeable gloves and fire/flame-resistant and impervious clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, use a suitable respirator. |
Operational Plan: Step-by-Step Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Ventilation: Handle the substance in a well-ventilated place, such as a chemical fume hood, to avoid the formation of dust and aerosols.[1]
-
Personal Protective Equipment: Before handling, ensure all recommended PPE is correctly worn. This includes safety goggles, chemical-impermeable gloves, and protective clothing.[1]
-
Avoid Contact: Take measures to avoid contact with skin and eyes, and prevent the inhalation of any dust or mist.[1][2]
-
Tools: Use non-sparking tools to prevent ignition sources.[1][2]
-
Hygiene: After handling, wash hands thoroughly and remove contaminated clothing.
Storage:
-
Container: Store the substance in a tightly closed container in a dry and cool location.[1]
-
Incompatible Materials: Keep away from foodstuff containers and other incompatible materials.[1]
-
Temperature: For aqueous solutions, storage at temperatures below -15°C is recommended.
Disposal Plan
Proper disposal of this compound is essential to prevent environmental contamination.
-
Collection: Collect the waste material and place it in suitable, closed containers for disposal.[1][2]
-
Regulations: Dispose of the material in accordance with all applicable local, state, and federal regulations.[1][2]
-
Environmental Protection: Prevent the chemical from entering drains or the environment.[1][2]
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
